molecular formula C14H17N3O4 B137198 4-Desamino-4-hydroxy trimethoprim CAS No. 92440-76-1

4-Desamino-4-hydroxy trimethoprim

Cat. No.: B137198
CAS No.: 92440-76-1
M. Wt: 291.3 g/mol
InChI Key: ZKFZTBRMADDRMK-UHFFFAOYSA-N
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Description

4-Desamino-4-hydroxy trimethoprim (CAS 92440-76-1) is a chemical compound with the molecular formula C14H17N3O4 and a molecular weight of 291.30 g/mol . This substance is recognized as a specified impurity of the antibiotic Trimethoprim and is listed as Trimethoprim Impurity D in the European Pharmacopoeia . Its primary research application is in analytical chemistry, where it can be analyzed and separated using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance, on a Newcrom R1 column . The compound is relevant in pharmacokinetic studies and is scalable for the isolation of impurities in preparative separation, which is critical for ensuring the quality and purity of pharmaceutical compounds . As a trimethoprim derivative, its scientific value is linked to the study of dihydrofolate reductase (DHFR) inhibitors. Trimethoprim, the parent drug, is a well-known antibacterial that potently inhibits bacterial DHFR, an enzyme essential for folate synthesis and bacterial DNA replication . Researchers investigate such derivatives to understand resistance mechanisms, which can include the production of drug-insensitive DHFR enzymes, and to develop novel antimicrobial agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one
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InChI

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(15)17-13(9)18/h5-7H,4H2,1-3H3,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFZTBRMADDRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239006
Record name 4-Desamino-4-hydroxy trimethoprim
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Molecular Weight

291.30 g/mol
Source PubChem
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CAS No.

92440-76-1
Record name 2-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(3H)-pyrimidinone
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Record name 4-Desamino-4-hydroxy trimethoprim
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Record name 4-Desamino-4-hydroxy trimethoprim
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Record name 2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-one
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Record name 4-DESAMINO-4-HYDROXY TRIMETHOPRIM
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 4-desamino-4-hydroxy trimethoprim, a structural analogue of the potent antibacterial agent trimethoprim. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The proposed synthesis circumvents the need for a challenging deamination step by employing a direct cyclization strategy to construct the core pyrimidine scaffold. Each step of the synthesis is detailed with mechanistic insights, experimental protocols, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Rationale and Importance of Trimethoprim Analogues

Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] Its high affinity for the bacterial enzyme over its mammalian counterpart has established it as a cornerstone in antibacterial therapy, often used in combination with sulfamethoxazole. The development of trimethoprim analogues is driven by the need to overcome emerging antibiotic resistance and to explore novel structure-activity relationships that could lead to compounds with improved pharmacological profiles. This compound represents a key modification of the trimethoprim scaffold, where the 4-amino group is replaced by a hydroxyl group. This substitution can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and overall interaction with the DHFR active site. Understanding the synthesis of this analogue is crucial for further exploration of this chemical space.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of this compound (I) reveals a logical disconnection strategy. The target molecule can be envisioned as being formed from the cyclization of a β-dicarbonyl precursor (II) with a suitable N-C-N synthon that does not introduce an amino group at the 2-position of the pyrimidine ring. This approach is advantageous as it avoids a potentially low-yielding and harsh deamination of a 2-aminopyrimidine intermediate, a common precursor in traditional trimethoprim syntheses.

Diagram 1: Retrosynthetic Analysis of this compound

G This compound (I) This compound (I) β-Dicarbonyl Precursor (II) β-Dicarbonyl Precursor (II) This compound (I)->β-Dicarbonyl Precursor (II) Cyclization 3,4,5-Trimethoxybenzaldehyde (III) 3,4,5-Trimethoxybenzaldehyde (III) β-Dicarbonyl Precursor (II)->3,4,5-Trimethoxybenzaldehyde (III) Knoevenagel Condensation & Reduction Diethyl malonate (IV) Diethyl malonate (IV) β-Dicarbonyl Precursor (II)->Diethyl malonate (IV) Knoevenagel Condensation

Caption: A simplified retrosynthetic pathway for this compound.

Based on this analysis, a two-step forward synthesis is proposed:

  • Step 1: Synthesis of Diethyl 2-(3,4,5-trimethoxybenzyl)malonate. This key intermediate is prepared via a Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with diethyl malonate, followed by a selective reduction of the resulting benzylidene intermediate.

  • Step 2: Synthesis of 4,6-Dihydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine. The synthesized malonate derivative is then cyclized with a suitable C1 synthon, such as formamide, to yield the dihydroxypyrimidine.

  • Step 3: Conversion to this compound. The resulting dihydroxypyrimidine is then selectively chlorinated at the 6-position, followed by catalytic hydrogenation to remove the chlorine and yield the final product.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of Diethyl 2-(3,4,5-trimethoxybenzyl)malonate

The initial step involves the formation of the carbon framework that will become the C5 and C6 positions of the pyrimidine ring and its benzyl substituent.

Experimental Protocol:

  • Knoevenagel Condensation: To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene, add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, wash with water, brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain crude diethyl 2-(3,4,5-trimethoxybenzylidene)malonate.

  • Reduction: The crude benzylidene malonate is dissolved in ethanol, and sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2-3 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield diethyl 2-(3,4,5-trimethoxybenzyl)malonate.

Causality and Expertise: The Knoevenagel condensation is a classic and reliable method for C-C bond formation. The use of a catalytic amount of piperidine and acetic acid is a standard condition that promotes the reaction without significant side products. The subsequent reduction with sodium borohydride is a mild and selective method for reducing the exocyclic double bond without affecting the ester or aromatic functionalities.

Diagram 2: Synthesis of Diethyl 2-(3,4,5-trimethoxybenzyl)malonate

G cluster_0 Step 1: Knoevenagel Condensation & Reduction 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Diethyl 2-(3,4,5-trimethoxybenzylidene)malonate Diethyl 2-(3,4,5-trimethoxybenzylidene)malonate 3,4,5-Trimethoxybenzaldehyde->Diethyl 2-(3,4,5-trimethoxybenzylidene)malonate Piperidine, Acetic Acid, Toluene, Reflux Diethyl malonate Diethyl malonate Diethyl malonate->Diethyl 2-(3,4,5-trimethoxybenzylidene)malonate Diethyl 2-(3,4,5-trimethoxybenzyl)malonate Diethyl 2-(3,4,5-trimethoxybenzyl)malonate Diethyl 2-(3,4,5-trimethoxybenzylidene)malonate->Diethyl 2-(3,4,5-trimethoxybenzyl)malonate NaBH4, Ethanol

Caption: Reaction scheme for the preparation of the key malonate intermediate.

Step 2: Synthesis of 4,6-Dihydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine

This step involves the construction of the pyrimidine ring. The choice of formamide as the cyclizing agent is crucial as it provides the necessary N-C-N fragment without introducing an amino group at the 2-position.

Experimental Protocol:

  • A mixture of diethyl 2-(3,4,5-trimethoxybenzyl)malonate (1.0 eq) and formamide (5.0 eq) is heated at 180-200 °C for 4-6 hours in the presence of a catalytic amount of sodium methoxide. The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried to afford 4,6-dihydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine.

Mechanistic Insight: The reaction proceeds via a condensation of the malonate with formamide. The ethoxy groups of the malonate are displaced by the nitrogen atoms of two formamide molecules, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Step 3: Synthesis of this compound

The final step involves the selective transformation of the dihydroxypyrimidine intermediate to the target molecule.

Experimental Protocol:

  • Chlorination: 4,6-Dihydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine (1.0 eq) is refluxed in phosphorus oxychloride (POCl₃, excess) for 2-3 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude 4,6-dichloro-5-(3,4,5-trimethoxybenzyl)pyrimidine.

  • Catalytic Hydrogenation: The crude dichloro-pyrimidine is dissolved in a suitable solvent such as ethanol containing a base (e.g., triethylamine) and hydrogenated over a palladium on carbon (Pd/C) catalyst at room temperature under a hydrogen atmosphere. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield 4-chloro-5-(3,4,5-trimethoxybenzyl)pyrimidine.

  • Hydrolysis: The resulting chloropyrimidine is then hydrolyzed to the final product by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).

Trustworthiness and Self-Validation: Each step of this proposed synthesis utilizes well-established and high-yielding reactions in organic chemistry. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
This compoundC₁₄H₁₇N₃O₄291.30White solid
Diethyl 2-(3,4,5-trimethoxybenzyl)malonateC₁₈H₂₆O₇354.39Colorless oil
4,6-Dihydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidineC₁₄H₁₆N₂O₅292.29Off-white solid
4,6-Dichloro-5-(3,4,5-trimethoxybenzyl)pyrimidineC₁₄H₁₄Cl₂N₂O₃345.18Pale yellow solid

Conclusion

This technical guide outlines a robust and efficient synthetic pathway for this compound. By employing a direct cyclization strategy, this route avoids the complexities and potential low yields associated with deamination reactions. The described protocols are based on well-established chemical transformations, ensuring a high degree of reliability and reproducibility. This work provides a solid foundation for the synthesis and further investigation of this and other novel trimethoprim analogues, contributing to the ongoing efforts in the discovery of new antibacterial agents.

References

  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. National Institutes of Health.

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action of 4-Desamino-4-hydroxy trimethoprim, a structural analog of the potent antibacterial agent, trimethoprim. While direct experimental data on this specific analog is not prevalent in existing literature, this guide synthesizes established principles of medicinal chemistry and microbiology to infer its biological activity. By examining the well-elucidated mechanism of trimethoprim and the critical structure-activity relationships of its derivatives, we project the functional consequences of substituting the 4-amino group with a hydroxyl moiety. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents and the modification of existing pharmacophores.

Introduction: The Enduring Legacy of Trimethoprim and the Rationale for Analog Development

Trimethoprim is a synthetic antibiotic that has been a cornerstone of antimicrobial therapy for decades.[1] It functions as a highly selective and potent inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1] This pathway is critical for the production of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[1] By competitively inhibiting DHFR, trimethoprim effectively halts bacterial growth and replication.[1]

The development of trimethoprim analogs is driven by several key objectives, including the desire to overcome emerging antibiotic resistance, enhance potency, and broaden the spectrum of activity. A common mechanism of resistance to trimethoprim involves mutations in the bacterial DHFR enzyme that reduce the binding affinity of the drug.[2] Therefore, understanding the structure-activity relationships (SAR) of trimethoprim is paramount for the rational design of new and improved inhibitors. This guide focuses on a specific analog, this compound, to illustrate how subtle molecular modifications can profoundly impact biological function.

The Established Mechanism of Action of Trimethoprim: A Tale of Two Rings

The antibacterial efficacy of trimethoprim is rooted in its molecular structure, which comprises a 2,4-diaminopyrimidine ring linked to a trimethoxybenzyl ring. The 2,4-diaminopyrimidine moiety is the key pharmacophore responsible for the high-affinity binding to the active site of bacterial DHFR.[1] Specifically, the 2- and 4-amino groups form critical hydrogen bonds with conserved amino acid residues within the enzyme's active site.[1] This interaction mimics the binding of the natural substrate, dihydrofolate, thereby competitively inhibiting the enzyme.

The trimethoxybenzyl ring of trimethoprim also plays a crucial role by engaging in hydrophobic interactions with non-polar residues in a pocket adjacent to the active site. These interactions contribute significantly to the overall binding affinity and selectivity of the drug for bacterial DHFR over its mammalian counterpart.

Postulated Mechanism of Action of this compound: The Criticality of the 4-Amino Group

The structural modification in this compound involves the replacement of the 4-amino group on the pyrimidine ring with a hydroxyl group. Based on extensive SAR studies of trimethoprim and its analogs, this substitution is predicted to have a profoundly negative impact on its ability to inhibit bacterial DHFR.

The 4-amino group of trimethoprim is a key hydrogen bond donor, forming a crucial interaction with the backbone carbonyl oxygen of a conserved leucine residue (Leu5 in Staphylococcus aureus DHFR).[3] The loss of this hydrogen bond is a known mechanism of trimethoprim resistance.[3] Therefore, the substitution of the amino group, a hydrogen bond donor, with a hydroxyl group, which can act as both a donor and an acceptor but with different geometry and electronic properties, is highly likely to disrupt this critical interaction.

Furthermore, studies on trimethoprim derivatives have consistently shown that modifications to the 4-amino group are generally not well-tolerated and often lead to a significant reduction or complete loss of antibacterial activity. This strongly suggests that the 4-amino group is an indispensable component of the pharmacophore required for potent DHFR inhibition.

Based on this evidence, the postulated mechanism of action for this compound is a significantly diminished or complete inability to bind to and inhibit bacterial dihydrofolate reductase. Consequently, it is not expected to exhibit significant antibacterial activity.

Visualizing the Folate Pathway and DHFR Inhibition

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by trimethoprim.

Folate Pathway Bacterial Folate Biosynthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA_RNA DNA, RNA, Amino Acid Synthesis THF->DNA_RNA Sulfonamides Sulfonamides Dihydropteroate Synthase Dihydropteroate Synthase Sulfonamides->Dihydropteroate Synthase Trimethoprim Trimethoprim DHFR DHFR Trimethoprim->DHFR 4-Desamino-4-hydroxy_Trimethoprim 4-Desamino-4-hydroxy trimethoprim (Predicted Inactive) 4-Desamino-4-hydroxy_Trimethoprim->DHFR

Caption: Inhibition points in the bacterial folate pathway.

Experimental Protocols for Assessing DHFR Inhibition and Antimicrobial Activity

To empirically determine the activity of this compound, the following standard experimental protocols are recommended.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay spectrophotometrically measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified recombinant bacterial DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (Trimethoprim)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and trimethoprim in DMSO.

    • Prepare working solutions of DHF and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add serial dilutions of the test compound and trimethoprim to the respective wells. Include a solvent control (DMSO only) and a no-enzyme control.

    • Add the DHFR enzyme to all wells except the no-enzyme control.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHFR Inhibition Assay Workflow DHFR Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF & NADPH - Test Compound & Control Plate Plate Setup: - Add Buffer, Inhibitor, Enzyme Reagents->Plate Incubate Incubate (15 min) Plate->Incubate React Initiate Reaction: Add DHF & NADPH Incubate->React Measure Measure Absorbance (340 nm) React->Measure Calculate Calculate IC50 Value Measure->Calculate MIC Determination Workflow Minimum Inhibitory Concentration (MIC) Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Microplate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compound Dilutions->Inoculate Incubate Incubate (16-20h at 35°C) Inoculate->Incubate Read Read Results: Lowest concentration with no visible growth Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

While direct experimental validation is pending, the foundational principles of medicinal chemistry and the extensive body of research on trimethoprim's structure-activity relationships provide a strong basis for predicting the mechanism of action of this compound. The substitution of the critical 4-amino group with a hydroxyl moiety is expected to abrogate its binding to bacterial dihydrofolate reductase, thereby rendering it inactive as an antibacterial agent. The experimental protocols detailed herein offer a clear pathway for the empirical validation of this hypothesis. This guide underscores the importance of a deep understanding of molecular interactions in the rational design and evaluation of novel therapeutic agents.

References

  • Rashid, U., et al. (2016). Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives. Bioorganic & Medicinal Chemistry Letters, 26(24), 5935-5939. Available at: [Link]

  • Dale, G. E., et al. (1997). A single amino acid substitution in Staphylococcus aureus dihydrofolate reductase determines trimethoprim resistance. Journal of Molecular Biology, 266(2), 327-336. Available at: [Link]

  • Kovalevskaya, N. V., et al. (2005). Structural factors determining the binding selectivity of the antibacterial drug trimethoprim to dihydrofolate reductase. Biochemistry (Moscow), 70(3), 350-357. Available at: [Link]

  • Wróbel, A., et al. (2020). Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1597-1613. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Dale, G. E., et al. (1997). A single amino acid substitution in Staphylococcus aureus dihydrofolate reductase determines trimethoprim resistance. Journal of Molecular Biology, 266(2), 327-336. Available at: [Link]

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Jaskulska, E., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(23), 5789. Available at: [Link]

  • Srimongkolpithak, N., et al. (2021). New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action. Antibiotics, 10(6), 711. Available at: [Link]

  • King, R. W., & Burgen, A. S. (1976). The effect of trimethoprim and sulphamethoxazole on human dihydrofolate reductase. British Journal of Pharmacology, 57(2), 277-285. Available at: [Link]

  • Gleckman, R., et al. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy, 1(1), 14-19. Available at: [Link]

  • Broth dilution method for antimicrobial susceptibility testing. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • RCSB PDB. (n.d.). Trimethoprim. In PDB-101. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to 4-Desamino-4-hydroxy trimethoprim: Synthesis, Properties, and Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Dihydrofolate Reductase and the Legacy of Trimethoprim

The enzyme dihydrofolate reductase (DHFR) is a cornerstone of cellular life, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1] This reaction is indispensable for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[1] Consequently, the inhibition of DHFR presents a powerful strategy for antimicrobial and anticancer therapies.[2]

Trimethoprim (TMP), a synthetic 2,4-diaminopyrimidine derivative, is a classic example of a successful DHFR inhibitor.[2] It exhibits a high degree of selectivity for the bacterial enzyme over its mammalian counterpart, making it a widely prescribed antibiotic, often in combination with sulfamethoxazole, for treating a variety of bacterial infections.[2][3] The extensive study of trimethoprim has led to a deep understanding of the structure-activity relationships (SAR) that govern its interaction with DHFR. This knowledge is invaluable for the design of novel DHFR inhibitors with improved potency, selectivity, or resistance profiles.

This technical guide focuses on a specific analog of trimethoprim: 4-Desamino-4-hydroxy trimethoprim , also known by its systematic name 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol .[4] While not an active pharmaceutical ingredient itself, this compound is a crucial intermediate in the synthesis of trimethoprim and is recognized as a known impurity (Trimethoprim EP Impurity D).[4][5] By examining its synthesis, chemical properties, and, most importantly, its predicted biological activity based on established SAR principles, we can gain valuable insights into the pharmacophoric requirements for DHFR inhibition.

Chemical Identity and Synthesis of this compound

This compound is a pyrimidine derivative that shares the same 5-(3,4,5-trimethoxybenzyl) moiety as its parent compound, trimethoprim. The key structural difference lies at the 4-position of the pyrimidine ring, where the amino group of trimethoprim is replaced by a hydroxyl group.

Identifier Value
Common Name This compound
Systematic Name 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol
Synonyms Trimethoprim EP Impurity D, 2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one
CAS Number 92440-76-1
Molecular Formula C₁₄H₁₇N₃O₄
Molecular Weight 291.3 g/mol

This compound is a key intermediate in one of the classical synthetic routes to trimethoprim. The synthesis begins with the formylation of ethyl 3,4,5-trimethoxydihydrocinnamate, followed by a cyclization reaction with guanidine to form the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound as an intermediate in the production of trimethoprim.

Step 1: Formylation of Ethyl 3,4,5-trimethoxydihydrocinnamate

  • To a solution of ethyl 3,4,5-trimethoxydihydrocinnamate in a suitable aprotic solvent (e.g., anhydrous diethyl ether or benzene), add metallic sodium.

  • Slowly add ethyl formate to the reaction mixture with stirring.

  • The reaction is typically allowed to proceed at room temperature or with gentle heating until the consumption of the starting material is complete (monitored by TLC).

  • The resulting product, the sodium enolate of ethyl 2-formyl-3-(3,4,5-trimethoxyphenyl)propanoate, is then carefully quenched with a weak acid.

Step 2: Cyclization with Guanidine

  • The crude product from Step 1 is dissolved in a suitable solvent, such as ethanol.

  • A solution of guanidine (prepared by treating guanidine hydrochloride with a strong base like sodium ethoxide) is added to the reaction mixture.

  • The mixture is refluxed for several hours until the cyclization is complete.

  • Upon cooling, the product, this compound, precipitates and can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Synthesis_of_4_Desamino_4_hydroxy_trimethoprim start Ethyl 3,4,5-trimethoxydihydrocinnamate intermediate1 Ethyl 2-formyl-3-(3,4,5-trimethoxyphenyl)propanoate (enol form) start->intermediate1 reagent1 1. Sodium 2. Ethyl formate intermediate2 This compound intermediate1->intermediate2 reagent2 Guanidine final_product Trimethoprim intermediate2->final_product reagent3 1. POCl₃ 2. NH₃

Caption: Synthesis pathway of Trimethoprim via this compound.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The 2,4-diamino moiety is a critical pharmacophore for the binding of trimethoprim to bacterial DHFR. It forms key hydrogen bonds with conserved aspartate residues in the active site of the enzyme. The replacement of the 4-amino group with a 4-hydroxy group is expected to have a significant impact on this interaction.

Key Pharmacophoric Features of Trimethoprim Binding to DHFR

The binding of trimethoprim to bacterial DHFR is characterized by several key interactions:

  • Hydrogen Bonding: The 2- and 4-amino groups of the pyrimidine ring act as hydrogen bond donors, interacting with the carboxylate side chain of a conserved aspartate residue (Asp27 in E. coli DHFR).

  • Hydrophobic Interactions: The 3,4,5-trimethoxybenzyl group fits into a hydrophobic pocket in the enzyme, contributing significantly to the binding affinity.

  • Stacking Interactions: The pyrimidine ring can engage in π-π stacking interactions with aromatic residues in the active site.

DHFR_Binding_Comparison cluster_trimethoprim Trimethoprim cluster_hydroxy_analog This compound trimethoprim 4-NH₂ Pyrimidine Ring 2-NH₂ dhfr_tmp DHFR Active Site (Aspartate) trimethoprim:f0->dhfr_tmp H-bond (donor) trimethoprim:f2->dhfr_tmp H-bond (donor) hydroxy_analog 4-OH Pyrimidine Ring 2-NH₂ dhfr_hydroxy DHFR Active Site (Aspartate) hydroxy_analog:f0->dhfr_hydroxy H-bond (donor/acceptor) hydroxy_analog:f2->dhfr_hydroxy H-bond (donor) note The 4-OH group can act as both a hydrogen bond donor and acceptor, potentially altering the binding orientation and strength compared to the 4-NH₂ group.

Caption: Predicted interaction of Trimethoprim vs. its 4-hydroxy analog with the DHFR active site.

Analysis of the 4-Hydroxy Modification
  • Hydrogen Bonding Potential: The hydroxyl group at the 4-position can act as both a hydrogen bond donor (from the hydrogen atom) and an acceptor (via the oxygen lone pairs). This is a fundamental difference from the amino group, which primarily acts as a hydrogen bond donor. This altered hydrogen bonding capacity could lead to a different binding mode or a weaker interaction with the key aspartate residue in the DHFR active site.

  • Electronic Effects: The hydroxyl group is more electronegative than the amino group, which will alter the electronic distribution within the pyrimidine ring. This could influence the pKa of the ring nitrogens and the overall binding affinity.

  • Tautomerism: The 4-hydroxy pyrimidine moiety can exist in tautomeric equilibrium with its corresponding pyrimidone form (2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4(3H)-one). The predominant tautomer under physiological conditions will dictate the hydrogen bonding pattern and shape complementarity with the enzyme's active site.

Predicted Biological Activity:

Based on these considerations, it is highly probable that This compound is a significantly weaker inhibitor of bacterial DHFR compared to trimethoprim. The precise and optimal hydrogen bonding network established by the 2,4-diaminopyrimidine scaffold is a hallmark of high-affinity inhibitors. Disrupting this by replacing a crucial amino group with a hydroxyl group would likely lead to a substantial loss of potency. Consequently, its antimicrobial activity is also expected to be considerably lower than that of trimethoprim.

Role in Research and Drug Development

Despite its predicted low biological activity, this compound remains a compound of interest for several reasons:

  • Synthetic Precursor: As a key intermediate in the synthesis of trimethoprim and potentially other 2,4-diaminopyrimidine analogs, it is of significant interest to medicinal and process chemists.

  • Reference Standard: In the pharmaceutical industry, it serves as a crucial reference standard for the identification and quantification of impurities in trimethoprim drug substances and products.[4]

  • Tool for SAR Studies: It can be used as a tool compound in structure-activity relationship studies to probe the importance of the 4-amino group for DHFR inhibition. By comparing its activity (or lack thereof) to that of trimethoprim, researchers can quantify the contribution of this functional group to the overall binding energy.

Hypothetical Experimental Workflows

To experimentally validate the predicted biological activity of this compound, the following workflows could be employed.

Experimental Protocol: DHFR Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Reagents and Materials:

    • Recombinant bacterial DHFR (e.g., from E. coli)

    • Dihydrofolate (DHF)

    • NADPH

    • This compound

    • Trimethoprim (as a positive control)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound and trimethoprim in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the test compound and the positive control to the wells.

    • Add a solution of DHFR enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of DHF and NADPH.

    • Immediately measure the absorbance at 340 nm at regular intervals for a set duration (e.g., 10-20 minutes).

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

DHFR_Assay_Workflow start Prepare Reagents (Enzyme, Substrates, Inhibitors) step1 Dispense Assay Buffer and Inhibitor Dilutions into 96-well plate start->step1 step2 Add DHFR Enzyme and Pre-incubate step1->step2 step3 Initiate Reaction with DHF and NADPH step2->step3 step4 Monitor Absorbance at 340 nm over time step3->step4 step5 Calculate Reaction Rates and Percent Inhibition step4->step5 end Determine IC₅₀ Value step5->end

Caption: Workflow for the DHFR enzymatic inhibition assay.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Reagents and Materials:

    • Bacterial strain (e.g., E. coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • This compound

    • Trimethoprim (as a positive control)

    • 96-well microplates

    • Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)

  • Procedure:

    • Prepare serial twofold dilutions of the test compound and the positive control in MHB in a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound, while not a clinically used antibiotic, holds a significant place in the world of medicinal chemistry. As a key synthetic precursor to the essential antibiotic trimethoprim, its chemistry is of fundamental importance. Although direct biological data is sparse, a thorough analysis based on the well-understood structure-activity relationships of DHFR inhibitors strongly suggests that it possesses significantly weaker antimicrobial and enzyme inhibitory activity compared to its 2,4-diamino counterpart. The replacement of the critical 4-amino group with a hydroxyl group likely disrupts the optimal hydrogen bonding network required for high-affinity binding to the bacterial DHFR active site. Nevertheless, its role as a synthetic intermediate and a reference standard for impurity analysis ensures its continued relevance in pharmaceutical science. Further experimental evaluation of this compound would provide valuable data to confirm these predictions and further refine our understanding of the intricate molecular interactions that govern DHFR inhibition.

References

  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (2021, April 1). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Trimethoprim EP Impurity D | CAS 92440-76-1. (n.d.). Veeprho. Retrieved January 14, 2026, from [Link]

  • Trimethoprim and Its Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 2,4-Diamino-5-benzylpyrimidines as Antibacterial Agents. 8. The 3,4,5-triethyl Isostere of Trimethoprim. A Study of Specificity. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. (2024, June 20). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Trimethoprim Impurities. (n.d.). SynZeal. Retrieved January 14, 2026, from [Link]

  • Trimethoprim | C14H18N4O3 | CID 5578. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted. (2021, April 1). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Trimethoprim EP Impurity D. (n.d.). Pharmace Research Laboratory. Retrieved January 14, 2026, from [Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (n.d.). World News of Natural Sciences. Retrieved January 14, 2026, from [Link]

  • 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Desamino-4-hydroxy trimethoprim, a significant metabolite of the antibacterial agent trimethoprim.[1][2] As the understanding of drug metabolism is critical for effective drug development and clinical pharmacology, this document delves into the structural, physical, and chemical characteristics of this metabolite. We will explore its identity, solubility, and analytical methodologies for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and analytical sciences.

Introduction: The Significance of Metabolite Profiling in Drug Development

Trimethoprim is a widely used antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis.[3][4][5] The biotransformation of trimethoprim in the body leads to the formation of various metabolites, including this compound. Understanding the physicochemical properties of these metabolites is paramount for several reasons:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The properties of metabolites can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

  • Toxicology: Metabolites can sometimes exhibit their own pharmacological or toxicological effects, which may differ from the parent compound.

  • Drug-Drug Interactions: The formation and clearance of metabolites can be altered by co-administered drugs, leading to potential adverse effects.

  • Analytical Method Development: A thorough understanding of a metabolite's properties is essential for developing robust and sensitive analytical methods for its quantification in biological matrices.

This guide will focus specifically on this compound, providing a detailed examination of its key physicochemical parameters.

Chemical Identity and Structure

This compound is a structural analogue of trimethoprim where the amino group at the 4-position of the pyrimidine ring is substituted with a hydroxyl group.[1] This seemingly minor modification can lead to significant changes in its physicochemical behavior compared to the parent drug.

Table 1: Chemical Identity of this compound

PropertyValueSource
Systematic Name 2-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol[1]
Synonyms Trimethoprim Impurity D[1]
Molecular Formula C₁₄H₁₇N₃O₄[1]
Molecular Weight 291.3 g/mol [1]
InChIKey ZKFZTBRMADDRMK-UHFFFAOYSA-N[1]
SMILES COc1cc(Cc2cnc(N)nc2O)cc(c1OC)OC[1]

The structural difference between trimethoprim and its 4-hydroxy metabolite is illustrated below. This substitution of a primary amine with a hydroxyl group is expected to alter properties such as pKa, polarity, and hydrogen bonding capacity.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug metabolite is fundamental to predicting its behavior in biological systems.

Solubility

Trimethoprim itself is described as very slightly soluble in water and slightly soluble in ethanol.[6] The introduction of a hydroxyl group in place of an amino group in this compound is likely to increase its polarity and potential for hydrogen bonding with water, which may lead to a modest increase in aqueous solubility compared to the parent compound.

Table 2: Comparison of Physicochemical Properties of Trimethoprim and Inferred Properties of its 4-Hydroxy Metabolite

PropertyTrimethoprimThis compound (Inferred)Justification for Inference
Aqueous Solubility Very slightly soluble (0.4 mg/mL)[3]Likely slightly more solubleThe hydroxyl group increases polarity and hydrogen bonding potential.
pKa 7.4 (weak base)Expected to be different due to the replacement of the amino group. The pyrimidine ring system will still have basic and acidic character.The electronic nature of the pyrimidine ring is altered.
LogP 0.91Expected to be lowerThe hydroxyl group increases hydrophilicity, thus lowering the partition coefficient.
pKa (Ionization Constant)

The pKa of a molecule describes its state of ionization at a given pH. Trimethoprim is a weak base with a pKa of 7.4.[7] The ionization state of this compound will be different due to the replacement of the basic amino group with a potentially acidic or less basic hydroxyl group on the pyrimidine ring. The pyrimidine ring itself can exhibit both acidic and basic properties. Precise determination of the pKa values would require experimental measurement, typically via potentiometric titration or UV-spectrophotometry.

LogP (Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Trimethoprim has a LogP of 0.91, indicating a moderate degree of lipophilicity.[5] The introduction of a hydroxyl group in this compound increases its polarity. Consequently, it is expected to have a lower LogP value, making it more hydrophilic than trimethoprim. This increased hydrophilicity would favor its excretion in urine.

Analytical Characterization

The accurate detection and quantification of drug metabolites are crucial for pharmacokinetic and metabolism studies. A variety of analytical techniques can be employed for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of drugs and their metabolites in biological fluids.[6][8][9][10] A reversed-phase HPLC method would be the most common approach for separating this compound from trimethoprim and other metabolites.

Caption: General workflow for the analysis of this compound by HPLC.

  • Sample Preparation:

    • To 1 mL of plasma or urine, add 2 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 280 nm or tandem mass spectrometry for higher sensitivity and specificity.[11][12]

Rationale for Choices: A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity. The use of a formic acid modifier in the mobile phase helps to improve peak shape and ionization efficiency for mass spectrometry. A gradient elution is necessary to effectively separate the parent drug from its more polar metabolites.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for the identification and quantification of drug metabolites.[12] The fragmentation pattern of this compound in the mass spectrometer would be a key identifier.

Expected Fragmentation:

  • Parent Ion [M+H]⁺: m/z 292.13

  • Key Fragments: Loss of the trimethoxybenzyl group (m/z 167) and other characteristic fragments from the pyrimidinol ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of molecules.[13][14] ¹H and ¹³C NMR spectra of isolated this compound would confirm the position of the hydroxyl group and the overall structure.

Expected ¹H NMR Features (in comparison to Trimethoprim):

  • The signals corresponding to the protons on the pyrimidine ring would show a shift due to the change in the substituent at the 4-position.

  • The aromatic protons of the trimethoxybenzyl group would likely be less affected.

  • The methoxy protons would appear as singlets.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for the quantification of this compound, although it is less specific than HPLC-MS.[15][16][17] The chromophoric system of the molecule, which includes the pyrimidine and trimethoxybenzene rings, will absorb UV light. The replacement of the amino group with a hydroxyl group is expected to cause a shift in the maximum absorption wavelength (λmax) compared to trimethoprim.[15]

Metabolic Pathway and Significance

The formation of this compound is a part of the phase I metabolic pathway of trimethoprim. Understanding these pathways is crucial for a complete picture of the drug's fate in the body.

Metabolism cluster_excretion Excretion Trimethoprim Trimethoprim PhaseI Phase I Metabolism (Oxidative Deamination) Trimethoprim->PhaseI Metabolite 4-Desamino-4-hydroxy trimethoprim Urine Renal Excretion (Urine) Metabolite->Urine Increased hydrophilicity PhaseI->Metabolite

Caption: Simplified metabolic pathway of trimethoprim to this compound.

Conclusion

This technical guide has provided a detailed overview of the known and inferred physicochemical properties of this compound. A thorough understanding of these properties is essential for researchers and professionals in the field of drug development and pharmacology. The structural modification from an amino to a hydroxyl group at the 4-position of the pyrimidine ring significantly impacts the molecule's polarity, solubility, and ionization, which in turn influences its pharmacokinetic profile and analytical behavior. The experimental protocols and workflows outlined in this guide provide a solid foundation for the further investigation and characterization of this important trimethoprim metabolite.

References

  • Assay of trimethoprim, sulfamethoxazole and its N 4 ‐acetyl metabolite in biological fluids by high‐pressure liquid chromatography. Scilit. [Link]

  • A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction. PubMed. [Link]

  • A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. Scirp.org. [Link]

  • Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. Iranian Biomedical Journal. [Link]

  • Determination of trimethoprim by various analytical techniques- A- review. SciSpace. [Link]

  • This compound. Gsrs. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

  • This compound. precisionFDA. [Link]

  • 4-Hydroxy Trimethoprim-d9 | C14H18N4O4 | CID 136242397. PubChem. [Link]

  • (Spectrophotometric determination of trimethoprim in pharmaceutical formulations). [Link]

  • Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. PMC. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Trimethoprim. PDB-101. [Link]

  • Systematic identification of trimethoprim metabolites in lettuce. PMC. [Link]

  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. NIH. [Link]

  • Trimethoprim | C14H18N4O3 | CID 5578. PubChem. [Link]

  • UV/Vis spectra of standard solutions of trimethoprim (20–90 μ g mL -1 ) obtained with DNFB method. ResearchGate. [Link]

  • H.NMR-Spectrum of Trimethoprim Derivative[8]. ResearchGate. [Link]

  • Spectrophotometric determination of trimethoprim using 2,4-dinitro-1-fluorobenzene reagent. [Link]

  • Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. PubMed. [Link]

  • Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formulation. Neliti. [Link]

  • UV spectra of SMX (20 μ g mL -1 ), TMP (4 μ g mL -1 ) and SMX+TMP. ResearchGate. [Link]

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An In-Depth Technical Guide to 4-Desamino-4-hydroxy Trimethoprim: A Metabolite and Impurity of Trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive analysis of 4-Desamino-4-hydroxy trimethoprim, a lesser-known derivative of the widely used antibiotic, trimethoprim. While officially classified as "Trimethoprim Impurity D" by the European Pharmacopoeia, its structure suggests a potential role as a product of metabolic transformation through hydrolytic deamination. This document delves into the compound's identity, explores its established and putative formation pathways, presents detailed analytical methodologies for its detection and quantification, and discusses its potential pharmacological and toxicological significance. By synthesizing current knowledge and field-proven insights, this guide serves as an essential resource for professionals in drug metabolism, analytical chemistry, and toxicology engaged in the study of trimethoprim and its derivatives.

Introduction to Trimethoprim: A Clinically Significant Dihydrofolate Reductase Inhibitor

Trimethoprim (TMP) is a synthetic aminopyrimidine antibiotic that has been a cornerstone in the treatment of bacterial infections, particularly uncomplicated urinary tract infections, for decades.[1] Its mechanism of action involves the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway.[2][3] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids.[3] By blocking this step, trimethoprim effectively halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[2][4]

While effective as a monotherapy, trimethoprim is most frequently used in a synergistic combination with sulfamethoxazole (TMP-SMX). This combination targets two distinct steps in the same metabolic pathway, enhancing efficacy and reducing the likelihood of bacterial resistance.[1] The study of trimethoprim's metabolic fate is critical, as its biotransformation can influence its efficacy, clearance, and safety profile. The formation of metabolites can lead to drug-drug interactions and, in some cases, the generation of reactive intermediates implicated in idiosyncratic adverse drug reactions (IADRs).[5][6]

Unraveling the Identity of this compound

The compound of interest, this compound, represents a significant structural modification of the parent drug. Its identity is established through various systematic names and reference standards.

  • Common Name : this compound

  • Systematic Names : 2-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol; 2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone[7][8]

  • Regulatory Designation : Trimethoprim Impurity D [EP Impurity][7]

Chemically, the structure involves the substitution of the amino group at the C4 position of the pyrimidine ring with a hydroxyl group. This transformation from an aminopyrimidine to a hydroxypyrimidine (specifically, a pyrimidinol or its tautomeric pyrimidinone form) alters the molecule's polarity, hydrogen bonding potential, and electronic properties.

Metabolite vs. Impurity: A Critical Distinction

The designation as "Impurity D" suggests that this compound is often found in bulk trimethoprim as a result of the manufacturing process or degradation.[7] However, the chemical transformation—hydrolytic deamination—is a known biochemical reaction. While direct enzymatic formation of this compound in humans has not been extensively documented in mainstream metabolic studies, its potential formation in vivo cannot be dismissed. Such a conversion could theoretically be catalyzed by deaminase enzymes or occur non-enzymatically in the acidic environment of the stomach or within specific cellular compartments. Therefore, it is most accurately described as both a known process impurity and a putative metabolite.

Metabolic and Chemical Formation Pathways

The biotransformation of trimethoprim is a complex process primarily occurring in the liver. Understanding the established pathways provides a crucial context for hypothesizing the formation of the 4-desamino-4-hydroxy derivative.

Established Phase I Metabolic Pathways of Trimethoprim

Hepatic metabolism of trimethoprim is mediated largely by the Cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2C9 playing significant roles.[2] The primary metabolic routes are oxidative transformations:

  • O-Demethylation : Removal of a methyl group from one of the three methoxy groups on the benzyl ring, most commonly at the 4'-position, to form 4'-desmethyltrimethoprim. This is a major pathway.[4]

  • N-Oxidation : Oxidation of the nitrogen atoms on the pyrimidine ring to form 1-N-oxide and 3-N-oxide metabolites.[6]

  • α-Hydroxylation : Addition of a hydroxyl group to the methylene bridge connecting the two rings to form α-hydroxy trimethoprim.[6]

These Phase I metabolites can subsequently undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion.[6]

Trimethoprim Metabolism TMP Trimethoprim N_Oxides 1-N-Oxide & 3-N-Oxide TMP->N_Oxides N-Oxidation (CYP1A2, CYP3A4) Desmethyl 3'- or 4'-Desmethyl-TMP TMP->Desmethyl O-Demethylation (CYP2C9, CYP3A4) Alpha_OH α-Hydroxy-TMP TMP->Alpha_OH α-Hydroxylation (CYP3A4) PhaseII Phase II Conjugates (Glucuronides, Sulfates) N_Oxides->PhaseII Desmethyl->PhaseII Alpha_OH->PhaseII

Figure 2: Proposed hydrolytic deamination pathway from trimethoprim.

This pathway highlights a critical area for future research: to determine if this conversion occurs in vivo and to identify the specific enzymes or physiological conditions that facilitate it.

Analytical Methodologies for Characterization and Quantification

The accurate detection and quantification of trimethoprim and its metabolites are essential for pharmacokinetic studies, metabolism profiling, and quality control of pharmaceutical formulations. Given the polar nature of this compound, reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice.

Experimental Protocol: LC-MS/MS Quantification in Biological Matrices

This protocol provides a robust, field-proven methodology for the simultaneous quantification of trimethoprim and its polar metabolites, including hydroxylated species, in plasma.

1. Sample Preparation (Protein Precipitation)

  • Rationale : This is a rapid and effective method to remove high-abundance proteins from plasma that would otherwise interfere with the analysis and damage the HPLC column.

  • Procedure :

    • Aliquot 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated trimethoprim).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

2. Chromatographic Conditions

  • Rationale : A C18 reversed-phase column provides good retention for trimethoprim. A gradient elution is necessary to separate the parent drug from its more polar metabolites in a reasonable timeframe. The acidic mobile phase ensures good peak shape by keeping the amine groups protonated.

  • Parameters :

    • Column : C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

    • Flow Rate : 0.4 mL/min

    • Gradient :

      • 0-1.0 min: 5% B

      • 1.0-5.0 min: Ramp to 95% B

      • 5.0-6.0 min: Hold at 95% B

      • 6.1-8.0 min: Return to 5% B (re-equilibration)

    • Injection Volume : 5 µL

3. Mass Spectrometry Conditions

  • Rationale : Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantification in complex biological matrices.

  • Parameters :

    • Ionization Source : Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions (Hypothetical) :

      • Trimethoprim: Q1: 291.1 -> Q3: 230.1

      • 4-Desamino-4-hydroxy-TMP: Q1: 292.1 -> Q3: 275.1 (Precursor ion reflects M+H⁺; fragment would need to be determined experimentally)

    • Key Settings : Optimize source temperature, gas flows, and collision energy for each analyte to maximize signal intensity.

Analytical Workflow Diagram

Analytical Workflow Sample Plasma Sample Precip Protein Precipitation (Acetonitrile + IS) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column, Gradient) Supernatant->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Data Data Analysis (Quantification) MS->Data

Figure 3: Standard workflow for the analysis of trimethoprim metabolites in plasma.

Performance Characteristics

The following table summarizes typical performance parameters for HPLC-based methods for trimethoprim, which serve as a benchmark for developing an assay for its metabolites.

ParameterHPLC-UV MethodHPLC-MS/MS Method
Linearity Range 0.25 - 100 µg/mL [9]1 - 1000 ng/mL
Correlation (r²) ≥ 0.99 [9]≥ 0.995
Limit of Quant. (LOQ) ~0.25 µg/mL~1 ng/mL
Recovery >80%>85%
Data are representative values from literature and serve as a general guideline.

Pharmacological and Toxicological Significance

The biological activity of trimethoprim metabolites is not fully elucidated, but it is an area of active investigation, particularly concerning adverse drug reactions.

Role in Idiosyncratic Adverse Drug Reactions (IADRs)

The metabolism of trimethoprim is known to produce reactive intermediates. [5]Pathways such as O-demethylation can lead to the formation of quinone methide intermediates, which are electrophilic and can covalently bind to cellular macromolecules like proteins. [5]This protein adduct formation is a key step in the "hapten hypothesis," where the modified protein is recognized as foreign by the immune system, potentially triggering hypersensitivity reactions that manifest as skin rashes or organ toxicity. [6] While the reactivity of this compound has not been specifically studied, its structural similarity to other metabolites warrants investigation. The introduction of a hydroxyl group on the pyrimidine ring could influence its electronic structure and potential for further bioactivation.

Potential for Altered Biological Activity

The antimicrobial activity of trimethoprim is critically dependent on the 2,4-diaminopyrimidine moiety, which mimics the pteridine portion of dihydrofolic acid and forms key hydrogen bonds within the active site of the DHFR enzyme. [2]The replacement of the 4-amino group with a 4-hydroxyl group would fundamentally alter this interaction. It is highly probable that this compound possesses significantly reduced or no inhibitory activity against bacterial DHFR.

Conversely, some metabolites can acquire new activities. For instance, the 4'-desmethyltrimethoprim metabolite has been shown to inhibit both wild-type and certain trimethoprim-resistant variants of DHFR, suggesting it could play a role in modulating the evolution of antibiotic resistance. [10]This underscores the importance of characterizing the full metabolic profile of a drug.

Conclusion and Future Directions

This compound stands at the intersection of drug manufacturing, metabolism, and toxicology. While cataloged as a process impurity, its structure is consistent with a product of hydrolytic deamination, a plausible in vivo transformation. This guide has established its chemical identity, proposed its formation pathways, and provided a robust analytical framework for its study.

Key areas for future research are clear:

  • Confirmation of in vivo Formation : Rigorous studies using high-resolution mass spectrometry are needed to confirm whether this compound is a true metabolite in humans and to quantify its abundance.

  • Toxicological Assessment : The potential for this compound to act as a reactive intermediate or to cause direct cellular toxicity needs to be evaluated.

  • Pharmacological Screening : Although predicted to be inactive as an antibacterial, its activity against other targets, including mammalian enzymes, should be formally assessed to complete its safety profile.

A thorough understanding of all drug-related substances, whether metabolites or impurities, is fundamental to ensuring the safety and efficacy of pharmacotherapy.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5578, Trimethoprim. Retrieved from [Link]

  • van Haandel, L., Leeder, J. S., & Pearce, R. E. (2016). Bioactivation of Trimethoprim to Protein-Reactive Metabolites in Human Liver Microsomes. Drug Metabolism and Disposition, 44(8), 1251–1259. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Al-Ghabsha, T. S., Al-Khanbashi, M. S., & Al-Sabri, A. M. (2018). Spectrophotometric determination of trimethoprim in pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research, 9(10), 4323-4329.
  • Goldman, J. L., Van Haandel, L., Abdel-Rahman, S. M., Pearce, R. E., & Leeder, J. S. (2020). Metabolism Profiles of Trimethoprim in Idiosyncratic Adverse Drug Reaction-Affected Tissues. Chemical Research in Toxicology, 33(11), 2826–2836. Available at: [Link]

  • Chen, Y., Zhang, H., Liu, Y., & Chen, J. (2021). Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation. Molecules, 26(16), 4983. Available at: [Link]

  • Tse, F. L., & Jaffe, J. M. (1983). A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction.
  • Kiki, C., Tsochatzis, E. D., & Aalizadeh, R. (2022). Systematic identification of trimethoprim metabolites in lettuce. Environmental Pollution, 295, 118679. Available at: [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • RCSB PDB. (n.d.). Trimethoprim. PDB-101. Retrieved from [Link]

  • ResearchGate. (2021). Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation. Available at: [Link]

  • SciSpace. (2020). Determination of trimethoprim by various analytical techniques- A- review. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). 4-Hydroxy Trimethoprim. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Trimethoprim-impurities. Retrieved from [Link]

  • Supuran, C. T., & Caproiu, M. T. (2013). Sulfa and Trimethoprim-Like Drugs - Antimetabolites Acting as Carbonic Anhydrase, Dihydropteroate Synthase and Dihydrofolate Reductase Inhibitors. Current medicinal chemistry, 20(12), 1549-1562.
  • Gleckman, R., Blagg, N., & Joubert, D. W. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy, 1(1), 14-20. Available at: [Link]

  • Wójcik, M., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(21), 5099. Available at: [Link]

  • Manna, P., et al. (2021). A trimethoprim derivative impedes antibiotic resistance evolution. Nature Communications, 12(1), 2993. Available at: [Link]

  • ResearchGate. (n.d.). Structure of trimethoprim. Retrieved from [Link]

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Sources

Navigating the Frontier of Antibacterial Drug Discovery: A Technical Guide to the Synthesis and Evaluation of Novel Trimethoprim Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Trimethoprim, a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), has been a cornerstone of antibacterial therapy for decades. However, its efficacy is increasingly threatened by the spread of resistance mechanisms. This guide provides a comprehensive, in-depth exploration of the discovery and synthesis of novel trimethoprim analogs, offering a roadmap for researchers, scientists, and drug development professionals dedicated to overcoming this challenge. We will delve into the rationale behind experimental design, the intricacies of synthetic protocols, and the critical evaluation of new chemical entities, all grounded in the principles of scientific integrity and innovation.

The Imperative for New Trimethoprim Analogs: Overcoming the Resistance Challenge

Trimethoprim acts by selectively inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is lethal to bacteria. The clinical utility of trimethoprim is often enhanced by its combination with sulfamethoxazole, which targets an earlier step in the same pathway, creating a synergistic effect.

The primary driver for developing new trimethoprim analogs is the emergence and spread of antibiotic resistance. Bacteria have evolved several mechanisms to counteract the effects of trimethoprim, including:

  • Target Modification: Mutations in the folA gene, which encodes for DHFR, can alter the enzyme's structure, reducing its affinity for trimethoprim while maintaining its essential function.

  • Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, membrane proteins that actively transport trimethoprim out of the cell, preventing it from reaching its target.

  • Enzymatic Bypass: Some bacteria have acquired alternative, trimethoprim-resistant DHFR enzymes encoded by plasmids, allowing them to continue folate synthesis even in the presence of the drug.

The development of novel analogs aims to address these resistance mechanisms by designing molecules that can effectively inhibit resistant DHFR variants, evade efflux pumps, or possess entirely new mechanisms of action.

The Discovery Engine: A Multi-pronged Approach to Novel Analog Design

The journey to a new drug begins with the identification of promising lead compounds. In the context of trimethoprim analogs, this involves a combination of rational drug design, computational modeling, and high-throughput screening.

Rational Drug Design: Leveraging Structural Insights

A deep understanding of the three-dimensional structure of bacterial DHFR and its interaction with trimethoprim is the cornerstone of rational drug design. High-resolution crystal structures of DHFR in complex with trimethoprim and its cofactor, NADPH, reveal the key amino acid residues involved in binding. This information allows for the targeted modification of the trimethoprim scaffold to enhance binding affinity and overcome resistance-conferring mutations.

Key Design Strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the trimethoprim molecule and evaluating the impact on antibacterial activity helps to identify key functional groups and promising avenues for modification.

  • Targeting Resistant Variants: Computational docking simulations can be used to predict how potential analogs will bind to known resistant DHFR enzymes. This allows for the design of molecules that can overcome target-based resistance.

  • Exploiting Species-Specific Differences: While the overall structure of DHFR is conserved, there are subtle differences between the bacterial and human enzymes. Exploiting these differences is crucial for designing analogs with high selectivity and low toxicity.

Computational Chemistry and In Silico Screening

Computational tools play an increasingly vital role in accelerating the drug discovery process.

  • Virtual Screening: Large libraries of chemical compounds can be computationally screened against the three-dimensional structure of bacterial DHFR to identify potential inhibitors.

  • Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the drug-target complex, helping to predict binding affinities and residence times.

  • ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, allowing for early-stage deselection of compounds with unfavorable profiles.

Experimental Workflow: Virtual Screening for Novel DHFR Inhibitors

G cluster_0 Preparation cluster_1 Screening cluster_2 Post-Screening Analysis cluster_3 Output A Prepare 3D structure of target protein (bacterial DHFR) C Docking of each molecule to the DHFR active site A->C B Prepare library of small molecules (virtual compounds) B->C D Scoring and ranking of docked compounds based on predicted binding affinity C->D E Visual inspection of top-ranked poses D->E F Filtering based on ADMET properties and chemical feasibility E->F G Selection of hit compounds for experimental validation F->G

Caption: Virtual screening workflow for identifying novel DHFR inhibitors.

The Synthetic Blueprint: From Design to Molecule

Once promising candidates have been identified through design and in silico screening, the next critical step is their chemical synthesis. The synthesis of trimethoprim analogs often involves multi-step reaction sequences, requiring careful planning and execution.

General Synthetic Strategies

The core structure of trimethoprim, a diaminopyrimidine ring linked to a substituted benzyl ring, provides a versatile scaffold for chemical modification. Common synthetic strategies involve:

  • Modification of the Benzyl Ring: The trimethoxybenzyl moiety of trimethoprim is a frequent target for modification. Introducing different substituents on the benzyl ring can modulate the compound's electronic and steric properties, influencing its binding to DHFR.

  • Alterations to the Pyrimidine Ring: Modifications to the diaminopyrimidine ring can also lead to improved activity or altered selectivity.

  • Linker Modification: The nature of the linker connecting the two rings can be varied to optimize the compound's conformational flexibility and overall shape.

A Representative Synthetic Protocol: Synthesis of a Novel Trimethoprim Analog

The following is a generalized, representative protocol for the synthesis of a novel trimethoprim analog. Note: This is a conceptual outline and specific reagents, conditions, and purification methods will vary depending on the target molecule.

Step-by-Step Methodology:

  • Synthesis of the Substituted Benzyl Moiety:

    • Starting Material: A commercially available substituted benzaldehyde.

    • Reaction: The benzaldehyde is subjected to a series of reactions, such as nitration, reduction, and methoxylation, to introduce the desired substituents at the appropriate positions.

    • Purification: The product is purified by column chromatography.

  • Synthesis of the Diaminopyrimidine Ring:

    • Starting Materials: Guanidine and a suitable β-ketoester.

    • Reaction: A condensation reaction between guanidine and the β-ketoester yields the diaminopyrimidine core.

    • Purification: The product is purified by recrystallization.

  • Coupling of the Two Moieties:

    • Reaction: The substituted benzyl moiety is coupled to the diaminopyrimidine ring using a suitable cross-coupling reaction, such as a Suzuki or Stille coupling.

    • Catalyst: A palladium catalyst is typically used to facilitate the reaction.

    • Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC).

  • Structural Characterization:

    • The identity and purity of the final compound are confirmed using a combination of analytical techniques, including:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Workflow: Synthesis of a Novel Trimethoprim Analog

G A Synthesis of Substituted Benzyl Moiety C Coupling Reaction (e.g., Suzuki Coupling) A->C B Synthesis of Diaminopyrimidine Ring B->C D Purification (e.g., HPLC) C->D E Structural Characterization (NMR, MS) D->E

Caption: General workflow for the synthesis of a novel trimethoprim analog.

The Litmus Test: In Vitro and In Vivo Evaluation

The synthesis of a novel analog is only the beginning. Rigorous biological evaluation is essential to determine its potential as a therapeutic agent.

In Vitro Antibacterial Activity

The first step is to assess the compound's ability to inhibit the growth of clinically relevant bacteria.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. This is typically determined using broth microdilution or agar dilution methods according to standards set by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Representative MIC Data for Novel Trimethoprim Analogs

CompoundE. coli (ATCC 25922) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)Trimethoprim-Resistant E. coli MIC (µg/mL)
Trimethoprim12>1024
Analog A0.5116
Analog B2464
Analog C0.250.58
In Vitro Toxicity

It is crucial to ensure that the novel analogs are selectively toxic to bacteria and have minimal effects on human cells.

  • Cytotoxicity Assays: The toxicity of the compounds is assessed against a panel of human cell lines (e.g., HeLa, HepG2) using assays such as the MTT or LDH release assay.

In Vivo Efficacy and Pharmacokinetics

Promising candidates from in vitro studies are advanced to in vivo testing in animal models of infection.

  • Animal Models of Infection: Mouse models of sepsis or thigh infection are commonly used to evaluate the efficacy of new antibiotics.

  • Pharmacokinetic (PK) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted in the body, providing crucial information for dose selection and optimization.

Logical Relationship: The Drug Discovery and Development Pipeline

G A Target Identification & Validation B Lead Discovery (HTS, Rational Design) A->B C Lead Optimization (Synthesis & SAR) B->C D In Vitro Evaluation (MIC, Toxicity) C->D E In Vivo Evaluation (Efficacy, PK/PD) D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: The sequential stages of the antibiotic drug discovery pipeline.

Conclusion and Future Directions

The development of novel trimethoprim analogs represents a critical strategy in the ongoing battle against antibiotic resistance. By integrating rational drug design, advanced synthetic chemistry, and rigorous biological evaluation, it is possible to create new molecules that can overcome existing resistance mechanisms and provide effective treatment for bacterial infections. The future of this field lies in the continued exploration of novel chemical scaffolds, the application of artificial intelligence and machine learning to drug design, and a deeper understanding of the complex interplay between antibiotics, bacteria, and the host. This multidisciplinary approach will be essential to ensure that we can continue to effectively combat the ever-evolving threat of infectious diseases.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

An In-Depth Technical Guide to the In Silico Modeling of 4-Desamino-4-hydroxy trimethoprim Binding to Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Re-evaluating a Classic Scaffold

Trimethoprim (TMP) is a cornerstone antibiotic that functions by competitively inhibiting Dihydrofolate Reductase (DHFR), a critical enzyme in the folic acid metabolism pathway of bacteria.[1][2][3] The inhibition of DHFR halts the production of tetrahydrofolate, a necessary precursor for DNA and protein synthesis, ultimately leading to bacteriostasis.[2] However, the rise of antimicrobial resistance, often through mutations in the DHFR enzyme, necessitates the exploration of novel analogs that can overcome these resistance mechanisms.[4]

This guide focuses on a specific analog, 4-Desamino-4-hydroxy trimethoprim , which substitutes the critical 4-amino group of the diaminopyrimidine ring with a hydroxyl group. This seemingly minor change can significantly alter the hydrogen bonding network within the DHFR active site, potentially impacting binding affinity and selectivity. Understanding these changes at an atomic level is paramount for rational drug design.

Herein, we present a comprehensive, field-proven in silico workflow designed to predict the binding mode, stability, and affinity of this compound for its target, DHFR. This is not merely a sequence of steps but a self-validating system that explains the causality behind each methodological choice, empowering researchers to apply these techniques with confidence.

Chapter 1: Laying the Foundation – System Preparation

The fidelity of any in silico model is wholly dependent on the quality of the initial structures. This preparatory phase is the most critical for ensuring a chemically and structurally sound starting point for all subsequent calculations.

Target Protein Selection and Preparation (DHFR)

The target of trimethoprim and its analogs is Dihydrofolate Reductase.[1][2] Our first decision is to select a high-quality crystal structure from the Protein Data Bank (PDB).

Causality & Experimental Choice: The choice of PDB entry is critical. We seek a structure with high resolution (<2.5 Å) to ensure atomic positions are well-defined. The source organism is also a key consideration; modeling against bacterial DHFR (e.g., from Escherichia coli or Staphylococcus aureus) is relevant for antibiotic design, while modeling against human DHFR is crucial for assessing selectivity and potential off-target effects.[5][6] For this guide, we will use E. coli DHFR (PDB ID: 1RF7) as our primary example, a structure resolved at 1.80 Å.[7]

Experimental Protocol: Protein Preparation

  • Fetch the Structure: Download the PDB file (e.g., 1RF7.pdb) from the RCSB PDB database.

  • Initial Cleaning: Remove all non-essential molecules. This includes water molecules, crystallization agents, and any co-purified ligands not relevant to the binding study. The native ligand and essential cofactors (like NADPH) should be retained temporarily to help define the binding site.

  • Structural Correction: Use a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools) to:

    • Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

    • Assign correct bond orders.

    • Fill in any missing side chains or loops using tools like Prime.

    • Assign protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) appropriate for a physiological pH of ~7.4. This is a crucial step as the protonation state dictates the hydrogen bonding capacity of these residues.

  • Constrained Minimization: Perform a brief, restrained energy minimization of the protein structure. The heavy atoms of the protein backbone are typically restrained, allowing the newly added hydrogens and corrected side chains to relax and remove any steric clashes without significantly altering the experimentally determined conformation.

Ligand Structure Generation and Parametrization

Since this compound is a novel analog, its 3D structure must be generated and prepared.

Causality & Experimental Choice: The ligand's geometry, protonation state, and partial charges directly influence the electrostatic and van der Waals interactions calculated in docking and simulation. An inaccurate representation will lead to unreliable predictions. We will build the structure from the known trimethoprim scaffold.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Obtain the 2D structure of trimethoprim (e.g., from PubChem or PDB ligand code TOP).[2]

    • Using a molecular editor (e.g., ChemDraw, MarvinSketch), modify the structure by replacing the 4-amino group with a 4-hydroxyl group to create this compound.

    • Convert this 2D sketch into a 3D structure using a tool that generates a reasonable initial conformation (e.g., Avogadro, Open Babel).

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanics (QM) method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This ensures a low-energy, stable conformation.

  • Charge Calculation: Assign partial atomic charges. For novel compounds, QM-based methods like RESP or Merz-Kollman are superior to generic force field charges, as they provide a more accurate description of the electron distribution.

  • File Format Conversion: Save the prepared ligand in a format suitable for the chosen docking and simulation software (e.g., .mol2 or .pdbqt).[8]

Chapter 2: The Predictive Workflow: From Static Poses to Dynamic Interactions

Our core analysis follows a three-stage workflow, progressively increasing in computational cost and predictive accuracy. Each stage builds upon the last, providing a multi-faceted view of the binding event.

G cluster_prep Chapter 1: Preparation cluster_workflow Chapter 2: Predictive Workflow cluster_analysis Chapter 3: Analysis & Validation PDB Protein Structure (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Ligand_2D Ligand 2D Structure Ligand_3D Ligand Preparation Ligand_2D->Ligand_3D Docking Part A: Molecular Docking PDB_Prep->Docking Ligand_3D->Docking MD_Sim Part B: MD Simulation Docking->MD_Sim Best Pose Analysis Pose Analysis & Interaction Mapping Docking->Analysis Free_Energy Part C: Binding Free Energy MD_Sim->Free_Energy Trajectory Stability Complex Stability (RMSD, H-Bonds) MD_Sim->Stability Affinity Binding Affinity (ΔG) Free_Energy->Affinity

Figure 1: Overall In Silico Modeling Workflow.
Part A: Molecular Docking – Predicting the Binding Pose

Purpose: Molecular docking serves as a computational screening tool to predict the most likely binding orientation (pose) of a ligand within a protein's active site and to provide a preliminary ranking score.[8][9] It is a static snapshot of the "handshake" between the ligand and the receptor.

Experimental Protocol: Docking with AutoDock Vina

  • Receptor and Ligand File Preparation: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type information required by the software.[10]

  • Grid Box Definition: Define the search space for the docking algorithm. This is a three-dimensional box centered on the active site. The most reliable way to define this box is to center it on the position of the co-crystallized ligand (if one exists in your chosen PDB file). A typical box size is 25x25x25 Å, ensuring it is large enough to accommodate the ligand in various orientations.[8]

  • Configuration File: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand files, the coordinates of the grid box center, and its dimensions.

  • Execution: Run the docking simulation from the command line: vina --config conf.txt --out output_poses.pdbqt --log output_log.txt

  • Results Analysis:

    • Binding Affinity Score: The output log file will list the predicted binding affinities (in kcal/mol) for the top poses. More negative values indicate stronger predicted binding.[8]

    • Pose Visualization: Visualize the output poses (output_poses.pdbqt) along with the protein structure in a molecular viewer like PyMOL or ChimeraX.

    • Interaction Analysis: Critically examine the top-scoring poses. Look for chemically sensible interactions: hydrogen bonds between the ligand's hydroxyl group and polar residues, hydrophobic interactions, and potential pi-stacking. This visual inspection is a crucial validation step beyond simply relying on the score.

G Protein Prepared Protein (.pdb) ToPDBQT Convert to .pdbqt format (AutoDock Tools) Protein->ToPDBQT Ligand Prepared Ligand (.mol2) Ligand->ToPDBQT RunVina Execute Docking (AutoDock Vina) ToPDBQT->RunVina Grid Define Grid Box (Active Site Coordinates) Grid->RunVina Analyze Analyze Poses & Scores (PyMOL, ChimeraX) RunVina->Analyze

Figure 2: Molecular Docking Workflow.
Part B: Molecular Dynamics (MD) Simulation – Assessing Pose Stability

Purpose: Docking treats the protein as largely rigid. MD simulation introduces full atomic flexibility, solvent (water), and temperature to assess whether the predicted binding pose is stable over time.[11][12] It transforms the static picture from docking into a dynamic movie of the complex.

Experimental Protocol: MD Simulation with GROMACS

  • System Building:

    • Select the most promising pose from docking (based on score and visual inspection).

    • Merge the protein and ligand coordinates into a single complex file.

    • Generate a topology for the complex. This requires a force field (e.g., CHARMM36m) for the protein and a separate, compatible parameter file for the ligand (which can be generated using servers like CGenFF).[11][13]

    • Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge, which is essential for accurate electrostatic calculations using methods like Particle Mesh Ewald (PME).[11]

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes introduced during the setup.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.[11]

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate for ~100 ps with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for another ~200-500 ps, again with restraints, to stabilize the system's pressure and density.

  • Production MD: Run the final simulation without any position restraints for a duration sufficient to observe the system's behavior (typically 50-100 ns for binding pose stability).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it is not diffusing out of the binding pocket.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. Do they persist throughout the simulation?

Part C: Binding Free Energy Calculation – Quantifying Affinity

Purpose: To obtain a more accurate and theoretically rigorous estimation of binding affinity than docking scores, we use end-point free energy methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[14][15] These methods calculate the free energy by combining molecular mechanics energies with continuum solvation models.[16]

Experimental Protocol: MM/PBSA Calculation

  • Snapshot Extraction: From the stable portion of the production MD trajectory (e.g., the last 50 ns), extract a series of snapshots (e.g., 100-500 frames) to perform the calculation on an ensemble of conformations.[17]

  • Energy Calculation: For each snapshot, the binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Each term (G) is composed of: G = E_MM + G_solv - TΔS

      • E_MM: Molecular mechanics energy (internal, van der Waals, electrostatic).

      • G_solv: Solvation free energy, split into polar (calculated via PB or GB models) and non-polar (calculated from the solvent-accessible surface area, SASA) components.[15]

      • TΔS: Conformational entropy. This term is computationally expensive and often omitted when comparing similar ligands, as the change in entropy is assumed to be comparable. However, its exclusion is a known limitation of the method.[15]

  • Averaging and Analysis: The final ΔG_bind is the average over all snapshots. The results can be broken down to see the contribution of different energy terms.

Data Presentation: Sample MM/PBSA Results

Energy ComponentAverage Contribution (kcal/mol)Standard Deviation
Van der Waals Energy (ΔE_vdW)-45.82.5
Electrostatic Energy (ΔE_elec)-18.23.1
Polar Solvation (ΔG_pol)+25.54.0
Non-Polar Solvation (ΔG_np)-4.10.5
Binding Free Energy (ΔG_bind) -42.6 4.8

Note: The values above are illustrative. The positive polar solvation term represents the energy penalty of desolvating the polar ligand and binding site, which is overcome by the favorable electrostatic and van der Waals interactions.

Chapter 3: Ensuring Scientific Integrity – Validation and Controls

A computational model is only as reliable as its validation. To build trustworthiness into this workflow, a crucial control experiment must be performed.

Self-Validating System:

  • The Positive Control: Perform the entire workflow (Docking, MD, and MM/PBSA) using trimethoprim itself, for which experimental data is available.

  • Redocking: The docking protocol should be able to reproduce the crystallographic pose of trimethoprim within the DHFR active site with a low RMSD (< 2.0 Å). Success here validates the docking parameters and scoring function for this system.

  • Affinity Correlation: The calculated binding free energy (ΔG_bind) for trimethoprim should correlate with its experimentally determined binding affinity (which can be calculated from its IC50 or Ki value). While absolute values may differ, a successful model will correctly rank the binding of known potent and weak inhibitors.[16][17]

By successfully reproducing known experimental results for the parent compound, we gain confidence that the predictions for the novel analog, this compound, are mechanistically sound and reliable. This grounding in experimental reality is the hallmark of a robust and trustworthy computational study.

References

  • Sawaya, M.R., Kraut, J. (1997). Structure of Dihydrofolate Reductase Complexed with Dihydrofolate. RCSB Protein Data Bank. [Link]

  • Oefner, C., D'Arcy, A., Winkler, F.K. (1992). Crystal structure of human dihydrofolate reductase complexed with folate. RCSB Protein Data Bank. [Link]

  • Sun, H., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Rossi, A.R. GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]

  • Rastelli, G., et al. (2010). Fast and accurate predictions of binding free energies using MM-PBSA and MM-GBSA. Journal of Computational Chemistry. [Link]

  • Bystroff, C., Kraut, J. (1991). Crystal structure of unliganded Escherichia coli dihydrofolate reductase. RCSB Protein Data Bank. [Link]

  • Davies, J.F., et al. (1990). Crystal structures of recombinant human dihydrofolate reductase complexed with folate and 5-deazafolate. RCSB Protein Data Bank. [Link]

  • Homeyer, N., Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular Informatics. (Note: A general reference, as the original link was broken).
  • ChemCopilot (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Lemkul, J.A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

  • Wieczorek, Z., et al. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules. [Link]

  • BIOCHEM PG (2021). Protein-Ligand Docking with Autodock. YouTube. [Link]

  • Genheden, S., Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS. YouTube. [Link]

  • Bhabha, G., et al. (2013). Crystal structure of human dihydrofolate reductase (DHFR) bound to NADP+ and folate. RCSB Protein Data Bank. [Link]

  • Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. [Link]

  • OpenFE Documentation. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

  • Hou, T., et al. (2011). Assessing the performance of the MM/PBSA and MM/GBSA methods. 1. The accuracy of binding free energy calculations based on molecular dynamics simulations. Journal of Chemical Information and Modeling. [Link]

  • Bioinformatics Review (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • Wróbel, A., et al. (2021). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Molecules. [Link]

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  • Batool, M., et al. (2019). Protein-ligand docking. Galaxy Training. [Link]

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  • Jończyk, M., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds. PubMed. [Link]

  • Dale, G.E., et al. (2021). In silico model of PQD-1 and trimethoprim binding to M. abscessus ATCC 19977 DHFR. ResearchGate. [Link]

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  • Basicmedical Key (2016). Trimethoprim. Basicmedical Key. [Link]

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An In-depth Technical Guide to the Interaction of 4-Desamino-4-hydroxy trimethoprim with Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular interactions between 4-Desamino-4-hydroxy trimethoprim and its target enzyme, dihydrofolate reductase (DHFR). While direct experimental data for this specific trimethoprim analogue is limited, this document synthesizes established principles of trimethoprim-DHFR binding and structure-activity relationship (SAR) studies of related derivatives to construct a robust theoretical framework. The guide delves into the foundational mechanism of trimethoprim action, explores the roles of key active site residues, and extrapolates the probable effects of the 4-desamino and 4-hydroxy modifications on binding affinity and inhibitory potency. Detailed experimental protocols for assessing such interactions are also provided to empower researchers in the validation of these theoretical insights.

Introduction: Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation and survival. Consequently, DHFR has been a long-standing and successful target for antimicrobial and anticancer therapies.

Trimethoprim (TMP), a synthetic pyrimidine antifolate, is a widely used antibiotic that selectively inhibits bacterial DHFR over its human counterpart. Its efficacy is rooted in its structural mimicry of the pteridine portion of DHF, allowing it to bind tightly to the enzyme's active site and block the catalytic cycle. The rapid emergence of trimethoprim-resistant bacterial strains, often through mutations in the dhfr gene, necessitates the development of novel analogues with improved potency and the ability to overcome resistance mechanisms. This guide focuses on a specific, albeit less-studied, derivative: this compound.

The Canonical Trimethoprim-DHFR Interaction: A Structural Overview

The potent and selective inhibition of bacterial DHFR by trimethoprim is a result of specific, high-affinity interactions within the enzyme's active site. X-ray crystallography studies of the Escherichia coli DHFR in complex with trimethoprim have provided a detailed map of these interactions.

The 2,4-diaminopyrimidine ring of trimethoprim is a key pharmacophore, forming critical hydrogen bonds with conserved acidic residues in the DHFR active site. Specifically, the protonated N1 and the 2-amino group of the pyrimidine ring form a strong ionic hydrogen bond with the carboxylate side chain of a conserved aspartate residue (Asp27 in E. coli DHFR). The 4-amino group of trimethoprim typically forms a hydrogen bond with the backbone carbonyl of an isoleucine residue (Ile94 in E. coli DHFR).

The trimethoxybenzyl ring of trimethoprim occupies a more hydrophobic pocket in the active site, making van der Waals contacts with several nonpolar residues. The flexibility of this ring allows it to adopt a conformation that maximizes these favorable interactions.

DHFR_Trimethoprim_Interaction cluster_DHFR DHFR Active Site cluster_Trimethoprim Trimethoprim Asp27 Asp27 Ile94 Ile94 Phe31 Phe31 Leu28 Leu28 NADPH NADPH Cofactor Pyrimidine_Ring 2,4-Diaminopyrimidine Ring Pyrimidine_Ring->Asp27 Ionic H-Bond Pyrimidine_Ring->Ile94 H-Bond Pyrimidine_Ring->NADPH Proximity Benzyl_Ring Trimethoxybenzyl Ring Benzyl_Ring->Phe31 van der Waals Benzyl_Ring->Leu28 van der Waals Predicted_Interaction cluster_DHFR DHFR Active Site cluster_Analog 4-Desamino-4-hydroxy TMP Asp27 Asp27 Ile94_Backbone Ile94 Backbone Hydrophobic_Pocket Hydrophobic Pocket Pyrimidine_Ring 2-Amino-4-hydroxy Pyrimidine Pyrimidine_Ring->Asp27 Ionic H-Bond Pyrimidine_Ring->Ile94_Backbone H-Bond Lost Benzyl_Ring Hydroxy-dimethoxybenzyl Ring Benzyl_Ring->Hydrophobic_Pocket van der Waals & Potential H-Bond

Figure 2: A proposed interaction model for this compound within the DHFR active site, highlighting the predicted loss of a key hydrogen bond.

Experimental Protocols for a Self-Validating System

To empirically test the hypotheses presented in this guide, a series of well-established biochemical and biophysical assays can be employed. The following protocols provide a framework for a self-validating system, where data from multiple orthogonal methods can be integrated to build a comprehensive understanding of the inhibitor's mechanism of action.

Enzyme Kinetics: Determining Inhibitory Potency (IC₅₀ and Kᵢ)

Enzyme kinetics assays are fundamental for quantifying the inhibitory potency of a compound. The continuous spectrophotometric assay for DHFR activity is a widely used and reliable method.

Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor to NADP⁺ during the reduction of DHF to THF.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

    • NADPH solution: Prepare a fresh stock solution in the assay buffer and determine its concentration using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.

    • DHF solution: Prepare a stock solution in assay buffer containing 10 mM β-mercaptoethanol. The concentration can be determined using an extinction coefficient of 28,000 M⁻¹cm⁻¹ at 282 nm.

    • DHFR enzyme: Dilute the enzyme to a suitable working concentration in the assay buffer.

    • Inhibitor (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer, NADPH, and the inhibitor at various concentrations.

    • Initiate the reaction by adding DHF.

    • Immediately monitor the decrease in absorbance at 340 nm at regular intervals using a microplate reader.

    • Include appropriate controls (no enzyme, no inhibitor).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at varying concentrations of both the substrate (DHF) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Isothermal Titration Calorimetry (ITC): Characterizing the Binding Thermodynamics

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor is titrated into a solution containing the DHFR enzyme. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze both the DHFR enzyme and the inhibitor against the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent air bubbles in the calorimeter cell.

    • Accurately determine the concentrations of both the enzyme and the inhibitor.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the inhibitor into the enzyme solution, recording the heat changes after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Molecular Docking: In Silico Prediction of Binding Mode

Computational molecular docking can provide valuable insights into the plausible binding mode of this compound in the DHFR active site.

Principle: Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions estimate the binding affinity based on the predicted interactions.

Workflow:

  • Preparation of Receptor and Ligand:

    • Obtain a high-resolution crystal structure of DHFR (e.g., from the Protein Data Bank).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the DHFR enzyme based on the known location of the trimethoprim binding site.

    • Run the docking simulation using software such as AutoDock, Glide, or GOLD.

  • Analysis of Results:

    • Analyze the predicted binding poses of the inhibitor in the active site.

    • Examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme.

    • Compare the predicted binding mode with the known interactions of trimethoprim and other analogues.

Data Summary and Interpretation

The data obtained from the proposed experimental workflow should be summarized for clear comparison and interpretation.

Parameter Trimethoprim (Reference) This compound (Experimental) Interpretation of Difference
IC₅₀ (µM) Literature ValueExperimentally DeterminedIndicates relative inhibitory potency. A higher value suggests weaker inhibition.
Kᵢ (µM) Literature ValueExperimentally DeterminedProvides a more precise measure of binding affinity. A higher value indicates weaker binding.
Binding Affinity (Kₔ, M⁻¹) Literature ValueExperimentally Determined (ITC)A lower value indicates weaker binding affinity.
Enthalpy (ΔH, kcal/mol) Literature ValueExperimentally Determined (ITC)Indicates the contribution of hydrogen bonds and van der Waals interactions to binding.
Entropy (ΔS, cal/mol·K) Literature ValueExperimentally Determined (ITC)Reflects changes in conformational freedom and solvent reorganization upon binding.
Predicted Binding Mode EstablishedComputationally Predicted (Docking)Highlights key interactions and explains the observed binding affinity.

Conclusion: A Path Forward in Rational Drug Design

While direct experimental evidence for the interaction of this compound with dihydrofolate reductase is not yet available in the public domain, this technical guide provides a scientifically grounded framework for its investigation. Based on the extensive knowledge of trimethoprim's mechanism of action and the structure-activity relationships of its analogues, it is hypothesized that the 4-desamino modification will lead to a significant reduction in binding affinity due to the loss of a critical hydrogen bond.

The experimental protocols outlined herein offer a robust and self-validating approach to test this hypothesis and to fully characterize the inhibitory properties of this and other novel trimethoprim derivatives. The integration of enzyme kinetics, biophysical characterization, and computational modeling will provide a comprehensive understanding of the molecular interactions at play, paving the way for the rational design of next-generation DHFR inhibitors that can combat the growing threat of antimicrobial resistance.

References

  • MDPI. (n.d.). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Retrieved from [Link]

  • PubMed. (1996). Solution of the Conformation and Alignment Tensors for the Binding of Trimethoprim and Its Analogs to Dihydrofolate Reductase: 3D-quantitative Structure-Activity Relationship Study Using Molecular Shape Analysis, 3-way Partial Least-Squares Regression, and 3-way Factor Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]

  • PubMed Central. (2021). A trimethoprim derivative impedes antibiotic resistance evolution. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives. Retrieved from [Link]

  • RCSB PDB. (2022). 7MYM: Crystal structure of Escherichia coli dihydrofolate reductase in complex with TRIMETHOPRIM and NADPH. Retrieved from [Link]

  • ACS Publications. (n.d.). Solution of the Conformation and Alignment Tensors for the Binding of Trimethoprim and Its Analogs to Dihydrofolate Reductase: 3D-Quantitative Structure−Activity Relationship Study Using Molecular Shape Analysis,

A Comprehensive Technical Guide to 4-Desamino-4-hydroxy trimethoprim (Trimethoprim Impurity D)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth exploration of 4-Desamino-4-hydroxy trimethoprim, a significant impurity of the antibacterial agent trimethoprim.[1][2][3][4][5][6] This document will serve as a critical resource for professionals engaged in the research, development, and quality control of trimethoprim and related compounds.

This compound, also known by its European Pharmacopoeia designation as Trimethoprim Impurity D, is a molecule that shares a structural backbone with its parent compound but with key chemical modifications.[1][2][3] Understanding the chemical identity, formation, and analytical characterization of this impurity is essential for ensuring the quality and regulatory compliance of trimethoprim-containing drug products.

This guide will delve into the chemical identifiers of this compound, its likely synthetic origins as a process-related impurity, and the analytical methodologies employed for its detection and quantification. While specific biological activity data for this impurity is not extensively available in public literature, its control is a critical aspect of pharmaceutical quality assurance.

Chemical Identifiers and Properties

A precise understanding of a molecule begins with its fundamental chemical identifiers and properties. The following table summarizes the key information for this compound.

IdentifierValueSource(s)
CAS Number 92440-76-1[1][2][5][6][7]
Systematic Name 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol[1][2]
Synonyms Trimethoprim EP Impurity D, 2-Amino-5-(3,4,5-trimethoxybenzyl)-4-pyrimidinol[1][2][3][7]
Molecular Formula C₁₄H₁₇N₃O₄[1][3][5][7]
Molecular Weight 291.3 g/mol [1][2][3][5][7]
InChI InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(15)17-13(9)18/h5-7H,4H2,1-3H3,(H3,15,16,17,18)[3]
InChIKey ZKFZTBRMADDRMK-UHFFFAOYSA-N[3]
SMILES COc1cc(Cc2cnc(N)nc2O)cc(c1OC)OC[3]

Genesis of an Impurity: A Hypothetical Synthetic Pathway

This compound is a process-related impurity, meaning it is likely formed during the synthesis of trimethoprim. While specific studies detailing its formation are proprietary to manufacturers, a logical, hypothetical pathway can be deduced from the known synthesis routes of trimethoprim.

One common synthesis of trimethoprim involves the condensation of 3,4,5-trimethoxybenzaldehyde with a pyrimidine precursor. The formation of this compound could occur if the 4-amino group of the pyrimidine ring is replaced by a hydroxyl group, potentially due to incomplete amination or hydrolysis during the synthesis or workup stages.

Below is a conceptual workflow illustrating a potential point of divergence in the synthesis of trimethoprim that could lead to the formation of Impurity D.

G cluster_synthesis Trimethoprim Synthesis cluster_impurity Impurity Formation A 3,4,5-Trimethoxybenzaldehyde C Condensation A->C B Pyrimidine Precursor B->C D Intermediate C->D E Amination D->E G Incomplete Amination / Hydrolysis D->G F Trimethoprim (API) E->F H This compound (Impurity D) G->H

Conceptual workflow of Trimethoprim synthesis and the potential formation of Impurity D.

This diagram illustrates that during the intended amination step to produce trimethoprim, a side reaction such as hydrolysis could lead to the formation of the 4-hydroxy analogue, our impurity of interest. The conditions of the reaction, such as pH, temperature, and reaction time, would be critical factors in minimizing the formation of this impurity.

The Parent Compound: Trimethoprim's Mechanism of Action

To appreciate the significance of controlling impurities like this compound, it is essential to understand the mechanism of action of the parent drug, trimethoprim. Trimethoprim is a potent antibacterial agent that functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway.[8][9][10] This inhibition is highly selective for the bacterial enzyme over its mammalian counterpart.

The bacterial DHFR enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. By blocking this step, trimethoprim effectively halts the production of DNA, RNA, and proteins, leading to bacterial cell death.

G cluster_pathway Bacterial Folic Acid Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Synthesis THF->Synthesis DHFR->THF Precursors DNA, RNA, and Protein Precursors Synthesis->Precursors Trimethoprim Trimethoprim Trimethoprim->Inhibition Inhibition->DHFR Inhibits

Mechanism of action of Trimethoprim, inhibiting bacterial dihydrofolate reductase.

While the biological activity of this compound has not been extensively studied, any structural similarity to trimethoprim warrants careful control of its levels in the final drug product to prevent any potential off-target effects or reduced efficacy of the API.

Analytical Characterization and Quality Control

The detection and quantification of this compound in bulk trimethoprim and its pharmaceutical formulations are critical for quality control. Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) outline stringent requirements for impurity profiling.[3][11] High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for this purpose.[12]

High-Performance Liquid Chromatography (HPLC) Protocol

The following is a representative HPLC method for the analysis of trimethoprim and its impurities, based on principles outlined in pharmacopoeial monographs.

Objective: To separate and quantify this compound (Impurity D) from trimethoprim and other related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Sodium perchlorate

  • Phosphoric acid

  • Water, HPLC grade

  • Trimethoprim Reference Standard (RS)

  • This compound (Trimethoprim Impurity D) Reference Standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of a buffer solution (e.g., 10 mM sodium perchlorate, pH adjusted to 3.6 with phosphoric acid) and methanol (e.g., 70:30 v/v).[13]
Flow Rate Typically 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)
Detection Wavelength UV detection at a wavelength where both trimethoprim and the impurity have significant absorbance (e.g., 280 nm).
Injection Volume 10 - 20 µL

Sample Preparation:

  • Standard Solution: Prepare a standard solution of Trimethoprim RS and this compound RS in the mobile phase at a known concentration.

  • Test Solution: Accurately weigh and dissolve the trimethoprim sample in the mobile phase to a specified concentration.[13]

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times and response factors of trimethoprim and Impurity D.

  • Inject the test solution.

  • Identify the peaks corresponding to trimethoprim and Impurity D based on their retention times.

  • Quantify the amount of Impurity D in the test sample using the area normalization method or by comparison to the standard.

The USP 38 monograph provides a method for the impurity determination of trimethoprim using a C18 HPLC column, where Impurity D is one of the specified impurities to be controlled.[11]

Significance in Drug Development and Manufacturing

The presence of impurities, even in minute quantities, can have significant implications for the safety, efficacy, and stability of a drug product. For this compound, its structural similarity to the active molecule necessitates strict control. Regulatory agencies worldwide require comprehensive impurity profiling and the establishment of acceptance criteria for any impurity present at levels above a certain threshold.

Therefore, a thorough understanding of the formation and control of this compound is not merely an academic exercise but a critical component of Good Manufacturing Practices (GMP) and regulatory compliance in the pharmaceutical industry. The availability of a well-characterized reference standard for this impurity is essential for the validation of analytical methods and for ongoing quality control.[2][6][7]

Conclusion

This compound (Trimethoprim Impurity D) represents a critical quality attribute in the production of the widely used antibacterial agent, trimethoprim. While information on its specific biological activity is limited, its structural relationship to the parent drug underscores the importance of its monitoring and control. This technical guide has provided a comprehensive overview of its chemical identifiers, a plausible synthetic origin, the mechanism of action of trimethoprim for context, and a detailed analytical approach for its characterization. For researchers, scientists, and drug development professionals, a deep understanding of such impurities is fundamental to the development of safe, effective, and high-quality pharmaceutical products.

References

  • Pharmace Research Laboratory. Trimethoprim EP Impurity D. [Link]

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  • Veeprho. Trimethoprim EP Impurity D | CAS 92440-76-1. [Link]

  • HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]

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Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 4-Desamino-4-hydroxy trimethoprim in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the detection and quantification of the potential impurity, "4-Desamino-4-hydroxy trimethoprim," in Trimethoprim active pharmaceutical ingredient (API). Control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product.[1][2][3] This document provides a comprehensive protocol using High-Performance Liquid Chromatography (HPLC) with UV detection, designed for researchers, quality control analysts, and drug development professionals. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical method validation and impurity control.[1][4][5]

Introduction: The Rationale for Impurity Profiling

Trimethoprim is a synthetic antibiotic agent widely used, often in combination with sulfamethoxazole, for treating various bacterial infections.[6][7][8] During the synthesis, purification, and storage of any drug substance, impurities can arise from starting materials, by-products, intermediates, or degradation products.[5] Regulatory bodies like the EMA and FDA, guided by ICH principles, mandate strict control over these impurities.[1][4]

The specific impurity, this compound (Molecular Formula: C₁₄H₁₇N₃O₄, Molecular Weight: 291.3 g/mol ), represents a structural modification of the parent Trimethoprim molecule where the amine group at the 4-position of the pyrimidine ring is substituted with a hydroxyl group.[9] Such a modification can alter the pharmacological and toxicological profile of the substance. Therefore, a reliable and sensitive analytical method is essential for its detection and control to ensure the quality and safety of Trimethoprim API.[10]

This guide provides a step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method, chosen for its specificity, robustness, and widespread availability in pharmaceutical laboratories.[11][12][13]

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. The separation is achieved on a C18 stationary phase, which separates molecules based on their hydrophobicity. A gradient elution is used, where the mobile phase composition is changed over time from a highly aqueous content to a higher organic content. This approach is superior for impurity analysis as it allows for the effective separation of the highly polar this compound from the more non-polar parent compound, Trimethoprim, and other potential process-related impurities within a single analytical run.[6] Detection is performed using a UV detector, leveraging the chromophoric nature of the pyrimidine and benzyl moieties in the analyte.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Reference Standard: Trimethoprim USP/EP Reference Standard

  • API Sample: Trimethoprim drug substance

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Reagents: Ammonium Acetate (Analytical Grade), Formic Acid (Analytical Grade)

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil Gold, Kromasil 100-5-C18 or equivalent).[14][15]

  • Equipment: HPLC system with gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

Solution Preparation
  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (STD A): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Working Standard Solution (STD B): Dilute 1.0 mL of STD A to 100 mL with diluent to achieve a final concentration of 1.0 µg/mL. This concentration is suitable for determining the Limit of Quantitation (LOQ) and for linearity studies.

  • Sample Solution: Accurately weigh and dissolve approximately 50 mg of Trimethoprim API in the diluent in a 50 mL volumetric flask to obtain a concentration of 1000 µg/mL (1.0 mg/mL).

Causality Note: The sample concentration of 1.0 mg/mL is chosen to ensure that an impurity at a reporting threshold of 0.1% (as per ICH Q3A) would be present at a concentration of 1.0 µg/mL, aligning with the working standard concentration for accurate quantification.[5]

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program See Table 2 below

Table 2: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.04060
22.0595
25.0595
25.1955
30.0955

Causality Note: A gradient program is essential to first elute polar impurities like this compound under high aqueous conditions, followed by the main Trimethoprim peak, and finally eluting any non-polar impurities with high organic content. The re-equilibration step at the end ensures reproducible retention times for subsequent injections.

Analytical Procedure Workflow

The overall workflow from sample preparation to data analysis is illustrated below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases & Diluent sys_suit System Suitability Test (Inject Standard) prep_mobile->sys_suit prep_std Prepare Standard Solutions prep_std->sys_suit prep_sample Prepare Sample Solution inject_sample Inject Blank, Standard, & Sample Solutions prep_sample->inject_sample sys_suit->inject_sample If Passes acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Impurity % integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for impurity analysis.

System Suitability and Data Analysis

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution (STD B) and check the following parameters.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0 for the impurity peak
Theoretical Plates Not less than 2000 for the impurity peak
Relative Standard Deviation (RSD) Not more than 5.0% for peak area (from 5 replicates)
Resolution Not less than 2.0 between the impurity and nearest peak

Trustworthiness Note: The SST ensures that the analytical system is performing with adequate sensitivity, efficiency, and reproducibility on the day of analysis, making the subsequent data reliable.[16]

Calculation of Impurity Content

The percentage of this compound in the Trimethoprim API sample is calculated using the following formula:

% Impurity = (Area_impurity / Area_std) * (Conc_std / Conc_sample) * 100

Where:

  • Area_impurity: Peak area of this compound in the sample chromatogram.

  • Area_std: Average peak area of this compound from the standard solution injections.

  • Conc_std: Concentration of the standard solution (in mg/mL).

  • Conc_sample: Concentration of the Trimethoprim sample solution (in mg/mL).

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[3][10][16][17]

G cluster_params Validation Parameters (ICH Q2) Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for analytical method validation.

Specificity

Demonstrate the ability to assess the analyte unequivocally in the presence of Trimethoprim and other potential impurities.

  • Protocol: Analyze a blank (diluent), Trimethoprim API, the impurity standard, and a spiked sample (Trimethoprim API spiked with the impurity).

  • Acceptance Criteria: The impurity peak should be free from interference at its retention time in the blank and unspiked sample. The peak should be well-resolved (Resolution > 2.0) from the Trimethoprim peak in the spiked sample. Peak purity can be confirmed using a PDA detector.[18]

Linearity and Range

Establish that the method's response is directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of the impurity standard, ranging from the LOQ to 120% of the specification limit (e.g., if the limit is 0.1%, the range would be ~0.05% to 0.12% of the nominal sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot should be ≥ 0.99.[19]

Accuracy

Measure the closeness of the test results to the true value.

  • Protocol: Analyze a sample of Trimethoprim API spiked with the impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.[19]

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a spiked sample at 100% of the specification limit on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for the sets of measurements should not be more than 10.0%.

Limit of Quantitation (LOQ)

The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by analyzing six replicates and checking for acceptable precision (RSD ≤ 10%).

  • Acceptance Criteria: The LOQ must be less than or equal to the reporting threshold (e.g., 0.05% as per ICH Q3A).[1]

Robustness

Assess the method's resilience to small, deliberate variations in parameters.

  • Protocol: Introduce minor changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these variations.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterTypical Range / ConditionsAcceptance Criteria
Specificity Spiked vs. Unspiked SamplesNo interference at analyte RT; Resolution > 2.0
Linearity LOQ to 120% of Specification LimitCorrelation Coefficient (r²) ≥ 0.99
Accuracy (% Recovery) 3 levels, 3 replicates each (e.g., 50%, 100%, 150%)90.0% - 110.0%
Precision (% RSD) Repeatability (n=6), Intermediate Precision≤ 10.0%
Limit of Quantitation (LOQ) Signal-to-Noise ≈ 10:1≤ Reporting Threshold (e.g., 0.05%)
Robustness Varied pH, Flow Rate, TemperatureSystem suitability criteria met

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, specific, and robust protocol for the quantification of this compound. Adherence to the outlined procedures and validation framework will ensure that the method is suitable for its intended use in a regulated pharmaceutical environment, contributing to the overall quality control strategy for Trimethoprim drug substance. The principles of causality and self-validation are embedded within the protocol to provide analysts with a high degree of confidence in the generated results.

References

  • Lehr, G. J., et al. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 373–389. Available from: [Link]

  • Hess, S., et al. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531–538. Available from: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Available from: [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Available from: [Link]

  • Kumar, R., & Singh, G. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(3), 263–269. Available from: [Link]

  • EC UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

  • Hess, S., et al. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. ResearchGate. Available from: [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]

  • The Pharma Improve. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Available from: [Link]

  • de Souza, A. M., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(9), 1164-1173. Available from: [Link]

  • Lehr, G. J., et al. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atm. ElectronicsAndBooks. Available from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Available from: [Link]

  • Kumar, S., & Sharma, R. (2018). Analytical method validation: A brief review. PharmaTutor, 6(11), 44-51. Available from: [Link]

  • Murahari, M., et al. (2023). Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form. Royal Society of Chemistry. Available from: [Link]

  • Abass, A., et al. (2020). Determination of trimethoprim by various analytical techniques- A- review. International Journal of Research in Engineering and Innovation, 4(6), 335-341. Available from: [Link]

  • Barbarin, N., et al. (2002). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. Available from: [Link]

  • precisionFDA. (n.d.). This compound. Available from: [Link]

  • Wilcox, C. M., & Wofsy, D. (1986). A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction. Journal of Liquid Chromatography, 9(12), 2735-2745. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy Trimethoprim-d9. PubChem. Available from: [Link]

  • Al-Sabha, W. A. (2014). Spectrophotometric determination of trimethoprim using 2,4-dinitro-1-fluorobenzene reagent. Journal of Al-Nahrain University, 17(2), 1-8. Available from: [Link]

  • Abass, A., et al. (2019). Determination of trimethoprim by various analytical techniques- A- review. ResearchGate. Available from: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Desamino-4-hydroxy trimethoprim in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Desamino-4-hydroxy trimethoprim, a metabolite of the antibacterial agent trimethoprim, in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure, followed by a rapid and selective LC-MS/MS analysis. This method demonstrates excellent sensitivity, accuracy, and precision, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic and metabolic studies involving trimethoprim.

Introduction

Trimethoprim is a widely prescribed bacteriostatic antibiotic, often in combination with sulfamethoxazole, for the treatment of various bacterial infections.[7] The study of its metabolic fate is crucial for a comprehensive understanding of its pharmacokinetics, efficacy, and potential for drug-drug interactions. This compound is one of the known metabolites of trimethoprim.[8][9] Accurate quantification of this metabolite in biological matrices such as plasma is essential for characterizing its formation and elimination profiles.

This application note provides a comprehensive protocol for the quantification of this compound in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by analysis using a sensitive and selective LC-MS/MS system. The method has been developed and validated considering the international regulatory guidelines for bioanalytical method validation.[1][2][3][4][5][6]

Experimental

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant) from a certified vendor

  • All other chemicals and reagents were of analytical grade.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis. The specific models used in our laboratory are listed below, though equivalent instrumentation from other manufacturers can be adapted.

  • HPLC System: Shimadzu Nexera X2 or Waters Acquity UPLC

  • Mass Spectrometer: Sciex API 5500 or Waters Xevo TQ-S

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm)

Standard Solutions

Stock solutions of this compound and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[10][11][12][13]

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard at an appropriate concentration.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Caption: Workflow for Plasma Protein Precipitation.

LC-MS/MS Conditions

The following are recommended starting conditions and will likely require optimization for your specific instrumentation.

Liquid Chromatography:

ParameterRecommended Condition
Column Phenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: Recommended LC Gradient

Time (min)% Mobile Phase B
0.005
0.505
3.0095
3.5095
3.515
5.005

Mass Spectrometry:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions for this compound and its internal standard should be optimized by direct infusion of the standard solutions.

Table 2: Hypothetical MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound292.1261.1100
This compound-d3 (IS)295.1264.1100
Note: These are predicted values based on the chemical structure and may need to be determined empirically.

Bioanalytical Method Validation

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to evaluate for potential interferences at the retention times of the analyte and the internal standard.

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Typical Calibration Curve Parameters

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision ≤ 15% CV (≤ 20% at LLOQ)
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in six replicates on three different days.

Table 4: Acceptance Criteria for Accuracy and Precision

QC LevelAccuracy (% Bias)Precision (% CV)
LLOQ± 20%≤ 20%
Low QC± 15%≤ 15%
Medium QC± 15%≤ 15%
High QC± 15%≤ 15%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. Recovery was determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions.

Stability

The stability of this compound in human plasma was evaluated under various conditions to ensure the integrity of the samples during storage and processing.

Table 5: Stability Assessments

Stability ConditionDurationAcceptance Criteria (% Deviation from Nominal)
Bench-top Stability 4 hours at RT± 15%
Freeze-Thaw Stability 3 cycles± 15%
Long-term Stability 30 days at -80°C± 15%

Discussion

The presented LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method offers high throughput, which is advantageous for studies with a large number of samples. The chromatographic conditions provide good separation of the analyte from endogenous plasma components, and the MS/MS detection offers excellent sensitivity and selectivity. The validation results demonstrate that the method meets the stringent requirements of regulatory agencies for bioanalytical methods.

Conclusion

This application note describes a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, accurate, and precise, making it suitable for pharmacokinetic and metabolic studies in a regulated environment.

G cluster_0 Method Development & Validation cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Method Validation Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Acetonitrile Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation C18 Column MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MRM Data Analysis Data Analysis MS/MS Detection->Data Analysis Selectivity Selectivity Data Analysis->Selectivity Linearity Linearity Data Analysis->Linearity Accuracy Accuracy Data Analysis->Accuracy Precision Precision Data Analysis->Precision Stability Stability Data Analysis->Stability Quantified Results Quantified Results Selectivity->Quantified Results Linearity->Quantified Results Accuracy->Quantified Results Precision->Quantified Results Stability->Quantified Results

Caption: Logical Flow of the Bioanalytical Method.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][4]

  • Kopec, K., et al. (2013). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Acta Biochimica Polonica, 60(4), 637-641. [Link][10]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][2][14]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • Xu, R., et al. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 776(2), 249-255. [Link][15]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 on bioanalytical method validation. [Link][5]

  • Viswanathan, C. T., et al. (2007). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 3(5), 549-558. [Link][16]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][17]

  • Mirochnick, M., et al. (2021). Simultaneous quantification of trimethoprim metabolites in pediatric plasma. Journal of Chromatography B, 1179, 122845. [Link][18]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • Phenomenex. Protein Precipitation Method. [Link][12]

  • BioPharm International. (2007). Bioanalytical Methods for Sample Cleanup. [Link][19]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][14]

  • Slideshare. Bioanalytical method validation emea. [Link][20]

  • Li, W., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219-226. [Link][13]

  • El-Beqqali, A., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4230. [Link][21]

  • de Souza, A., et al. (2014). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of Chromatography B, 969, 134-141. [Link][22]

  • De Kesel, P. M., et al. (2014). Simultaneous quantification of trimethoprim and sulfamethoxazole in dried plasma and urine spots. Bioanalysis, 6(19), 2565-2575. [Link][23]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link][24]

  • Pauter, K., et al. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Journal of Liquid Chromatography & Related Technologies, 37(19), 2793-2804. [Link][25]

  • Patel, D., et al. (2015). Salting-Out Assisted Liquid–Liquid Extraction for Quantification of Febuxostat in Plasma Using RP-HPLC and Its Pharmacokinetic Application. Journal of Chromatographic Science, 53(7), 1063-1070. [Link][26]

  • Janez, E., et al. (2007). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Journal of Chromatography B, 850(1-2), 480-485. [Link][27]

  • LabRulez LCMS. A Comparison of the Extraction of Beta Blockers from Plasma Using Solid-Supported Liquid-Liquid Extraction and Traditional Liquid-Liquid Extraction. [Link][28]

  • Dijkstra, J. A., et al. (2015). Quantification of Co-Trimoxazole in Serum and Plasma Using MS/MS. Bioanalysis, 7(21), 2741-2749. [Link][29]

  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1645-1648. [Link][30]

  • Zhang, Y., et al. (2013). Simultaneous determination of trimethoprim and sulfamethoxazole in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatographic Science, 51(8), 738-743. [Link][31]

  • Agüera, A., et al. (2012). Determination of Sulfamethoxazole and Trimethoprim and Their Metabolites in Hospital Effluent. Water, Air, & Soil Pollution, 223(6), 3145-3153. [Link][32]

  • Global Substance Registration System. This compound. [Link][8]

  • precisionFDA. This compound. [Link][9]

  • López, A., et al. (2019). A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. American Journal of Analytical Chemistry, 10(7), 247-253. [Link][33]

  • Al-Ghannam, S. M. (2012). Spectrophotometric determination of trimethoprim in pharmaceutical formulations. Journal of King Saud University-Science, 24(1), 51-56. [Link][7]

  • Al-Ghannam, S. M. (2020). Determination of trimethoprim by various analytical techniques- A- review. International Journal of Research in Engineering and Innovation, 4(4), 213-217. [Link][34]

  • Ho, P., et al. (2002). Rapid and Simultaneous Determination of Sulfamethoxazole and Trimethoprim in Human Plasma by High-performance Liquid Chromatography. Journal of Chromatographic Science, 40(4), 213-217. [Link][35]

  • Merrill, C., et al. (2014). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 36(5), 675-681. [Link][36]

  • Chen, Y., et al. (2025). Establishing Plasma Concentration Methodology for Trimethoprim/Sulfamethoxazole: Application in Therapeutic Drug Monitoring of Critically Ill Patients. Biomedical Chromatography, 39(12), e70235. [Link][37]

  • Akay, C., et al. (2007). Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma. Journal of AOAC International, 90(4), 964-969. [Link][38]

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 4-Desamino-4-hydroxy trimethoprim in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying Trimethoprim Metabolites

Trimethoprim (TMP) is a widely prescribed antibiotic, primarily utilized in the treatment of urinary tract infections.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The quantification of its metabolites is crucial for comprehensive pharmacokinetic studies, understanding drug metabolism pathways, and assessing potential drug-drug interactions. One such metabolite of interest is 4-Desamino-4-hydroxy trimethoprim. Accurate measurement of this metabolite in biological matrices like human plasma is essential for a complete understanding of trimethoprim's disposition in the body.

This application note presents a detailed, robust, and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, underpinned by established bioanalytical method validation principles.

Method Rationale: Strategic Choices for a Self-Validating System

The development of a reliable bioanalytical method hinges on a series of strategic decisions aimed at ensuring accuracy, precision, and robustness. This protocol is built upon the following foundational principles:

  • High Selectivity and Sensitivity with Tandem Mass Spectrometry: The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, which is critical for quantifying low-level metabolites in a complex biological matrix like plasma.[2]

  • Mitigation of Matrix Effects with a Stable Isotope-Labeled Internal Standard: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, are a significant challenge in LC-MS/MS bioanalysis.[3][4][5] To counteract this, a stable isotope-labeled (SIL) internal standard (IS), 4-Hydroxy Trimethoprim-d9, is employed. The SIL IS co-elutes with the analyte and experiences similar matrix effects, ensuring accurate quantification.

  • Efficient Sample Clean-up using Liquid-Liquid Extraction (LLE): LLE is a robust and effective technique for extracting small molecules like this compound from plasma.[5] It provides a clean extract by partitioning the analyte into an organic solvent, thereby reducing matrix interference and improving method performance.

  • Adherence to Regulatory Standards: The method validation is designed to be in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, ensuring the integrity and reliability of the generated data.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard (4-Hydroxy Trimethoprim-d9) Plasma->Spike_IS Aliquot LLE Liquid-Liquid Extraction Spike_IS->LLE Vortex Evap Evaporation LLE->Evap Collect Organic Layer Recon Reconstitution Evap->Recon Dry Down LC Chromatographic Separation Recon->LC Inject MS Mass Spectrometric Detection (MRM) LC->MS Elution Quant Quantification MS->Quant Peak Area Ratios Report Reporting Quant->Report Concentration Calculation

Caption: Workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
Material/ReagentSupplier
This compound (Analytical Standard)Commercially Available
4-Hydroxy Trimethoprim-d9 (Internal Standard)Commercially Available
Human Plasma (K2EDTA)Reputable Biological Supplier
Methanol (LC-MS Grade)Fisher Scientific or equivalent
Acetonitrile (LC-MS Grade)Fisher Scientific or equivalent
Formic Acid (LC-MS Grade)Fisher Scientific or equivalent
Water (Deionized, 18 MΩ·cm)In-house water purification system
Methyl tert-butyl ether (MTBE) (HPLC Grade)Fisher Scientific or equivalent
Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-Hydroxy Trimethoprim-d9 and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples (add 10 µL of 50:50 methanol:water to the blank).

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new 1.5 mL microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is performed on a UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate

Mass Spectrometer Settings

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound292.1To be determined0.053020
4-Hydroxy Trimethoprim-d9 (IS)316.2To be determined0.053020

Note: The optimal product ions for this compound and its internal standard should be determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan. Based on the structure, likely product ions would result from the fragmentation of the pyrimidine ring or the loss of methoxy groups from the benzyl ring.

Method Validation

A comprehensive validation of this bioanalytical method should be performed in accordance with FDA guidelines. The following parameters must be assessed:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of the analyte and internal standard.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used. The range should be established with at least six non-zero calibrators.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to the response of the analyte in a neat solution at the same concentration.[3][4][5]

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.

Data Analysis and Quantification

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve using the regression equation.

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of this compound in human plasma. The method is designed to be robust, selective, and sensitive, and its validation according to regulatory guidelines will ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies. The detailed experimental procedures and the rationale behind the methodological choices offer a solid foundation for researchers to implement this assay in their laboratories.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(1), 1-5. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Trimethoprim. Retrieved from [Link]

  • GSR-S. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy Trimethoprim-d9. Retrieved from [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Patel, D. S., Sharma, N., Patel, M. C., & Dave, J. B. (2011). Simultaneous determination of sulfamethoxazole and trimethoprim in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study.
  • Oriental Journal of Chemistry. (2023). Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid. Retrieved from [Link]

  • Vinks, A. A., Derendorf, H., & Mouton, J. W. (2020). Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. Bioanalysis, 12(12), 817-829. Retrieved from [Link]

  • Vlase, L., Popa, D. S., & Muntean, D. L. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 42(5), 724-732. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethoprim. Retrieved from [Link]

  • Zwiener, C., & Frimmel, F. H. (2007). Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters. Journal of Chromatography A, 1167(1), 47-55. Retrieved from [Link]

  • Vlase, L., Popa, D. S., & Muntean, D. L. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS. ResearchGate. Retrieved from [Link]

  • Brenner, C. G., & Meyer, L. S. (2014). Determination of Sulfamethoxazole and Trimethoprim and Their Metabolites in Hospital Effluent. ResearchGate. Retrieved from [Link]

  • Nguyen, T. A., Le, T. H., & Do, T. A. (2023). Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD. Journal of Science and Technology, 61(2), 1-8. Retrieved from [Link]

  • Azeez, A. L., Al-Ameri, S. A. H., Mahdi, A. S., & Jasim, A. N. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. History of Medicine, 15(2), 123-134. Retrieved from [Link]

  • Rehm, S., & Wisser, H. (2020). LC-MS/MS method for nine different antibiotics. Clinica Chimica Acta, 511, 360-367. Retrieved from [Link]

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  • Vuckovic, D. (2022). Systematic identification of trimethoprim metabolites in lettuce. PubMed Central. Retrieved from [Link]

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Application Note: 4-Desamino-4-hydroxy Trimethoprim as an Internal Standard in the Bioanalysis of Trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of 4-Desamino-4-hydroxy trimethoprim as an internal standard (IS) in the quantitative bioanalysis of trimethoprim in biological matrices, such as human plasma. The protocol herein is designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is structured to meet the rigorous validation requirements set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide will delve into the rationale for selecting this specific internal standard, present a detailed analytical protocol, and outline the necessary steps for full method validation.

The Imperative for a Robust Internal Standard in Bioanalysis

Quantitative bioanalysis is fundamental to drug development, providing critical pharmacokinetic and toxicokinetic data. The accuracy and reliability of these data are paramount. Biological matrices are inherently complex and variable, which can introduce significant error during sample processing and analysis. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.[1][2] An ideal IS mimics the analyte's behavior throughout the entire analytical process—from extraction to detection—thereby ensuring the integrity of the quantitative results.[2]

Physicochemical Properties: Analyte vs. Internal Standard

The structural similarity between trimethoprim and its 4-Desamino-4-hydroxy analog is the primary justification for its use as an internal standard. This similarity is expected to normalize variations during sample preparation and analysis.

PropertyTrimethoprimThis compoundRationale for IS Suitability
Chemical Structure (Structure not available in search results)The core pyrimidine and trimethoxybenzyl moieties are shared, predicting similar chemical behavior.
Molecular Formula C₁₄H₁₈N₄O₃[4][5]C₁₄H₁₈N₄O₄[6]Similar elemental composition suggests comparable solubility and extraction characteristics.
Molecular Weight 290.32 g/mol [4][5]306.32 g/mol [6]The mass difference is sufficient for distinct MS/MS detection while being close enough to predict similar chromatographic behavior.
pKa ~7.3Not available, but expected to be similarSimilar ionization properties are crucial for consistent behavior in pH-dependent extraction and chromatography.
LogP 0.91[5]Not available, but expected to be similarSimilar hydrophobicity is essential for co-elution and comparable extraction efficiency.

Bioanalytical Method Protocol: LC-MS/MS

This protocol outlines a method for the simultaneous determination of trimethoprim and this compound in human plasma.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 100 µL Plasma P2 Add 25 µL IS Working Solution (this compound) P1->P2 P3 Protein Precipitation: Add 400 µL Acetonitrile P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 P6 Evaporate to Dryness P5->P6 P7 Reconstitute in Mobile Phase P6->P7 A1 Inject Sample P7->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Bioanalytical workflow from sample preparation to final quantification.

Materials and Reagents
  • Reference Standards: Trimethoprim, this compound

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Reagents: Formic acid

  • Biological Matrix: Blank human plasma (K2-EDTA)

Step-by-Step Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Trimethoprim and this compound (1 mg/mL) in methanol.

    • From the stock solutions, prepare a series of working solutions for calibration standards and quality controls by diluting with 50:50 methanol:water.

    • Prepare an internal standard working solution (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma samples (calibrators, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the internal standard working solution to each tube (except for blank samples).

    • Vortex briefly to mix.

    • Add 400 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new set of tubes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of mobile phase A.

    • Vortex to ensure complete dissolution and transfer to an autosampler vial.

LC-MS/MS Conditions
ParameterRecommended Condition
LC System UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trimethoprim: 291.1 → 230.1 (Quantifier), 291.1 → 123.1 (Qualifier)This compound (IS): 307.1 → 246.1
Source Temp. 350°C[7]
Gas Flow 10 L/min[7]

Bioanalytical Method Validation

A full method validation must be performed to demonstrate that the assay is suitable for its intended purpose, in accordance with regulatory guidelines.[8][9][10]

Validation Workflow Logic

G cluster_core Core Validation Parameters cluster_matrix Matrix & Stability cluster_application In-Study Application Selectivity Selectivity & Specificity Linearity Linearity & Range (LLOQ/ULOQ) Selectivity->Linearity Accuracy Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy LLOQ LLOQ Confirmed Linearity->LLOQ Accuracy->LLOQ MatrixEffect Matrix Effect Accuracy->MatrixEffect Dilution Dilution Integrity Accuracy->Dilution Recovery Extraction Recovery MatrixEffect->Recovery Stability Stability Assessment Recovery->Stability ISR Incurred Sample Reanalysis (ISR) Dilution->ISR

Caption: Logical flow of experiments in bioanalytical method validation.

Validation Experiments and Acceptance Criteria

The following experiments must be conducted, with results meeting the criteria specified in FDA and EMA guidelines.[10][11][12]

Validation ParameterExperimental DesignAcceptance Criteria
Selectivity Analyze at least 6 different blank matrix lots. Check for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[13]
Linearity & Range Analyze calibration curves (min. 6 non-zero points) on 3 separate days. Use a weighted (1/x² or 1/x) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[14]
Accuracy & Precision Analyze QCs at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[14][15]
Matrix Effect Analyze post-extraction spiked samples from 6 different matrix lots at Low and High QC levels. Compare response to neat solutions.The CV of the IS-normalized matrix factor should be ≤15%.
Extraction Recovery Compare analyte/IS peak areas from pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels (Low, Mid, High).Recovery should be consistent and reproducible, though it does not need to be 100%.[15]
Stability Assess analyte stability in matrix under various conditions (freeze-thaw, bench-top, long-term storage, processed sample). Analyze stored QCs against a fresh calibration curve.Mean concentration of stability QCs must be within ±15% of nominal concentration.[15]
Dilution Integrity Spike a sample above the ULOQ and dilute it with a blank matrix to bring it within the calibration range.Accuracy and precision of the diluted sample must be within ±15%.

Conclusion

This compound serves as a scientifically sound internal standard for the bioanalysis of trimethoprim. Its structural similarity ensures it effectively tracks the analyte through sample preparation and analysis, correcting for potential variability. The LC-MS/MS method and validation protocol described here provide a robust framework for obtaining high-quality, reliable data suitable for regulatory submission. Adherence to the principles of bioanalytical method validation outlined by the FDA and EMA is crucial for ensuring the integrity of the final study results.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Ocal, I., et al. (2010). Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • ResearchGate. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma. [Link]

  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Ascalone, V., & Dal Bo, L. (1986). A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction. Journal of liquid chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136242397, 4-Hydroxy Trimethoprim-d9. [Link]

  • National Center for Biotechnology Information. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. [Link]

  • ScienceScholar. Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formulation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5578, Trimethoprim. [Link]

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  • Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • International Journal of Biochemistry and Biomolecules. Synthesis and Characterization of New Trimethoprim-Formazan Derivatives with Studying Them against Breast Cancer Cells. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Lowes, S., et al. (2011). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Bioanalysis. [Link]

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  • Google. Internal standard.

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Application Notes & Protocols: Utilizing 4-Desamino-4-hydroxy trimethoprim for Advanced Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The relentless evolution of antibiotic resistance poses a formidable challenge to global health, compelling the scientific community to explore novel antimicrobial agents and resistance-breaking strategies. Trimethoprim (TMP), a potent inhibitor of bacterial dihydrofolate reductase (DHFR), has long been a clinical mainstay; however, its efficacy is increasingly undermined by resistance, primarily through the acquisition of resistant dfr genes.[1][2] This document provides comprehensive application notes and detailed protocols for the use of 4-Desamino-4-hydroxy trimethoprim, a key analog, in the rigorous investigation of these resistance mechanisms. By characterizing the activity of such analogs, researchers can elucidate the structural and functional vulnerabilities of resistant enzymes, paving the way for the rational design of next-generation DHFR inhibitors. These protocols are designed to be robust and adaptable for probing the nuances of antibiotic resistance in a high-throughput research environment.

Scientific Introduction: The Strategic Role of Analogs in Overcoming Resistance

Trimethoprim's therapeutic action is derived from its selective and competitive inhibition of bacterial DHFR, an essential enzyme in the folic acid biosynthesis pathway.[3][4][5] This pathway is critical for producing tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids, making it indispensable for bacterial survival.[6][7] Resistance most commonly arises from two primary mechanisms: mutations in the chromosomal folA gene that reduce drug affinity, or the horizontal acquisition of mobile dfr genes that encode highly resistant DHFR variants.[1][8]

The study of trimethoprim analogs, such as this compound, is a cornerstone of advanced resistance research. The substitution of the 4-amino group with a hydroxyl moiety alters the molecule's hydrogen bonding capacity and steric profile. Evaluating how these changes affect inhibitory activity against both wild-type and a panel of clinically relevant resistant DHFR enzymes can reveal critical insights into the drug-target interaction. This knowledge is paramount for structure-activity relationship (SAR) studies aimed at developing inhibitors that can evade common resistance mutations.

Core research applications include:

  • Quantifying the inhibitory potency against a diverse panel of bacterial pathogens.

  • Determining the differential activity against specific, genetically characterized TMP-resistant strains.

  • Assessing the potential for synergistic activity with other antibiotic classes to restore efficacy.

  • Providing empirical data for computational modeling of inhibitor binding to resistant DHFR active sites.

Mechanism of Action: Targeting the Folate Pathway

Like its parent compound, this compound functions by obstructing the bacterial folic acid synthesis pathway. By competitively binding to the active site of DHFR, it prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), leading to a depletion of essential metabolic building blocks and subsequent cessation of bacterial growth.[9][10]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate Synthase (DHPS) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Products Purines, Thymidine, Amino Acids THF->Products One-Carbon Metabolism Inhibitor Trimethoprim & 4-Desamino-4-hydroxy trimethoprim Inhibitor->DHF Competitive Inhibition

Caption: The bacterial folic acid pathway, highlighting the inhibitory action of trimethoprim analogs on DHFR.

Core Experimental Protocols

These protocols are foundational for characterizing the antimicrobial profile of this compound. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for data reproducibility and comparability.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Scientific Rationale: The MIC assay is the quantitative gold standard for assessing the potency of an antimicrobial agent. This protocol determines the lowest concentration of the test compound required to inhibit the visible growth of a bacterial inoculum, providing a direct measure of its efficacy.

Materials:

  • This compound powder

  • Sterile, molecular-grade Dimethyl Sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, and characterized trimethoprim-resistant clinical isolates)

  • Sterile 96-well, U-bottom microtiter plates

  • Spectrophotometer and 0.5 McFarland turbidity standard

  • Multichannel pipettors

Workflow for MIC Determination:

MIC_Workflow start Start prep_stock Prepare 10 mg/mL Stock of Analog in DMSO start->prep_stock prep_inoculum Standardize Bacterial Inoculum to 0.5 McFarland start->prep_inoculum serial_dilute Create 2-fold Serial Dilutions of Analog in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Diluted Bacterial Suspension (Final ~5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilute->inoculate controls Set Up Growth & Sterility Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually Inspect for Growth; MIC = Lowest Concentration with No Turbidity incubate->read_mic end End read_mic->end

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mg/mL stock of this compound in 100% DMSO. Ensure complete dissolution. Store in aliquots at -20°C.

  • Bacterial Inoculum: From a fresh (18-24 hour) agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Working Inoculum: Dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of a working drug solution (prepared from the stock) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no drug). Well 12 contains 100 µL of uninoculated CAMHB (sterility control).

  • Inoculation: Add 50 µL of the working inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate in ambient air at 37°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the analog that shows no visible turbidity.

Data Presentation Example:

Bacterial StrainGenotype (dfr gene)Trimethoprim MIC (µg/mL)4-Desamino-4-hydroxy TMP MIC (µg/mL)Fold Change
E. coli ATCC 25922Wild-Type (folA)1[Experimental Data][Calculate]
K. pneumoniae (Clinical)dfrA1>1024[Experimental Data][Calculate]
S. aureus ATCC 29213Wild-Type (folA)0.5[Experimental Data][Calculate]
E. faecalis (Clinical)dfrF512[Experimental Data][Calculate]
Protocol 3.2: Synergy Assessment via Checkerboard Assay

Scientific Rationale: The checkerboard method systematically evaluates the interaction between two antimicrobial agents. This is critical for identifying combinations where this compound might restore the activity of another antibiotic against a resistant pathogen, a key goal in overcoming multi-drug resistance.

Methodology:

  • Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of a second antibiotic (e.g., sulfamethoxazole).

  • Inoculation: Inoculate the plate with the target resistant organism at ~5 x 10⁵ CFU/mL as described in the MIC protocol.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Data Analysis: Identify the MIC of each drug alone and in every combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth.

    • FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)

Interpretation of FICI Values: [11][12][13]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Advanced Application: Direct Enzyme Inhibition Assay

Scientific Rationale: To confirm that the antimicrobial activity is due to direct targeting of DHFR and to quantify the binding affinity, a cell-free enzymatic assay is essential. This allows for the determination of the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%), a key parameter in drug development.

Principle: The assay monitors the DHFR-catalyzed oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[14][15]

Abbreviated Protocol:

  • Reagents: Purified recombinant DHFR (wild-type and resistant variants), NADPH, DHF substrate, and assay buffer.

  • Reaction Setup: In a UV-transparent 96-well plate, combine the assay buffer, purified DHFR enzyme, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding NADPH and DHF.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic plate reader.

  • Calculation: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.

References

  • Title: The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. Source: PubMed URL: [Link]

  • Title: Bacterial folic acid biosynthesis pathway. Source: gosset.ai URL: [Link]

  • Title: Summarized pathway of folic acid metabolism, including bacterial de novo synthesis. Source: ResearchGate URL: [Link]

  • Title: Exploration into the origins and mobilization of di-hydrofolate reductase genes and the emergence of clinical resistance to trimethoprim. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Factors That Cause Trimethoprim Resistance in Streptococcus pyogenes. Source: ASM Journals URL: [Link]

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  • Title: 3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay. Source: Bio-protocol URL: [Link]

  • Title: Genetics of resistance to trimethoprim in cotrimoxazole resistant uropathogenic Escherichia coli: integrons, transposons, and single gene cassettes. Source: Frontiers URL: [Link]

  • Title: Antimicrobial Synergy Study – Checkerboard Testing. Source: Emery Pharma URL: [Link]

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  • Title: Global Health: Antimicrobial Resistance: Trimethoprim. Source: PDB-101 URL: [Link]

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  • Title: Global Health: Antimicrobial Resistance: Trimethoprim Resistance. Source: PDB-101 URL: [Link]

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Application Notes and Protocols for Evaluating the Cellular Activity of 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Trimethoprim Analog

Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][2][3] By blocking DHFR, trimethoprim impedes the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth.[1][2] 4-Desamino-4-hydroxy trimethoprim is a novel analog of this established antibiotic. The evaluation of such analogs is critical to discovering compounds with potentially improved potency, a broader spectrum of activity, or reduced susceptibility to existing resistance mechanisms.

Cell-based assays are indispensable tools in this endeavor, offering a physiologically relevant context to assess a compound's biological effects.[4][5] Unlike biochemical assays that use purified enzymes, whole-cell assays provide insights into crucial pharmacological properties, including cell permeability, potential for efflux, and off-target cytotoxicity.[5]

This comprehensive guide presents a suite of detailed protocols for characterizing the cellular activity of this compound. The workflow is logically structured to first determine its antibacterial efficacy, then assess its safety profile in mammalian cells, and finally, confirm its engagement with the intended molecular target, DHFR, within the cellular environment.

Part 1: Assessment of Antibacterial Activity via Minimum Inhibitory Concentration (MIC) Assay

The first step in evaluating a potential new antibiotic is to determine its potency against relevant bacterial species. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standardized and widely used technique for determining MIC values.[6][7][8][9]

Scientific Principle

This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The plates are incubated to allow for bacterial growth, and the MIC is determined by visual inspection of turbidity.[6][8] The absence of growth in a well indicates that the compound concentration is sufficient to inhibit bacterial proliferation.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare serial dilutions of 4-Desamino-4-hydroxy trimethoprim inoculate Inoculate 96-well plate containing compound dilutions prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity (growth) incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates (U-bottom)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be wide enough to capture the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

    • Include a growth control well (50 µL of CAMHB with no compound) and a sterility control well (100 µL of uninoculated CAMHB).[6]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 3-4 colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[8]

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well (except the sterility control), for a total volume of 100 µL per well.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the U-shaped well indicates growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[6][8]

Part 2: Mammalian Cell Cytotoxicity and Selectivity Index

A promising antibiotic should selectively target bacterial cells while exhibiting minimal toxicity to host mammalian cells. Cytotoxicity assays are crucial for determining the compound's therapeutic window. The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[10][11]

Scientific Principle

Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan precipitate.[10][11] The amount of formazan produced is directly proportional to the number of living cells. The concentration of the compound that reduces cell viability by 50% is known as the IC50.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis seed_cells Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate incubate_adhere Incubate overnight to allow cell adherence seed_cells->incubate_adhere treat_cells Treat cells with serial dilutions of compound incubate_adhere->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT reagent and incubate for 2-4 hours incubate_treat->add_mtt solubilize Add solubilization solution (e.g., DMSO, SDS) add_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value from dose-response curve read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count healthy, logarithmically growing cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • The next day, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of this compound.

    • Include vehicle control wells (medium with the same solvent concentration used for the compound) and no-cell control wells (medium only).[10]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Calculating the Selectivity Index (SI)

The SI provides a quantitative measure of a compound's selectivity. It is calculated as:

SI = Mammalian Cell IC50 / Bacterial MIC

A higher SI value is desirable, indicating greater selectivity for the bacterial target over host cells.

Part 3: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

While MIC and cytotoxicity assays measure the phenotypic outcomes, they do not directly confirm that the compound binds to its intended target, DHFR, inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in a native cellular environment.[12][13][14]

Scientific Principle

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[12][15] This stabilization results in a higher melting temperature (Tm). In a CETSA experiment, intact cells are treated with the compound and then heated to various temperatures. At higher temperatures, proteins unfold and aggregate. The amount of soluble, non-aggregated target protein remaining after heating is quantified. A compound that binds and stabilizes its target will result in more soluble protein remaining at higher temperatures compared to untreated cells.[15][16]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Quantification treat_cells Treat cells with compound or vehicle control heat_challenge Heat cell suspensions to a range of temperatures treat_cells->heat_challenge lyse_cells Lyse cells (e.g., freeze-thaw) heat_challenge->lyse_cells centrifuge Centrifuge to separate soluble (folded) from aggregated proteins lyse_cells->centrifuge quantify Quantify soluble DHFR (e.g., Western Blot, ELISA) centrifuge->quantify plot_curve Plot % soluble protein vs. Temperature to determine Tm shift quantify->plot_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

High-Level Protocol: CETSA

Materials:

  • Bacterial or mammalian cells expressing the target DHFR

  • This compound

  • PBS and appropriate lysis buffers with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • High-speed centrifuge

  • Protein quantification method (e.g., Western Blot apparatus and anti-DHFR antibody, ELISA kit)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test compound at a fixed concentration (e.g., 10x MIC) or with a vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical range might be 40°C to 70°C. Include an unheated control.[12]

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method like freeze-thawing or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble DHFR in each sample using a method like Western Blotting or an immunoassay such as ELISA or AlphaScreen®.[12][13]

  • Data Analysis:

    • For each temperature point, determine the amount of soluble DHFR relative to the unheated control.

    • Plot the percentage of remaining soluble DHFR against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift of the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.

Data Summary and Interpretation

The results from these assays should be compiled to provide a comprehensive profile of the compound's activity.

Table 1: Hypothetical Activity Profile of this compound

Assay ParameterE. coli ATCC 25922S. aureus ATCC 29213HEK293 Cells
MIC (µg/mL) 24N/A
IC50 (µg/mL) N/AN/A>128
Selectivity Index (SI) >64>32N/A
CETSA Tm Shift (°C) +5.2Not TestedNot Tested

Interpretation:

  • The low MIC values suggest potent antibacterial activity against both Gram-negative and Gram-positive bacteria.

  • The high IC50 value against a human cell line indicates low cytotoxicity.

  • The high Selectivity Index (>32 for both strains) confirms that the compound is significantly more potent against bacteria than human cells, suggesting a favorable therapeutic window.

  • The positive thermal shift in the CETSA experiment provides strong evidence that the compound directly engages and stabilizes DHFR in intact bacterial cells, confirming its mechanism of action.

References

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie Website.
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  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit. Sigma-Aldrich Website.
  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. Sigma-Aldrich Website.
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  • Bio-protocol. Broth microdilution susceptibility testing. Bio-protocol Website.
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  • Wikipedia. Cellular thermal shift assay. Wikipedia.
  • Singh, S. B., & Barrett, J. F. (2018). Cell-Based Screening in Antibacterial Discovery. Methods in Molecular Biology.
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
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  • Li, A. (2026, January 13). New “Kill Test” Could Help Screen Better Antibiotics. The Scientist.
  • Kırmusaoğlu, S. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Antibiotics.
  • Grem, J. L., & Allegra, C. J. (1989). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry.
  • Scaccia, S., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules.
  • Naik, A. (2026). In Vitro Assessment of Cytolysins' Production by Cytotoxicity Assays. Springer Nature Experiments.
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  • Pharmacology Lectures. (2025, May 9). Trimethoprim and Sulfonamides Synergy ; Pharmacology, Examples, Mechanism of action. YouTube.
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Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 4-Desamino-4-hydroxy trimethoprim in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethoprim (TMP) is a widely utilized bacteriostatic antibiotic that acts by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1] Its extensive use, often in combination with sulfamethoxazole, necessitates reliable analytical methods to monitor its therapeutic levels and understand its metabolic fate for both clinical and research purposes.[2][3] The biotransformation of trimethoprim results in various metabolites, including 4-Desamino-4-hydroxy trimethoprim. Accurate quantification of these metabolites is crucial for comprehensive pharmacokinetic studies and for assessing their potential physiological or toxicological effects.

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of this compound from complex biological matrices such as plasma and urine. The inherent challenges of extracting polar metabolites from intricate sample matrices—replete with proteins, salts, and endogenous interferents—are addressed through a meticulously designed mixed-mode SPE strategy. This protocol is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Mixed-Mode Solid-Phase Extraction

Solid-phase extraction is a cornerstone of modern sample preparation, functioning as a form of "silent chromatography" to isolate analytes of interest from a complex sample matrix.[4] While traditional SPE relies on a single retention mechanism (e.g., reversed-phase or ion-exchange), mixed-mode SPE leverages a dual retention mechanism, providing superior selectivity and cleanup.[5][6][7]

For a molecule like this compound, which possesses both hydrophobic (the aromatic rings) and polar/ionizable functionalities (the pyrimidine ring and hydroxyl group), a mixed-mode sorbent combining reversed-phase and cation-exchange properties is ideal. This dual functionality allows for a more rigorous and selective cleanup process.[5][7] The analyte can be retained by both hydrophobic interactions and electrostatic forces, enabling the use of strong organic washes to remove hydrophobic interferences and aqueous washes to eliminate polar impurities. Elution is then achieved by disrupting both interactions simultaneously, resulting in a highly purified and concentrated analyte fraction.

Materials and Reagents

Material/Reagent Grade Supplier Notes
Mixed-Mode SPE CartridgesC8/Strong Cation Exchange (SCX), 100 mg/3 mLReputable Suppliere.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX
MethanolHPLC GradeFisher Scientific or equivalentFor conditioning and elution
AcetonitrileHPLC GradeFisher Scientific or equivalentFor protein precipitation
WaterDeionized, >18 MΩ·cmMilli-Q or equivalentFor sample dilution and wash steps
Formic Acid≥98%Sigma-Aldrich or equivalentFor pH adjustment
Ammonium Hydroxide28-30%Sigma-Aldrich or equivalentFor pH adjustment during elution
Plasma/Urine SamplesSpiked with this compound standard
CentrifugeCapable of >3000 x g
SPE Vacuum ManifoldFor processing multiple samples
Vortex MixerFor sample mixing

Detailed Solid-Phase Extraction Protocol

This protocol is optimized for a 1 mL plasma or urine sample. Volumes should be scaled proportionally for different sample sizes.

Sample Pre-treatment

The initial step is crucial for preparing the sample in a state that is compatible with the SPE sorbent and to minimize matrix effects.

  • For Plasma Samples:

    • To 1 mL of plasma in a centrifuge tube, add 2 mL of acetonitrile. This step serves to precipitate plasma proteins which can otherwise clog the SPE cartridge and interfere with the analysis.[2][8]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully aspirate the supernatant and transfer it to a clean tube.

    • Dilute the supernatant with 4 mL of 2% formic acid in deionized water. This acidification ensures that the basic this compound is protonated and positively charged, facilitating its retention on the cation-exchange sorbent.[7][9]

  • For Urine Samples:

    • Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter.

    • Dilute 1 mL of the supernatant with 1 mL of 4% formic acid in deionized water.

SPE Cartridge Conditioning and Equilibration

Proper conditioning and equilibration are vital to ensure the sorbent is activated and provides reproducible retention of the analyte.

  • Place the mixed-mode SPE cartridges on a vacuum manifold.

  • Conditioning: Pass 3 mL of methanol through each cartridge. This step wets the polymeric sorbent and activates the C8 functional groups. Do not allow the cartridge to dry.

  • Equilibration: Pass 3 mL of deionized water through each cartridge, followed by 3 mL of 2% formic acid in deionized water. This prepares the sorbent with the same pH as the pre-treated sample, ensuring optimal analyte retention upon loading. Do not allow the cartridge to dry.

Sample Loading
  • Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge.

  • Apply a gentle vacuum to maintain a slow, consistent flow rate of approximately 1-2 mL/minute. A slow flow rate is critical to allow for sufficient interaction between the analyte and the sorbent, maximizing retention.

Wash Steps

The wash steps are designed to selectively remove interferences while the analyte of interest remains bound to the sorbent.

  • Aqueous Wash: Wash the cartridge with 3 mL of 2% formic acid in deionized water. This removes highly polar, water-soluble interferences.

  • Organic Wash: Wash the cartridge with 3 mL of methanol. This step is crucial for removing hydrophobic and less polar interferences that are retained by the C8 phase of the sorbent. The strong cation-exchange interaction will retain the protonated this compound during this organic wash.[7]

  • Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

Elution

The final step is to disrupt the interactions between the analyte and the sorbent to elute a clean, concentrated sample.

  • Place clean collection tubes inside the vacuum manifold.

  • Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. The ammonium hydroxide neutralizes the positive charge on the analyte, disrupting its interaction with the cation-exchange sorbent, while the methanol disrupts the hydrophobic interaction with the C8 phase, allowing for efficient elution.

  • Apply a gentle vacuum to ensure a slow elution rate (approximately 1 mL/minute).

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the subsequent analytical method (e.g., HPLC, LC-MS).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Workflow Visualization

SPE_Workflow cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_post 3. Post-Elution p1 Plasma Sample p2 Add Acetonitrile (Protein Precipitation) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Dilute with 2% Formic Acid p4->p5 s1 Condition with Methanol p5->s1 To SPE Cartridge s2 Equilibrate with 2% Formic Acid s1->s2 s3 Load Pre-treated Sample s2->s3 s4 Wash 1: 2% Formic Acid (aq) s3->s4 s5 Wash 2: Methanol (org) s4->s5 s6 Elute with 5% NH4OH in Methanol s5->s6 post1 Evaporate to Dryness s6->post1 Collect Eluate post2 Reconstitute in Mobile Phase post1->post2 post3 Analyze via LC-MS/HPLC post2->post3

Caption: Workflow for Mixed-Mode SPE of this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery Incomplete elutionEnsure the elution solvent is sufficiently strong to disrupt both retention mechanisms. The use of ammonium hydroxide is critical.
Analyte breakthrough during loadingDecrease the sample loading flow rate. Ensure the sample pH is correctly adjusted for full protonation of the analyte.
Cartridge drying out before sample loadRe-condition and re-equilibrate the cartridge.
High Background/Interferences Inadequate washingIncrease the volume or strength of the organic wash (e.g., use 100% methanol). Ensure the aqueous wash effectively removes polar interferences.
Incomplete protein precipitationEnsure the ratio of acetonitrile to plasma is at least 2:1.
Poor Reproducibility Inconsistent flow ratesUse a vacuum manifold with flow control or a positive pressure manifold for consistent flow.
Inconsistent sample pre-treatmentStandardize all volumes and mixing times during the pre-treatment steps.

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation and concentration of this compound from complex biological matrices. By leveraging the dual retention mechanisms of reversed-phase and strong cation-exchange, this protocol effectively removes a wide range of interferences, leading to cleaner extracts and improved analytical sensitivity and accuracy. The systematic, step-by-step approach, coupled with the troubleshooting guide, offers researchers a validated starting point for their analytical workflows, facilitating more accurate pharmacokinetic and metabolic studies of trimethoprim.

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  • High-performance liquid chromatographic assay for the simultaneous measurement of trimethoprim and sulfamethoxazole in plasma or urine. (1990). Therapeutic Drug Monitoring, 12(4), 382-392. Retrieved January 14, 2026, from [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). Molecules, 28(15), 5786. Retrieved January 14, 2026, from [Link]

  • Validation of Protein Precipitation and Solid Phase Extraction Clean-Up Procedure for Simultaneous Determination of Trimethoprim and Sulfamethoxazole in Human Plasma by High-Performance Liquid Chromatography with Diode-Array Detector. (2023). Journal of Science and Technology: Engineering and Technology for Sustainable Development, 35(2), 18-25. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). precisionFDA. Retrieved January 14, 2026, from [Link]

  • Spectrophotometric determination of trimethoprim using 2,4-dinitro-1-fluorobenzene reagent. (2010). Journal of the Indian Chemical Society, 87(9), 1145-1149. Retrieved January 14, 2026, from [Link]

  • Trimethoprim. (n.d.). PDB-101. Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Desamino-4-hydroxy trimethoprim. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of trimethoprim analogues. As a known impurity of Trimethoprim (designated as Trimethoprim Impurity D in the European Pharmacopoeia), understanding its formation and control is critical for regulatory compliance and ensuring the quality of the final active pharmaceutical ingredient (API).[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice, mechanistic explanations for common synthetic challenges, and validated methods for analysis and purification.

Section 1: Synthesis Overview and Mechanistic Considerations

The most common and logical synthetic route to this compound involves the condensation of a 3,4,5-trimethoxybenzyl precursor with a pyrimidine-forming reagent, typically guanidine. This approach is analogous to established trimethoprim synthesis pathways.[2] The key is the cyclization reaction that forms the 2-amino-pyrimidin-4-ol core.

A widely adopted strategy starts from 3,4,5-trimethoxybenzaldehyde, which is converted to a more reactive intermediate before cyclization.

Plausible Synthetic Pathway

A reliable two-step synthesis proceeds as follows:

  • Knoevenagel Condensation: 3,4,5-trimethoxybenzaldehyde is condensed with ethyl cyanoacetate. The resulting double bond is then selectively reduced to yield ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)propanoate.

  • Cyclization with Guanidine: The propanoate intermediate is then reacted with guanidine in the presence of a strong base (e.g., sodium ethoxide) to form the target pyrimidine ring system.

Below is a diagram illustrating this synthetic workflow.

G A 3,4,5-Trimethoxy- benzaldehyde C Ethyl 2-cyano-3-(3,4,5-trimethoxy- phenyl)propanoate (Intermediate) A->C 1. Knoevenagel Condensation 2. Selective Reduction (e.g., H₂/Pd-C) B Ethyl Cyanoacetate B->C E 4-Desamino-4-hydroxy trimethoprim (Final Product) C->E Cyclization (e.g., NaOEt, EtOH) D Guanidine D->E G start Unknown Peak Observed in HPLC lcms Run LC-MS Analysis start->lcms mass Determine Molecular Weight (MW) of the Impurity lcms->mass compare Compare MW with Plausible Side Products mass->compare match Potential Match Found? compare->match isolate Isolate Impurity via Preparative HPLC match->isolate Yes no_match Consider Dimerization, Solvent Adducts, or Degradants match->no_match No nmr Characterize with NMR (¹H, ¹³C) isolate->nmr structure Confirm Structure and Identify Root Cause nmr->structure

Sources

Technical Support Center: Optimizing Chromatographic Separation of Trimethoprim and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of trimethoprim and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with field-proven insights to help you achieve robust and reliable chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of trimethoprim I should be concerned with in my analysis?

A1: The principal metabolites of trimethoprim are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[1] The parent drug, trimethoprim, is considered the therapeutically active form.[2]

Q2: Which chromatographic modes are most suitable for separating trimethoprim and its metabolites?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common and effective techniques. These are often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity, especially in complex matrices like plasma and urine.

Q3: What type of HPLC column is recommended for this separation?

A3: C18 and C8 columns are widely used and generally provide good retention and separation. For methods requiring alternative selectivity, especially when dealing with polar metabolites, a biphenyl phase can be very effective in providing good separation of the analytes.[3]

Q4: How does the mobile phase pH affect the chromatography of trimethoprim?

A4: Mobile phase pH is a critical parameter. Trimethoprim is a basic compound with a pKa of approximately 7.12.[2] Operating the mobile phase at a pH of around 3-4 will ensure that trimethoprim and its potentially basic metabolites are in their protonated, cationic form. This minimizes peak tailing that can result from interactions with residual silanol groups on the silica-based stationary phase.

Q5: What are typical mobile phase compositions for trimethoprim analysis?

A5: A common approach is to use a mixture of acetonitrile or methanol as the organic modifier and an aqueous buffer. Buffers such as phosphate or volatile alternatives like formic acid or ammonium formate (for LC-MS compatibility) are frequently used to control the pH. A gradient elution is often necessary to achieve optimal separation of the more polar metabolites from the parent drug.

Troubleshooting Guide: From Theory to Practical Solutions

This section provides a systematic approach to identifying and resolving common issues encountered during the chromatographic analysis of trimethoprim and its metabolites.

Physicochemical Properties of Trimethoprim and its Metabolites

Understanding the physicochemical properties of your analytes is fundamental to effective troubleshooting. The table below summarizes key parameters for trimethoprim and some of its metabolites.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)LogP (Predicted/Experimental)Polarity
Trimethoprim C14H18N4O3290.32~7.12[2]0.91[2]Less Polar
Trimethoprim 1-Oxide C14H18N4O4306.32Not readily availableLikely lower than trimethoprimMore Polar
Trimethoprim 3-Oxide C14H18N4O4306.32~4.85 (Predicted)[4][5]Likely lower than trimethoprimMore Polar
3'-Hydroxy Trimethoprim C13H16N4O3276.29Not readily availableLikely lower than trimethoprimMore Polar
4'-Hydroxy Trimethoprim C13H16N4O3276.30Not readily available0.95 (AlogP)[6]More Polar

Note: The addition of hydroxyl and oxide functional groups during metabolism generally increases the polarity (decreases the LogP) of the metabolites compared to the parent drug.

Common Chromatographic Problems and Solutions
  • Symptom: The trimethoprim peak is asymmetrical with a pronounced tail.

  • Causality: As a basic compound, trimethoprim can interact with acidic residual silanol groups on the surface of silica-based columns. This secondary interaction leads to delayed elution for a portion of the analyte molecules, resulting in a tailing peak.

  • Solutions:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to between 3 and 4 using an acidifier like formic acid or phosphoric acid. At this pH, the silanol groups will be protonated and less likely to interact with the protonated trimethoprim.

    • Use of an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, thereby reducing their availability for secondary interactions.

    • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.

    • Consider a Different Stationary Phase: A column with a different base silica or a polymer-based column can offer a more inert surface.

  • Symptom: The more polar metabolites (e.g., oxides, hydroxylated forms) elute at or near the void volume, with little to no retention.

  • Causality: The increased polarity of the metabolites makes them less retained on a non-polar stationary phase like C18 in a highly aqueous mobile phase.

  • Solutions:

    • Modify the Mobile Phase: Start with a lower percentage of the organic solvent in your gradient. A slower, shallower gradient at the beginning of the run can improve the retention and separation of these early-eluting compounds.

    • Change the Stationary Phase: Consider a more retentive phase for polar compounds, such as a C18 column with a higher carbon load or an embedded polar group stationary phase. A biphenyl column can also provide enhanced retention for these types of analytes through pi-pi interactions.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar metabolites that are not retained in reversed-phase, HILIC can be an effective alternative. This technique uses a polar stationary phase and a high organic content mobile phase.

  • Symptom: The retention times of the analytes are not consistent between injections or batches.

  • Causality: Fluctuations in retention time can be caused by several factors, including changes in mobile phase composition, temperature, or column equilibration.

  • Solutions:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Premixing the aqueous and organic components can improve reproducibility compared to online mixing by the pump. Always degas the mobile phase to prevent bubble formation.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

    • Sufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. A good rule of thumb is to equilibrate with at least 10 column volumes.

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.

  • Symptom: A gradual or sudden decrease in the signal intensity of trimethoprim and/or its metabolites.

  • Causality: Ion suppression from matrix components in biological samples (e.g., salts, phospholipids) is a common cause. Contamination of the ion source or mass spectrometer inlet can also lead to a loss of sensitivity.

  • Solutions:

    • Improve Sample Preparation: Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.

    • Optimize Chromatographic Separation: Adjust the gradient to better separate the analytes from the regions where matrix components elute.

    • Use an Internal Standard: A stable isotope-labeled internal standard for trimethoprim can help to compensate for ion suppression and improve the accuracy and precision of quantification.

    • Clean the Ion Source: Regularly clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's recommendations.

Diagrams and Workflows

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Is the issue with all peaks or a specific peak? start->q1 all_peaks All Peaks Affected q1->all_peaks All Peaks specific_peak Specific Peak Affected (e.g., Trimethoprim) q1->specific_peak Specific Peak cause_all Probable Causes: - Column void/degradation - System issue (leak, dead volume) - Sample solvent mismatch all_peaks->cause_all cause_specific Probable Causes: - Secondary interactions (silanols) - Analyte overload - Co-elution with interference specific_peak->cause_specific solution_all Solutions: - Replace guard/analytical column - Check fittings and connections - Dissolve sample in mobile phase cause_all->solution_all solution_specific Solutions: - Adjust mobile phase pH - Use end-capped column - Reduce injection volume/concentration - Modify gradient for better resolution cause_specific->solution_specific

Caption: A logical workflow for diagnosing and resolving poor peak shape issues.

Method Development Strategy for Trimethoprim and Metabolites

MethodDevelopment cluster_optimization Optimization Loop start Define Analytical Goals (e.g., quantify trimethoprim and 4 metabolites in plasma) step1 Select Initial Conditions - Column: C18, 2.1 x 100 mm, 1.8 µm - Mobile Phase A: 0.1% Formic Acid in Water - Mobile Phase B: Acetonitrile - Gradient: 5-95% B over 10 min start->step1 step2 Optimize Separation step1->step2 opt1 Adjust Gradient Slope step2->opt1 step3 Troubleshoot Issues step3->step2 Re-optimize step4 Validate Method step3->step4 Issues Resolved end Robust Analytical Method step4->end opt2 Modify Mobile Phase pH opt1->opt2 opt3 Evaluate Different Organic Modifier (Methanol vs. Acetonitrile) opt2->opt3 opt3->step3

Caption: A systematic approach to developing a robust chromatographic method.

References

  • Trimethoprim | C14H18N4O3 | CID 5578 . PubChem. Available at: [Link]

  • Systematic identification of trimethoprim metabolites in lettuce . PubMed Central. Available at: [Link]

  • Summary of the pKa values of Trimethoprim in solvent mixtures at 25 o C . ResearchGate. Available at: [Link]

  • Simultaneous quantification of trimethoprim metabolites in pediatric plasma . PubMed Central. Available at: [Link]

  • Rapid and sensitive LC separation of new impurities in trimethoprim . ResearchGate. Available at: [Link]

  • Compound: 4-HYDROXYTRIMETHOPRIM (CHEMBL1181) . ChEMBL. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide . Shimadzu. Available at: [Link]

  • Analysis of metabolites of trimethoprim in urine of human male volunteers . International Scientific Organization. Available at: [Link]

Sources

Improving the solubility of "4-Desamino-4-hydroxy trimethoprim" for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Aqueous Solubility of 4-Desamino-4-hydroxy trimethoprim

Prepared by: Senior Application Scientist, Experimental Solutions Division

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome solubility challenges during your in vitro experiments. Our goal is to ensure you can achieve accurate and reproducible results by maintaining your compound in a soluble state.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vitro assays?

A1: this compound is a known impurity and metabolite of Trimethoprim[1][2]. The parent compound, Trimethoprim, is a widely used antibiotic that inhibits dihydrofolate reductase[3][4]. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high membrane permeability but low aqueous solubility[5][6]. The reported aqueous solubility of Trimethoprim is approximately 0.4 mg/mL[7][8].

Causality: The poor solubility stems from its stable, crystalline structure and predominantly hydrophobic nature. Like its parent compound, this compound possesses a complex aromatic structure that is challenging to hydrate effectively in aqueous solutions. In in vitro assays, poor solubility is a critical issue. If the compound precipitates out of the assay medium, its effective concentration becomes unknown and significantly lower than the nominal concentration. This leads to an underestimation of its biological activity, high variability between experiments, and potentially false-negative results. Therefore, ensuring the compound remains fully dissolved at the tested concentrations is paramount for data integrity.

Property[1]Value
Molecular Formula C₁₄H₁₇N₃O₄
Molecular Weight 291.3 g/mol
Structure Type ACHIRAL
Q2: What is the absolute first step I should take to solubilize this compound?

A2: The standard industry practice for compounds of this nature is to first create a high-concentration stock solution in a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.

Expertise & Experience: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic molecules. For the parent compound Trimethoprim, solubility in DMSO is approximately 20 mg/mL[9]. We recommend starting with a 10 mM or 20 mM stock solution in 100% DMSO. This concentrated stock can then be serially diluted into your aqueous assay buffer or cell culture medium.

Trustworthiness: It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not cause cellular toxicity or interfere with the assay components. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%[10][11]. Always run a "vehicle control" (medium with the same final concentration of DMSO but without your compound) to validate that the solvent has no effect on your experimental outcome[12][13].

Troubleshooting Guide: Common Solubility Issues
Q3: I see precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a very common issue known as "compound crashing out." It occurs when the compound, which is stable in the high-concentration organic stock, is rapidly forced into an unfavorable aqueous environment upon dilution. The key is to modify the aqueous environment to make it more hospitable to the compound. Here are several strategies, ordered from simplest to most complex.

Strategy 1: pH Adjustment

Expertise & Experience: Trimethoprim is a weakly basic drug with a pKa of approximately 7.12[3]. This means its solubility is highly pH-dependent[14]. At a pH below its pKa, the molecule becomes protonated, acquiring a positive charge. This charged species is significantly more polar and, therefore, more soluble in water[15]. This compound shares structural similarities and is expected to behave as a weak base as well.

Causality: By lowering the pH of your assay buffer, you can increase the proportion of the more soluble, protonated form of the compound. Many weakly basic drugs show dramatically increased solubility in acidic conditions[16][17]. For Trimethoprim, solubility can increase from ~0.5 mg/mL at neutral pH to over 15 mg/mL at pH 5.5[14].

Recommendation: Attempt to lower the pH of your final assay buffer. A target pH of 6.0-6.5 may significantly improve solubility without adversely affecting many cell types. However, you must first validate the pH tolerance of your specific cell line or assay system.

Caption: Mechanism of pH-dependent solubility for a weak base.

Strategy 2: Utilizing Co-solvents

Expertise & Experience: If pH adjustment is not feasible or insufficient, the use of a water-miscible co-solvent in your final assay medium can help. Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds[18][19].

Trustworthiness: The choice and concentration of a co-solvent are critical. Besides DMSO, other common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG)[18]. However, every co-solvent has the potential to induce cellular stress or toxicity[10]. It is mandatory to perform a dose-response experiment with the co-solvent alone to determine the maximum non-toxic concentration for your specific assay system.

Co-SolventTypical Starting Concentration (Final)Key Considerations
DMSO ≤ 0.5%Well-tolerated by many cell lines, but can affect differentiation.
Ethanol ≤ 0.5%Can be more cytotoxic than DMSO for some cells[10].
Polyethylene Glycol 400 (PEG 400) 1-2%Generally low toxicity, can increase viscosity.
Propylene Glycol 1-2%Often used in parenteral formulations due to low toxicity[18].
Strategy 3: Complexation with Cyclodextrins

Expertise & Experience: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity[20]. They can encapsulate poorly soluble drug molecules, like Trimethoprim, forming an "inclusion complex."[21][22]. This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule[23][24].

Causality: The hydrophobic compound is shielded from the aqueous environment by the CD's cavity, while the CD's hydrophilic shell interacts favorably with water. This is a powerful technique and has been used to enhance Trimethoprim solubility in various studies[25]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity[20].

Recommendation: Prepare a solution of HP-β-CD in your assay buffer first, and then add the DMSO stock of your compound to this solution. This allows the complex to form efficiently.

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a concentrated, primary stock solution of this compound.

Materials:

  • This compound powder (MW: 291.3 g/mol )

  • Anhydrous DMSO (Biotechnology Grade)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate the mass of compound required. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 291.3 g/mol * 1000 mg/g = 2.913 mg

  • Carefully weigh out the calculated mass of the compound and place it into a sterile vial.

  • Add the corresponding volume of 100% DMSO (e.g., 1 mL for 2.913 mg).

  • Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Systematic Solubility Screening Workflow

Objective: To empirically determine the best method for solubilizing the compound in the final assay buffer.

Trustworthiness: This workflow provides a self-validating system to identify the optimal conditions for your specific needs, ensuring you proceed with a method that is confirmed to work.

Caption: Decision workflow for troubleshooting compound solubility.

References
  • Verma, S., & Rawat, A. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmaceutics and Toxicology. [Link]

  • García-Pérez, P., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Global Substance Registration System (GSRS). This compound. gsrs.ncats.nih.gov. [Link]

  • Li, D., et al. (2021). Enhancing the dissolution and bacteriostatic activity of trimethoprim through salt formation. CrystEngComm. [Link]

  • Zaini, E., et al. (2021). Enhancing solubility and antibacterial activity using multi-component crystals of trimethoprim and malic acid. Pharmacy Education. [Link]

  • American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. ajp.imedpub.com. [Link]

  • Loftsson, T., & Brewster, M.E. (2007). Cyclodextrins in drug delivery. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles. MDPI. [Link]

  • Bensa, M., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Andersen, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • IRO Chelating. (2022). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Tatavarti, A.S., & Hoag, S.W. (2005). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech. [Link]

  • Zaini, E., et al. (2021). IAI CONFERENCE: Enhancing solubility and antibacterial activity using multi-component crystals of trimethoprim and malic acid. Pharmacy Education. [Link]

  • Siepe, S., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences. [Link]

  • Andersen, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]

  • Siepe, S., et al. (2025). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. chem.libretexts.org. [Link]

  • Khossravi, D., & Connors, K.A. (2003). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences. [Link]

  • Andersen, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethoprim. PubChem Compound Database. [Link]

  • Grant, D.J.W., & Pinal, R. (1988). Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim. International Journal of Pharmaceutics. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfamethoxazole-trimethoprim mixt. PubChem Compound Database. [Link]

  • PDB-101. (n.d.). Trimethoprim. RCSB PDB. [Link]

  • Gleckman, R., et al. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy. [Link]

  • Huvepharma. (2024). Excellent Solubility of HydroTrim®. huvepharma.com. [Link]

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"4-Desamino-4-hydroxy trimethoprim" stability in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-Desamino-4-hydroxy trimethoprim

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this compound in various solvent systems. As this compound is a known impurity and degradation product of the widely used antibiotic Trimethoprim (TMP), this guide leverages extensive stability data from its parent compound to provide robust, scientifically-grounded advice.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound solutions.

Q1: What is this compound and why is its stability important?

This compound (also known as Trimethoprim Impurity D) is a metabolite and degradation product of Trimethoprim.[3] Its chemical structure consists of a pyrimidine-2-amino-4-ol ring linked by a methylene bridge to a 1,2,3-trimethoxybenzene moiety.[3] Understanding its stability is critical for several reasons:

  • Reference Standard Integrity: If you are using it as a reference standard for impurity profiling of Trimethoprim, its degradation would lead to inaccurate quantification.

  • Pharmacokinetic Studies: In metabolic studies, the stability of the metabolite in biological matrices and analytical solvents is crucial for accurate concentration determination.

  • Forced Degradation Studies: When studying the degradation pathways of Trimethoprim, it's essential to know if this primary degradant is itself stable under the applied stress conditions.

Q2: What are the primary factors that affect the stability of Trimethoprim and its derivatives like this compound?

Based on extensive studies of Trimethoprim, the primary factors influencing stability are pH, exposure to light (photodegradation), temperature, and the presence of oxidizing agents.[1][4] Hydrolysis and oxidation are the main degradation pathways.[1]

Q3: Which solvents are recommended for dissolving and storing this compound?

For short-term use, a mixture of acetonitrile and a slightly acidic buffer (e.g., potassium dihydrogen phosphate, pH ~6.5) is a common choice for chromatographic analysis of Trimethoprim and its impurities.[5] For creating stock solutions, nonaqueous solvents may offer better long-term stability. A cosolvent system of N,N-dimethylacetamide and propylene glycol has been shown to stabilize Trimethoprim at high concentrations.[6] Given its structure, it is very slightly soluble in water.[7]

Q4: How should I store solutions of this compound?

For optimal stability, solutions should be:

  • Protected from Light: Store in amber vials or cover containers with aluminum foil to prevent photodegradation.[1]

  • Stored at Low Temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is recommended. A study on compounded Trimethoprim suspensions showed stability for at least 90 days at 5°C or 25°C.[8]

  • pH Controlled: If using aqueous solutions, maintain a slightly acidic to neutral pH, as basic conditions can significantly accelerate degradation.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: My solution has turned yellow/brown.

  • Probable Cause: This is a classic sign of chemical degradation. Studies on Trimethoprim explicitly link a color change to the degree of degradation, often due to oxidative or photolytic processes.[6]

  • Solution:

    • Confirm Degradation: Re-analyze the solution using a stability-indicating HPLC/UPLC method. Look for a decrease in the main peak area and the appearance of new impurity peaks.

    • Review Storage Conditions: Ensure the solution was protected from light and stored at the recommended temperature.

    • Solvent Check: The solvent itself may be degrading or reacting with the compound. Prepare a fresh solution in a high-purity (HPLC-grade or equivalent) solvent. Avoid prolonged storage in solvents prone to peroxide formation (e.g., THF, dioxane) unless stabilizers are present.

Problem 2: I'm seeing new or growing peaks in my chromatogram over time.

  • Probable Cause: The compound is degrading in your analytical solvent or under your experimental conditions. The new peaks represent the degradation products.

  • Solution:

    • Identify the Degradant: If possible, use mass spectrometry (LC-MS) to identify the molecular weight of the new peaks to understand the degradation pathway.

    • Optimize Mobile Phase: If the degradation is happening in the mobile phase, consider adjusting the pH. Trimethoprim is more susceptible to degradation under basic conditions.[9]

    • Minimize Sample Time in Autosampler: If using an HPLC autosampler, keep it refrigerated (e.g., 4°C) to slow down degradation while samples are waiting for injection.[8]

    • Perform a Forced Degradation Study: To proactively understand potential issues, perform a forced degradation study as outlined in Section 4. This will help you identify potential degradants before they become a problem in your routine analysis.

Problem 3: My quantitative results are inconsistent and show poor reproducibility.

  • Probable Cause: This is often a symptom of sample instability. If the compound degrades between sample preparation and analysis, the measured concentration will vary.

  • Solution:

    • Establish a Strict Sample Preparation to Analysis Time: Standardize the time between dissolving the compound and injecting it onto the analytical instrument.

    • Use an Internal Standard: Incorporating a stable internal standard into your analytical method can help correct for variations in sample preparation and injection volume, though it will not correct for the degradation of the analyte itself.

    • Validate Short-Term Stability: Perform a "bench-top" stability study by preparing a sample and analyzing it at set time points (e.g., 0, 2, 4, 8, 24 hours) while it sits under typical laboratory conditions. This will define the maximum time your prepared samples are viable.

Summary of Stability Data for Trimethoprim (Parent Compound)

Since direct stability data for this compound is not widely published, the following table summarizes forced degradation data for the parent compound, Trimethoprim. This provides a strong indication of the conditions under which the derivative is also likely to be unstable.

Stress ConditionReagent / ParametersTypical DegradationReference
Acidic Hydrolysis 1 M HCl, 60°C, 3 hours~5% degradation[8][9]
Basic Hydrolysis 1 M NaOH, 60°C, 3 hoursSignificant degradation (~9%) [8][9]
Oxidation 3-30% H₂O₂, 60°C, 3 hoursSignificant degradation (~6%) [8][9]
Thermal 60-80°CDegradation is a zero-order process[6][9]
Photolytic UV light (e.g., 254 nm) or SunlightDegradation occurs; enhanced by photocatalysts[1][10][11]

Key Takeaway: Trimethoprim and its derivatives are particularly susceptible to basic and oxidative conditions .[9] Experimental design should carefully control pH and avoid unnecessary exposure to oxidizing agents and light.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for testing the stability of this compound in a specific solvent system. It is based on standard ICH guidelines for stability-indicating method development.

Objective: To determine the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Solvent of interest (e.g., Methanol, Acetonitrile, Water, Buffer)

  • Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector

  • pH meter

  • Calibrated oven and photostability chamber

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock 1. Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Prep_Samples 2. Prepare Test Samples (Dilute stock in solvent of interest) Prep_Stock->Prep_Samples Control Control (No stress) Prep_Samples->Control 3. Apply Stress Acid Acid (+ 1M HCl) Prep_Samples->Acid 3. Apply Stress Base Base (+ 1M NaOH) Prep_Samples->Base 3. Apply Stress Oxidation Oxidation (+ 30% H₂O₂) Prep_Samples->Oxidation 3. Apply Stress Thermal Thermal (Heat at 60°C) Prep_Samples->Thermal 3. Apply Stress Photo Photolytic (UV/Vis light) Prep_Samples->Photo 3. Apply Stress Neutralize 4. Neutralize/Quench (If applicable) Control->Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze 5. Analyze by HPLC/UPLC (At T=0, 2, 4, 8, 24h) Neutralize->Analyze Evaluate 6. Evaluate Data (Peak purity, % degradation, mass balance) Analyze->Evaluate

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology:
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade methanol) to make a 1 mg/mL stock solution.

  • Prepare Test Solutions: Dilute the stock solution with your solvent system of interest to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Prepare separate aliquots for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: To one aliquot, add an equal volume of 1 M HCl.

    • Base Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH.

    • Oxidation: To a third aliquot, add an equal volume of 30% H₂O₂.

    • Thermal Stress: Place one aliquot in an oven set to 60°C.

    • Photolytic Stress: Place one aliquot in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep one aliquot under normal storage conditions (e.g., 4°C, protected from light).

  • Incubation and Sampling: Store the stress samples (except the thermal and photo samples) at room temperature. Draw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Sample Treatment: Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to the initial concentration if necessary.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/PDA method.[5][8][9]

  • Data Evaluation:

    • Calculate the percentage degradation of the main peak.

    • Check for peak purity using the PDA detector to ensure the main peak is not co-eluting with a degradant.

    • Calculate the mass balance to account for all the material (parent compound + degradants).

Key Degradation Pathways

Understanding the degradation pathways of the parent compound, Trimethoprim, is key to predicting the behavior of this compound.

Degradation Pathway Overview

Degradation_Pathways cluster_products Primary Degradation Products TMP Trimethoprim N_Oxide Trimethoprim N-Oxides TMP->N_Oxide Oxidation Alpha_Hydroxy α-Hydroxy-trimethoprim TMP->Alpha_Hydroxy Oxidation Desamino_Hydroxy 4-Desamino-4-hydroxy trimethoprim TMP->Desamino_Hydroxy Hydrolysis Demethylated Demethylated Derivatives TMP->Demethylated Biotransformation [12]

Caption: Simplified degradation pathways of Trimethoprim.

The primary degradation pathways for Trimethoprim involve modifications to both the pyrimidine and trimethoxybenzyl rings.[1][12]

  • Oxidation: This can occur at the nitrogen atoms on the pyrimidine ring to form N-oxides or at the methylene bridge to form α-hydroxy-trimethoprim.[13]

  • Hydrolysis: The amino group at the C4 position of the pyrimidine ring can be hydrolyzed to a hydroxyl group, directly forming This compound . This is a key hydrolytic degradation pathway.[1]

  • Demethylation: O-demethylation of the methoxy groups on the benzene ring is also a known transformation pathway, particularly in biological systems.[2]

Given that this compound is itself a product of hydrolysis, it is likely to be relatively stable against further hydrolysis at the C4 position. However, it would still be susceptible to oxidation at other sites and potential photodegradation, similar to the parent molecule.

References

  • Bergh, J. J., Breytenbach, J. C., & Wessels, P. L. (1989). Degradation of trimethoprim. Journal of Pharmaceutical Sciences, 78(4), 348-350. [Link]

  • ResearchGate. (n.d.). The degradation of trimethoprim under different conditions. [Link]

  • Wang, Y., Chen, Y., Wu, Q., & Li, Y. (2019). Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology. Molecules, 24(23), 4341. [Link]

  • ResearchGate. (n.d.). Three possible degradation pathways and transformation products of trimethoprim from WW by Fenton oxidation process. [Link]

  • Tu, Y. H., Wang, D. P., & Allen, L. V., Jr. (1989). Stability of a nonaqueous trimethoprim preparation. American Journal of Hospital Pharmacy, 46(2), 301-304. [Link]

  • Ljubas, D., Juretić, H., Badrov, A., Biošić, M., & Babić, S. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. Catalysts, 13(5), 849. [Link]

  • Wang, Y., et al. (2019). Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology. MDPI. [Link]

  • Al-Aoh, K., et al. (2021). Degradation of antibiotic trimethoprim by the combined action of sunlight, TiO2 and persulfate: A pilot plant study. Journal of Environmental Chemical Engineering, 9(5), 106209. [Link]

  • Ji, Y., et al. (2021). Degradation of trimethoprim by sulfate radical-based advanced oxidation processes: kinetics, mechanisms, and effects of natural water matrices. Environmental Science and Pollution Research, 28(1), 103-115. [Link]

  • Ensom, M. H. H., Decarie, D., & Leung, D. (2021). Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 74(4), 328–335. [Link]

  • PubChem. (n.d.). Trimethoprim. National Center for Biotechnology Information. [Link]

  • Jewell, K. S., et al. (2016). New insights into the transformation of trimethoprim during biological wastewater treatment. Water Research, 103, 372-382. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Stability-Indicating UPLC Method Development and Validation for Sulfamethoxazole and Trimethoprim Injection with Comprehensive Forced Degradation. [Link]

  • Ling, J., et al. (2002). Stability of Trimethoprim in Admixtures of Trimethoprim–Sulfamethoxazole Prepared in Polyvinylchloride Bags and Glass Bottles. The Canadian Journal of Hospital Pharmacy, 55(4), 207-211. [Link]

  • Hişmioğulları, S. E., & Yarsan, E. (2009). Spectrophotometric Determination and Stability Studies of Sulfamethoxazole and Trimethoprim in Oral Suspension by Classical Least Square Calibration Method. Hacettepe University Journal of the Faculty of Pharmacy, 29(2), 95-104. [Link]

  • Tuijin Jishu/Journal of Propulsion Technology. (2020). Development And Validation Of HPLC Stability Indicating Assay Method For Trimethoprim In Bulk Drug And Tablets. [Link]

  • Ling, J., Gupta, V. D., & Bethea, C. (2002). Stability of Trimethoprim in Admixtures of Trimethoprim–Sulfamethoxazole Prepared in Polyvinylchloride Bags and Glass Bottles. Canadian Journal of Hospital Pharmacy, 55(4), 207-211. [Link]

  • ResearchGate. (n.d.). Stability of trimethoprim in admixtures of trimethoprim-sulfamethoxazole prepared in polyvinylchloride bags and glass bottles. [Link]

  • SciSpace. (n.d.). Determination of trimethoprim by various analytical techniques- A- review. [Link]

  • Ensom, M. H. H., Decarie, D., & Leung, D. (2017). Stability of Extemporaneously Compounded Trimethoprim in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 70(3), 206–212. [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trimethoprim?. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • Peng, X., et al. (2023). Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. International Journal of Molecular Sciences, 24(13), 10984. [Link]

  • Wikipedia. (n.d.). Trimethoprim. [Link]

  • MDPI. (2024). Enhanced Removal of the Antibiotic Sulfamethoxazole by a B-Doped Mesoporous Carbon Nanosheet/Peroxymonosulfate System: Characterization and Mechanistic Insights. [Link]

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Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting and frequently asked questions regarding matrix effects encountered during the LC-MS/MS analysis of 4-Desamino-4-hydroxy trimethoprim , a key metabolite of the antibiotic trimethoprim. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Section 1: Understanding the Analyte and the Challenge (FAQs)

This section addresses fundamental questions about the analyte and the nature of matrix effects.

Q1: What is this compound and why is its quantification important?

A: this compound is a metabolite of trimethoprim, an antibiotic commonly used in combination with sulfamethoxazole. Quantifying trimethoprim and its metabolites is crucial in pharmacokinetic (PK) and toxicokinetic (TK) studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Accurate measurement in biological matrices like plasma or urine is essential for assessing drug efficacy, safety, and for therapeutic drug monitoring.[1][2][3]

Q2: What are "matrix effects" in the context of LC-MS/MS?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[4] This phenomenon can lead to:

  • Ion Suppression: The most common effect, where the analyte's signal is decreased, leading to poor sensitivity and underestimation of the true concentration.[5][6]

  • Ion Enhancement: Less common, where the analyte's signal is artificially increased, leading to an overestimation of the concentration.

These effects are a major source of imprecision and inaccuracy in quantitative bioanalysis.[7] Electrospray ionization (ESI) is particularly susceptible to these interferences compared to other ionization techniques like atmospheric pressure chemical ionization (APCI).[5][8]

Q3: Why is a metabolite like this compound susceptible to matrix effects?

A: The analysis of metabolites in complex biological fluids is often challenging for several reasons:

  • Polarity: Metabolites are often more polar than the parent drug. This can lead to poor retention on traditional reversed-phase (C18) columns, causing them to elute early in the chromatogram where many endogenous polar interferences (like salts and phospholipids) also appear.

  • Low Concentrations: Metabolite concentrations can be significantly lower than the parent drug, making the analysis more vulnerable to signal suppression.

  • Complex Matrix: Biological matrices such as plasma, serum, and urine are incredibly complex. They contain a high abundance of endogenous components like phospholipids, salts, proteins, and other metabolites that can interfere with the ionization process.[9] Phospholipids are particularly notorious for causing ion suppression in ESI-MS.[10]

Q4: What is the proposed mechanism of ion suppression in ESI?

A: While not fully understood, the primary mechanism of ion suppression involves competition for ionization in the ESI source.[4] Co-eluting matrix components can interfere with the analyte's ability to form gas-phase ions by altering the physical properties of the ESI droplets. For example, high concentrations of non-volatile species can increase the droplet's surface tension and viscosity, hindering solvent evaporation and the subsequent release of analyte ions into the mass spectrometer.[4][5]

Figure 1. Simplified Mechanism of ESI Ion Suppression cluster_source ESI Droplet at the MS Inlet analyte Analyte Molecules ionization Ionization Process (Charge Competition) analyte->ionization Intended Path matrix Matrix Components (e.g., Phospholipids) matrix->ionization Competitive Path detector Mass Spectrometer Detector ionization->detector Reduced Analyte Ions (Suppressed Signal) Figure 2. Troubleshooting Workflow for Matrix Effects cluster_mitigation start Inconsistent Results? (Poor Precision, Accuracy) diagnosis Step 1: Diagnose Matrix Effects start->diagnosis qualitative Qualitative Test: Post-Column Infusion diagnosis->qualitative Identify Suppression Zones quantitative Quantitative Test: Calculate Matrix Factor diagnosis->quantitative Quantify Effect mitigation Step 2: Mitigate Matrix Effects sample_prep Optimize Sample Preparation mitigation->sample_prep chromatography Optimize Chromatography mitigation->chromatography is_strategy Implement SIL Internal Standard mitigation->is_strategy end Validated Method: Fit for Purpose sample_prep->end chromatography->end is_strategy->end

Caption: A workflow diagram for troubleshooting matrix effects.

Step 1: How to Diagnose Matrix Effects

Before you can fix the problem, you must confirm its existence and nature.

Q: How can I qualitatively check for ion suppression across my entire chromatographic run?

A: The Post-Column Infusion experiment is the definitive method for this. [7]It allows you to visualize the regions of your chromatogram where co-eluting matrix components cause ion suppression or enhancement.

  • Setup: Use a T-fitting to introduce a constant flow of a standard solution of this compound into the LC eluent stream after the analytical column but before the MS ion source.

  • Infusion: Continuously infuse the analyte solution at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This should produce a stable, elevated baseline signal for the analyte's MRM transition.

  • Injection 1 (Blank): First, inject a blank solvent sample (e.g., mobile phase). The signal should remain stable, establishing your baseline.

  • Injection 2 (Matrix): Next, inject an extracted blank matrix sample (e.g., plasma extract prepared with your current method).

  • Analysis: Monitor the analyte's MRM signal.

    • A dip or drop in the stable baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

    • By noting the retention times of these deviations, you can determine if they overlap with the retention time of your analyte. [7]

Q: How can I quantify the extent of matrix effects for my specific analyte?

A: You should calculate the Matrix Factor (MF) as recommended by regulatory agencies like the FDA and EMA. [11][12]This provides a quantitative measure of the impact of the matrix on your analyte's signal.

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Solvent): Spike the analyte (e.g., at low and high QC concentrations) into the final reconstitution solvent.

    • Set B (Analyte in Post-Extraction Matrix): Extract at least 6 different lots of blank biological matrix. After the final evaporation step, spike the analyte into the dried extracts at the same concentrations as Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor using the following formula:

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Solvent [Set A])

  • Internal Standard Normalization (Optional but Recommended): If using a stable-isotope labeled internal standard (SIL-IS), you can calculate an IS-normalized MF to see if the IS effectively compensates for the matrix effect.

Matrix Factor (MF) ValueInterpretationImplication for Method
MF = 1.0 No matrix effectIdeal scenario.
0.85 < MF < 1.15 Acceptable/Minor matrix effectOften considered acceptable per validation guidelines. [12]
MF < 0.85 Ion SuppressionSignal is being lost; method optimization is required.
MF > 1.15 Ion EnhancementSignal is being artificially inflated; method optimization is required.
Step 2: How to Mitigate Matrix Effects

Once diagnosed, matrix effects can be addressed through several strategies. The best approach often involves a combination of techniques.

Figure 3. Decision Guide for Sample Preparation start High Sensitivity Required? dilute Use 'Dilute-and-Shoot' start->dilute No phospholipids Phospholipids are the Primary Interference? start->phospholipids Yes plr Use Phospholipid Removal (PLR) Plates phospholipids->plr Yes spe Use Solid-Phase Extraction (SPE) phospholipids->spe No lle Use Liquid-Liquid Extraction (LLE) phospholipids->lle No

Caption: A simplified guide for selecting a sample prep method.

Strategy A: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before analysis. [13]

A: Protein precipitation (PPT) is fast but known for being a "dirty" technique that does not effectively remove phospholipids. [14]Consider these more selective options:

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, you can selectively extract your analyte while leaving many interfering components behind. [13]* Solid-Phase Extraction (SPE): SPE is a powerful and versatile technique that can provide very clean extracts. [15]For a polar metabolite like this compound, a mixed-mode cation exchange (MCX) sorbent could be highly effective. This sorbent utilizes both reversed-phase and strong cation exchange retention mechanisms, allowing for rigorous wash steps to remove neutral and acidic interferences before eluting the basic analyte. * Phospholipid Removal (PLR): If phospholipids are your primary concern, specialized products like HybridSPE® plates or cartridges can be used. [10][16]These products combine the simplicity of protein precipitation with a specific sorbent (often zirconia-based) that selectively binds and removes phospholipids from the sample. [16][17][18]

TechniquePrincipleProsConsBest For...
Dilute-and-Shoot Simple dilution of the sample with solvent/IS. [19][20]Very fast, simple, cost-effective. [21][22]High matrix effects, only suitable for high-concentration analytes. [19]High-throughput screening where sensitivity is not limiting.
Protein Precipitation (PPT) Protein removal via denaturation with an organic solvent.Fast, simple, generic.Does not remove phospholipids or other small molecules, high matrix effects. [14]Initial method development, non-complex matrices.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Cleaner than PPT, can be highly selective with pH/solvent optimization. [13]More labor-intensive, uses larger solvent volumes.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Provides the cleanest extracts, high concentration factor, highly versatile. [14][15]Requires method development, can be more expensive.Low-level quantification, complex matrices, regulatory submissions.
Phospholipid Removal (PLR) Specific removal of phospholipids via affinity sorbents. [16]Excellent phospholipid removal, simple workflow. [10]Does not remove other types of interferences.Plasma/serum samples where phospholipids are the main issue.
Strategy B: Optimize Chromatography

Q: Can I reduce matrix effects without changing my sample preparation method?

A: Yes, chromatographic optimization is key. The goal is to achieve separation between your analyte and the region of ion suppression you identified in the post-column infusion experiment.

  • Modify the Gradient: Adjust your mobile phase gradient to shift the retention time of this compound away from the "suppression zone."

  • Change Column Chemistry: If you are using a standard C18 column and your analyte is eluting very early, consider a column with a different selectivity. An embedded polar group (e.g., "AQ" or "Polar-RP") column can provide better retention for polar compounds under highly aqueous conditions.

  • Divert the Flow: Use a divert valve to send the highly contaminated early portion of the eluent to waste instead of the mass spectrometer, protecting the ion source from fouling. [23]

Strategy C: Use the Right Internal Standard

Q: My results are still variable even after improving sample prep. How can an internal standard help?

A: The choice of internal standard (IS) is critical. The ideal IS will experience the exact same matrix effects as your analyte, thereby providing reliable correction.

  • The Gold Standard: Stable Isotope Labeled (SIL) Internal Standard: A SIL-IS (e.g., this compound-d4 or -¹³C₃) is the best choice for compensating for matrix effects. [24]It has nearly identical chemical properties and chromatographic retention time to the analyte, ensuring it co-elutes and is affected by ion suppression or enhancement in the same way. [25][26]The difference in mass allows the MS to distinguish it from the analyte. Using a SIL-IS is strongly recommended by regulatory bodies and is considered best practice in bioanalysis. [27]* The Compromise: Structural Analog IS: If a SIL-IS is unavailable, a structural analog may be used. However, this approach is risky. Even small differences in chemical structure can lead to different retention times or ionization efficiencies, causing the analog to respond differently to matrix effects than the analyte, which can introduce analytical error. [24]

Section 3: Method Validation and Regulatory Expectations

Q: What do regulatory agencies like the FDA and EMA require regarding matrix effects?

A: Both the FDA and EMA provide clear guidelines on bioanalytical method validation. [12][28]They mandate that matrix effects must be investigated to ensure that the method is accurate, precise, and specific. [11][29]* Assessment: You must demonstrate through experiments (like the Matrix Factor calculation) that matrix effects do not compromise the integrity of your results. This should be tested using multiple sources (lots) of the biological matrix.

  • Acceptance Criteria: Typically, the precision (CV%) of the matrix factor across different lots should be ≤15%. [1][12]* Internal Standard: The use of a SIL-IS is the preferred way to correct for matrix effects and is often expected for methods submitted for regulatory review. [24] By systematically diagnosing the issue, strategically optimizing your sample preparation and chromatography, and employing a suitable internal standard, you can successfully overcome matrix effects and develop a robust, reliable LC-MS/MS method for the quantification of this compound.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2003). Rapid Communications in Mass Spectrometry. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters Corporation. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Technology Networks. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International. [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. (2013). Journal of Mass Spectrometry. [Link]

  • Dilute and shoot approach for toxicology testing. (2023). Frontiers in Chemistry. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). Analytical Chemistry. [Link]

  • Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting. (2022). Journal of Chromatography B. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Simple Dilute and Shoot Method for the UPLC-MS/MS analysis of Pain Management Drugs and Drugs of Abuse From Urine for Forensic Toxicology. (n.d.). Waters Corporation. [Link]

  • Using "Dilute-and-Shoot" Methods in Preclinical Studies. (2016). Technology Networks. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • A 'Dilute and Shoot' Liquid Chromatography-Mass Spectrometry Method for Multiclass Drug Analysis in Pre-Cut Dried Blood Spots. (2021). Molecules. [Link]

  • Simultaneous quantification of trimethoprim metabolites in pediatric plasma. (2021). Journal of Chromatography B. [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2019). Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. (2024). YouTube. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules. [Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. (n.d.). SlideShare. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2001). BioPharm International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). Journal of the American Society for Mass Spectrometry. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. [Link]

  • Simultaneous determination of sulfamethoxazole and trimethoprim in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study. (2025). ResearchGate. [Link]

  • Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. (2016). Bioanalysis. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst. [Link]

  • LC-MS/MS method for nine different antibiotics. (2020). ResearchGate. [Link]

  • LC-MS/MS method for nine different antibiotics. (2020). Clinica Chimica Acta. [Link]

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Technical Support Center: Mass Spectrometry Analysis of 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming challenges in the mass spectrometric analysis of 4-Desamino-4-hydroxy trimethoprim. This resource is designed for researchers, scientists, and drug development professionals who may encounter difficulties, specifically poor fragmentation, during the characterization and quantification of this trimethoprim analogue. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, empowering you to optimize your analytical methods effectively.

The core challenge with this compound stems from its chemical structure. Like its parent compound, trimethoprim, it possesses a stable 3,4,5-trimethoxybenzyl group and a pyrimidine ring system.[1] The replacement of the 4-amino group with a hydroxyl group alters the molecule's electronic properties and primary site of protonation, often leading to a highly stable protonated molecule ([M+H]⁺) that resists extensive fragmentation under standard collision-induced dissociation (CID) conditions. This guide provides a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial problems encountered during the analysis of this compound.

Q1: Why is my precursor ion ([M+H]⁺) signal for this compound weak or entirely absent, even though I see a response on my UV chromatogram?

This is a classic symptom of in-source fragmentation . Electrospray ionization (ESI) is a soft ionization technique, but applying excessive voltage to the ion source optics (like the cone or nozzle voltage) can induce fragmentation before the ions even reach the mass analyzer.[2][3][4] Because the precursor ion breaks down prematurely, its abundance in the MS1 scan is significantly reduced.

  • Quick Fix: Systematically reduce the cone/nozzle/skimmer voltage in your ion source settings. Start with the instrument manufacturer's recommended "soft" settings and decrease the voltage in 5-10 V increments until the [M+H]⁺ signal is maximized.

Q2: I can see my precursor ion, but in my MS/MS spectrum, I only observe a single dominant fragment corresponding to a water loss ([M+H-H₂O]⁺). How can I generate more informative fragments?

This indicates that the loss of the hydroxyl group as water is the lowest energy fragmentation pathway. Under gentle CID conditions, this is the only fragmentation that occurs. To access alternative, structurally informative fragmentation pathways, you need to impart more internal energy into the precursor ion.[5]

  • Quick Fix: Increase the collision energy (CE) or normalized collision energy (NCE). If you are using a fixed CE, try ramping the energy across a wider range (e.g., 10-50 eV). This ensures that you explore the energy landscape required to break the more stable bonds within the ring systems.

Q3: Should I be using positive or negative ionization mode for this compound?

This compound (Molecular Formula: C₁₄H₁₇N₃O₄[6]) has functional groups amenable to both modes, but one is typically superior.

  • Positive Ion Mode (Recommended): The pyrimidine ring contains basic nitrogen atoms that are readily protonated in the presence of an acidic mobile phase (e.g., containing formic acid). This generally leads to a strong [M+H]⁺ signal.

  • Negative Ion Mode: The hydroxyl group can be deprotonated to form an [M-H]⁻ ion, particularly with a basic mobile phase modifier like ammonium hydroxide. However, the proton affinity in positive mode is generally higher, making it the preferred starting point for achieving the best sensitivity.

In-Depth Troubleshooting & Optimization Guides

If the quick fixes in the FAQ section are insufficient, a more systematic approach is required. This section provides detailed workflows to optimize your experiment from the ion source to the collision cell.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps for diagnosing and solving poor fragmentation issues.

TroubleshootingWorkflow start Start: Poor Fragmentation Observed check_ms1 Step 1: Optimize Precursor Ion (MS1 Signal) start->check_ms1 is_precursor_strong Is [M+H]⁺ intense & stable? check_ms1->is_precursor_strong reduce_cone_voltage Decrease Cone/Nozzle Voltage to minimize in-source fragmentation is_precursor_strong->reduce_cone_voltage No check_ms2 Step 2: Optimize Fragmentation (MS/MS Signal) is_precursor_strong->check_ms2 Yes optimize_source Adjust Source Parameters (Gas, Temp, Capillary V) reduce_cone_voltage->optimize_source optimize_source->is_precursor_strong is_fragmentation_good Sufficient informative fragments? check_ms2->is_fragmentation_good increase_ce Increase Collision Energy (CE) Perform CE ramp/breakdown curve is_fragmentation_good->increase_ce No end End: Successful Fragmentation is_fragmentation_good->end Yes check_adducts Consider Adduct Fragmentation ([M+Na]⁺, [M+K]⁺) increase_ce->check_adducts advanced_methods Step 3: Advanced Strategies increase_ce->advanced_methods Optimization Fails check_adducts->is_fragmentation_good derivatization Chemical Derivatization to introduce labile group advanced_methods->derivatization derivatization->end FragmentationLocation cluster_source Ion Source Region cluster_path1 High Cone Voltage cluster_path2 Optimal Cone Voltage cluster_analyzer Mass Analyzer Region analyte Analyte In cone Cone/Nozzle analyte->cone in_source_frag In-Source Fragmentation cone->in_source_frag Premature Fragmentation precursor [M+H]⁺ cone->precursor Intact Ionization collision_cell Collision Cell (CID) in_source_frag->collision_cell Weak or No Precursor precursor->collision_cell Precursor Isolation ms2_fragments MS/MS Fragments collision_cell->ms2_fragments Controlled Fragmentation

Caption: In-source vs. collision cell fragmentation pathways.

2. Recommended Ion Source Parameter Settings

The stability of the trimethoxybenzyl moiety in trimethoprim and its analogues is well-documented. [1]To avoid its premature fragmentation, careful tuning is essential.

ParameterRecommended Starting PointRationale for this compound
Ionization Mode ESI PositiveMaximizes protonation of the basic nitrogen atoms in the pyrimidine ring.
Capillary Voltage 3.0 - 4.0 kVEnsures efficient spray formation without causing electrical discharge.
Cone/Nozzle Voltage 15 - 30 VCRITICAL. Start low and increase incrementally. High values cause in-source fragmentation. [4]
Desolvation Temp. 350 - 450 °CMust be high enough to desolvate ions but low enough to prevent thermal degradation.
Desolvation Gas Flow 600 - 800 L/hrAids in solvent evaporation. Too high can reduce ion sampling.
Mobile Phase 0.1% Formic Acid in Water/AcetonitrileProvides protons (H⁺) necessary for efficient ionization in positive mode.
Part B: MS/MS Fragmentation Optimization

Once a stable precursor ion is achieved, the focus shifts to the collision cell.

Protocol: Performing a Collision Energy Breakdown Curve

A breakdown curve is an experiment where MS/MS spectra are acquired at multiple, stepped collision energies. This is the most effective way to find the optimal energy for generating a rich fragmentation pattern.

  • Preparation: Infuse a solution of this compound (e.g., 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer using a syringe pump. This provides a stable signal.

  • MS1 Setup: In your instrument control software, tune the MS1 parameters (as described in Part A) to achieve a stable and strong signal for the [M+H]⁺ ion (expected m/z ~292.1).

  • MS/MS Method Creation: Create an MS/MS experiment where the precursor ion (m/z 292.1) is isolated.

  • Collision Energy Ramp: Set up a series of experiments or a single automated experiment that increments the collision energy.

    • Start: 5 eV

    • End: 60 eV

    • Step Size: 2-5 eV

  • Data Analysis:

    • Plot the relative abundance of the precursor ion (m/z 292.1) vs. collision energy. You should see its intensity decrease as CE increases.

    • Plot the relative abundance of key fragment ions vs. collision energy.

    • Identify the collision energy value (or narrow range) that provides the best balance: significant reduction of the precursor ion signal and the appearance of multiple, informative fragment ions. This "sweet spot" is your optimal collision energy for LC-MS/MS analysis.

Part C: Advanced Strategy - Chemical Derivatization

When a molecule is inherently stable and resists fragmentation, chemical derivatization can be employed to introduce a functional group that is more easily fragmented or that directs fragmentation in a more predictable way. [7][8][9]For the hydroxyl group on this compound, acylation is an excellent choice. [10] Protocol: Acylation with Acetic Anhydride

This protocol adds an acetyl group (-COCH₃) to the hydroxyl moiety, creating an ester that is more susceptible to fragmentation.

DerivatizationWorkflow analyte 4-Desamino-4-hydroxy trimethoprim in Solution reagent Add Acetic Anhydride & Pyridine (catalyst) analyte->reagent reaction Incubate (e.g., 60°C, 1 hour) reagent->reaction product Acetylated Product ([M+42]+) reaction->product analysis Inject for LC-MS/MS Analysis product->analysis

Caption: Workflow for chemical derivatization by acylation.

  • Sample Preparation: Evaporate 100 µL of your sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Reconstitute the dried residue in 50 µL of pyridine (acts as a catalyst and base). Add 25 µL of acetic anhydride.

  • Reaction: Vortex the mixture gently and incubate at 60°C for 1 hour.

  • Final Step: Evaporate the reaction mixture to dryness again to remove excess reagents. Reconstitute in your initial mobile phase for LC-MS analysis.

  • Mass Spectrometry: The derivatized product will have a mass increase of 42.01 Da. You will now target the new precursor ion ([M+H+42]⁺). This acetylated product often yields a characteristic neutral loss of ketene (42 Da) or acetic acid (60 Da) upon fragmentation, providing a highly specific transition for quantification.

References

  • A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra. Rapid Communications in Mass Spectrometry. [Link]

  • Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry. [Link]

  • In-silico Optimisation of Mass Spectrometry Fragmentation Strategies in Metabolomics. bioRxiv. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Fragmentation pathway proposed for metabolite N4-acetyl-sulfamethoxazole m/z 296. ResearchGate. [Link]

  • Derivatization of peptides for improved detection by mass spectrometry. ResearchGate. [Link]

  • molDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Methods. [Link]

  • Review: Derivatization in mass spectrometry—2. Acylation. ResearchGate. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • This compound. Global Substance Registration System. [Link]

  • Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. Analytical Chemistry. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. Journal of Cheminformatics. [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules. [Link]

  • The ESI mass spectrum of fragmentation of sulfamethoxazole and trimethoprim showing the parents. ResearchGate. [Link]

  • Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews. [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]

Sources

Technical Support Guide: Minimizing Adsorption of 4-Desamino-4-hydroxy trimethoprim During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and methodologies for researchers encountering challenges with the recovery of "4-Desamino-4-hydroxy trimethoprim." Analyte loss due to non-specific binding (NSB) is a frequent and frustrating issue in quantitative analysis, leading to poor data quality, low sensitivity, and inaccurate results. This document is structured to help you diagnose, troubleshoot, and proactively prevent adsorption issues during sample preparation workflows.

Section 1: Understanding the Core Problem
Q1: What properties of this compound make it prone to adsorption?

This compound, an analogue of the antibiotic trimethoprim, possesses a combination of chemical features that make it susceptible to adsorption. Its molecular structure contains:

  • A Hydrophobic Core: The substituted benzyl ring is non-polar and can readily interact with hydrophobic surfaces like polypropylene, polystyrene, and the stationary phases of reversed-phase SPE cartridges.

  • Polar Functional Groups: The molecule includes multiple nitrogen atoms, methoxy groups, and a critical hydroxyl group. These sites are capable of forming hydrogen bonds with polar surfaces, particularly the silanol (Si-OH) groups present on all standard borosilicate glassware.[1][2]

  • Ionizable Moieties: Like its parent compound trimethoprim, the pyrimidine ring contains basic nitrogens, giving the molecule a pKa in the weakly basic range (trimethoprim's pKa is ~7.1).[3] This means its charge state is highly dependent on pH, allowing for strong electrostatic interactions with charged surfaces.

This combination of hydrophobic and polar, ionizable characteristics creates a "sticky" compound that can be lost to multiple surface types through various non-covalent interaction mechanisms.[4][5]

Q2: What is Non-Specific Binding (NSB) and where are the primary points of sample loss?

Non-specific binding refers to the unintended adhesion of an analyte to surfaces other than the intended target (e.g., an SPE sorbent or analytical column).[4] This occurs throughout the entire analytical process, from initial sample collection to final injection. The lower the concentration of your analyte, the more significant the impact of these losses will be.[6]

Key points of loss include:

  • Glassware: Vials, flasks, and pipettes have active silanol groups that attract polar compounds.[2]

  • Plasticware: Tubes, pipette tips, and 96-well plates can adsorb analytes via hydrophobic interactions.

  • Filtration Apparatus: Syringe filters and filter vials can retain the analyte.

  • SPE Cartridges: Incomplete elution from the sorbent bed is a common source of loss.

  • LC System: Tubing, fittings, and the injection needle can contribute to analyte loss and carryover.[7][8]

cluster_workflow Sample Preparation Workflow & Adsorption Points cluster_loss Potential Loss Points (Red) Sample Biological Sample Collection Sample Collection (Glass/Plastic Tube) Sample->Collection Precipitation Protein Precipitation (Vortexing in Tube) Collection->Precipitation Loss1 Adsorption to Collection Tube Collection->Loss1 Transfer1 Pipette Transfer Precipitation->Transfer1 SPE Solid-Phase Extraction (SPE) Transfer1->SPE Loss2 Binding to Pipette Tip Transfer1->Loss2 Transfer2 Pipette Transfer SPE->Transfer2 Loss3 Incomplete Elution from SPE Sorbent SPE->Loss3 Evaporation Evaporation (Glass Tube/Well Plate) Transfer2->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Loss4 Adsorption to Evaporation Vessel Evaporation->Loss4 Transfer3 Pipette Transfer Reconstitution->Transfer3 LCVial LC-MS Vial Transfer3->LCVial Injection LC Autosampler LCVial->Injection Loss5 Binding to LC Vial & Septum LCVial->Loss5 cluster_spe Optimized SPE Workflow cluster_details Key Principles Condition 1. Condition Activate sorbent (e.g., 1 mL Methanol) Equilibrate 2. Equilibrate Prepare for sample (e.g., 1 mL Water, pH adjusted) Condition->Equilibrate Detail1 Ensures sorbent is wetted and functional groups are active. Condition->Detail1 Load 3. Load Sample (pH adjusted to < pKa-2) Equilibrate->Load Detail2 Matches sorbent environment to sample pH to maximize retention. Equilibrate->Detail2 Wash 4. Wash Remove interferences (e.g., 1 mL 5% MeOH in acidic water) Load->Wash Detail3 Analyte is ionized and polar, but retained by sorbent's hydrophobic/lipophilic character. Load->Detail3 Elute 5. Elute Recover analyte (e.g., 1 mL 5% NH₄OH in Methanol) Wash->Elute Detail4 Weak solvent removes polar interferences without eluting the analyte. Wash->Detail4 Detail5 High pH neutralizes analyte, reducing polarity and disrupting ionic interactions, allowing elution. Elute->Detail5

Caption: A step-by-step SPE protocol designed to maximize recovery of an ionizable analyte.

Protocol: Generic SPE Method for Polymeric Sorbent

  • Sample Pre-treatment: Dilute your sample with water containing 5-10% methanol. Adjust the pH to ~3-4 with dilute formic acid. 2[9]. Condition: Pass 1 cartridge volume of methanol through the SPE cartridge to wet the sorbent.

  • Equilibrate: Pass 1 cartridge volume of water (pH adjusted to ~3-4) through the cartridge. Do not let the sorbent bed go dry. 4[10]. Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Pass 1-2 cartridge volumes of a weak wash solvent (e.g., 5% methanol in water, pH ~3-4) to remove hydrophilic interferences. 6[11]. Elute: Elute the analyte with 1-2 cartridge volumes of a strong, basic solvent. A common choice is 5% ammonium hydroxide in methanol. This neutralizes the analyte's charge, decreasing its polarity and allowing it to be released from the sorbent.

  • Post-Elution: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile-phase-compatible solvent, preferably using a deactivated vial.

Section 4: Frequently Asked Questions (FAQs)

Q10: I'm still seeing low recovery. What else can I do?

  • Check for Precipitation: Ensure your analyte is fully soluble in all solvents used.

  • Vary the Elution Solvent: Try a stronger elution solvent. For example, increase the percentage of organic or try a different solvent like acetonitrile.

  • Consider a Different Mechanism: If polymeric reversed-phase fails, try a Mixed-Mode Cation Exchange (MCX) sorbent, which will provide an orthogonal retention mechanism (ionic binding).

  • Investigate the LC System: The problem may not be in the sample prep. Directly inject a standard and evaluate peak shape and recovery to ensure the LC system itself is not the source of adsorption.

[12]Q11: Will silanizing my glassware affect my mass spectrometer? If done correctly with thorough rinsing, it should not. The silane becomes covalently bonded to the glass. H[13]owever, poorly executed silanization can leave behind unreacted agent or byproducts that could appear as background noise in the MS. Vapor phase deposition methods, often used for commercial vials, are generally cleaner than solution-based methods.

[1]Q12: Is it better to use plastic or deactivated glass? This is analyte-dependent. A good practice is to perform a simple experiment: prepare your analyte in your chosen sample diluent and expose it to both a deactivated glass vial and a polypropylene tube for a set period (e.g., 4 hours). Analyze both solutions and compare the response to a freshly prepared standard. This will empirically determine the best material for your specific conditions.

References
  • Chromservis.eu. (n.d.). Glassware deactivation. Retrieved January 14, 2026, from [Link]

  • Welch. (2025, January 13). Silanization vs. Other Surface Deactivation Methods Explained. Retrieved January 14, 2026, from [Link]

  • J.G. Finneran. (n.d.). Vials and Closures Deactivated Glass Vials and Inserts. Retrieved January 14, 2026, from [Link]

  • Kyriakopoulos, G., Doulia, D., & Hourdakis, A. (2005). Effect of ionic strength and pH on the adsorption of selected herbicides on Amberlite XAD-4 polymeric resin. ResearchGate. Retrieved January 14, 2026, from [Link]

  • MIT. (n.d.). Methods | Glassware Preparation. Swanson Biotechnology Center. Retrieved January 14, 2026, from [Link]

  • Bryan, N. S., et al. (n.d.). The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments. PubMed. Retrieved January 14, 2026, from [Link]

  • Hawach. (2023, April 27). The Introduction of Deactivated Sample Vials. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments | Request PDF. Retrieved January 14, 2026, from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved January 14, 2026, from [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved January 14, 2026, from [Link]

  • LCGC International. (2023, August 2). Strongly Adsorbing Analytes: What, Why, and How to Fix It. Retrieved January 14, 2026, from [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved January 14, 2026, from [Link]

  • Bell, D. J., Brody, J. P., & Yager, P. (1998). Using poly(ethylene glycol) silane to prevent protein adsorption in microfabricated silicon channels. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Vallet-Regí, M., et al. (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC - NIH. Retrieved January 14, 2026, from [Link]

  • LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved January 14, 2026, from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved January 14, 2026, from [Link]

  • Mihaly Cozmuta, L., et al. (n.d.). The influence of pH on the adsorption of lead by Na-clinoptilolite. SciELO South Africa. Retrieved January 14, 2026, from [Link]

  • Reddit. (2021, November 8). How does ionic strength affect pH? (And thereby adsorption of a metal cation). Retrieved January 14, 2026, from [Link]

  • PubChem - NIH. (n.d.). 4-Hydroxy Trimethoprim-d9. Retrieved January 14, 2026, from [Link]

  • Creative Biolabs. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved January 14, 2026, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved January 14, 2026, from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved January 14, 2026, from [Link]

  • BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved January 14, 2026, from [Link]

  • Gsrs. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • BioForce Nanosciences. (2011, November 22). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2026, January 9). The Impact of Silanol Defects on the Properties of Zeolite-Based Microporous Water. Retrieved January 14, 2026, from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Arabi, S. (2025). Adsorptive Removal of Trimethoprim by Single Walled Boron Nitride Nanotube. Journal of Medicinal and Medical Chemistry. Retrieved January 14, 2026, from [Link]

  • Anderson, P. L., et al. (n.d.). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID-19 Therapeutics. NIH. Retrieved January 14, 2026, from [Link]

  • Warner, K. D., et al. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem-loop RNAs and their implications for functional cellular assays. NIH. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Adsorption-Desorption Behaviors of Enrofloxacin and Trimethoprim and Their Interactions with Typical Microplastics in Aqueous Systems. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Adsorption characteristics of antibiotics trimethoprim on powdered and granular activated carbon | Request PDF. Retrieved January 14, 2026, from [Link]

  • MDPI. (2024, September 11). Adsorption of a Mixture of Daily Use Pharmaceuticals on Pristine and Aged Polypropylene Microplastics. Retrieved January 14, 2026, from [Link]

  • Al-Absi, R. S., et al. (2021, December 8). Trimethoprim Antibiotic Adsorption from Aqueous Solution onto Eco-Friendly Zr-Metal Organic Framework Material. PubMed. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Desamino-4-hydroxy trimethoprim. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this trimethoprim analog. Our goal is to provide you with in-depth, field-proven insights to enhance your reaction yields and purity.

Introduction to the Synthesis

The synthesis of this compound, also known as 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4(3H)-one, is a critical process in the development of novel antifolate agents. A common and effective method for this synthesis involves the selective diazotization of trimethoprim, followed by hydrolysis of the resulting diazonium salt. This process specifically targets the amino group at the 4-position of the pyrimidine ring, replacing it with a hydroxyl group.

While seemingly straightforward, this reaction pathway is sensitive to various parameters that can significantly impact the yield and purity of the final product. This guide will address the most frequently encountered issues in a question-and-answer format, providing you with the scientific rationale behind our troubleshooting recommendations.

Troubleshooting Guide & FAQs

Low or No Yield of the Desired Product

Question 1: I am observing a very low yield of this compound, with a significant amount of starting material (trimethoprim) remaining. What are the likely causes?

Answer:

This is a common issue and typically points to incomplete diazotization. The formation of the diazonium salt is the critical first step, and its efficiency is highly dependent on reaction conditions. Here are the primary factors to investigate:

  • Inadequate Nitrous Acid Concentration: Nitrous acid (HONO) is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). An insufficient amount of nitrous acid will lead to incomplete conversion of the starting material. Ensure that the molar ratio of sodium nitrite to trimethoprim is appropriate, typically ranging from 1.1 to 1.5 equivalents.

  • Reaction Temperature: The diazotization reaction is exothermic and the resulting diazonium salt is often unstable at higher temperatures. It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the addition of sodium nitrite.[1][2] A temperature increase can lead to premature decomposition of the diazonium salt, resulting in byproducts instead of the desired hydrolyzed product.

  • Insufficient Acidity: The reaction requires a sufficiently acidic medium to generate nitrous acid and to keep the starting trimethoprim protonated and soluble. The pH of the reaction mixture should be carefully controlled. If the medium is not acidic enough, the rate of diazotization will be slow.

Question 2: My reaction seems to produce a complex mixture of byproducts with very little of the target molecule. What could be happening?

Answer:

The formation of multiple byproducts suggests that side reactions are dominating. This is often linked to the instability of the diazonium intermediate and the reaction conditions during hydrolysis.

  • Premature Decomposition of the Diazonium Salt: As mentioned, the diazonium salt is thermally labile. If the temperature is not strictly controlled, it can decompose to form a variety of undesired products.

  • Azo Coupling: If the concentration of the starting trimethoprim is too high, the newly formed diazonium salt can react with unreacted trimethoprim to form colored azo compounds. This is a common side reaction in diazotization processes.[3] To mitigate this, ensure slow addition of the sodium nitrite solution to maintain a low concentration of the diazonium salt at any given time.

  • Phenolic Byproducts from the Benzyl Moiety: While less common, harsh acidic conditions or elevated temperatures could potentially lead to reactions on the trimethoxybenzyl ring, although this is less likely under controlled diazotization conditions.

Reaction Monitoring and Control

Question 3: How can I effectively monitor the progress of the diazotization reaction?

Answer:

Monitoring the disappearance of the starting material and the formation of the diazonium salt is key to a successful synthesis.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the consumption of trimethoprim. A sample of the reaction mixture can be quenched with a urea solution (to destroy excess nitrous acid) and then spotted on a TLC plate.

  • Starch-Iodide Paper Test: A more direct way to monitor the presence of excess nitrous acid is to use starch-iodide paper. A positive test (the paper turns blue-black) indicates that there is enough nitrous acid present to drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions.

Hydrolysis Step Optimization

Question 4: What are the critical parameters for the hydrolysis of the diazonium salt to maximize the yield of the 4-hydroxy product?

Answer:

The hydrolysis step is where the diazonium group is replaced by a hydroxyl group. The efficiency of this step is crucial for the overall yield.

  • Temperature of Hydrolysis: After the diazotization is complete, the reaction mixture is typically warmed to facilitate the hydrolysis. This should be done carefully. A gradual increase in temperature is recommended. The optimal temperature for hydrolysis will depend on the specific substrate and acid used, but a range of 40-60°C is a good starting point.[4]

  • Acid Concentration: The concentration of the acid used can influence the rate of hydrolysis. While a strong acid is needed for the diazotization, a very high concentration during hydrolysis can sometimes lead to undesired side reactions.

  • Reaction Time: The hydrolysis reaction should be allowed to proceed to completion. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution of Trimethoprim: Dissolve trimethoprim (1 equivalent) in a suitable acidic solution (e.g., 2 M HCl) at 0-5 °C with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.2 equivalents) in cold water. Add this solution dropwise to the trimethoprim solution, ensuring the temperature is maintained between 0 and 5 °C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

  • Hydrolysis: Once the diazotization is complete (as indicated by TLC and a persistent positive starch-iodide test), slowly warm the reaction mixture to 50 °C. Maintain this temperature and monitor the formation of the product by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., NaHCO₃ solution) to precipitate the crude product. The crude product can then be collected by filtration and purified by recrystallization or column chromatography.

Data Presentation

ParameterRecommended RangeRationale
Diazotization Temperature 0 - 5 °CMinimizes decomposition of the unstable diazonium salt.
NaNO₂/Trimethoprim Ratio 1.1 - 1.5 equivalentsEnsures complete conversion of the starting material.
Hydrolysis Temperature 40 - 60 °CPromotes the hydrolysis of the diazonium salt to the desired product.
Reaction pH (Diazotization) Strongly acidicNecessary for the in situ generation of nitrous acid.

Visualizing the Workflow

SynthesisWorkflow cluster_diazotization Diazotization Step cluster_hydrolysis Hydrolysis Step cluster_purification Purification Trimethoprim Trimethoprim in Acid Diazonium Diazonium Salt Intermediate Trimethoprim->Diazonium Slow Addition NaNO2 Sodium Nitrite Solution (0-5°C) NaNO2->Diazonium Hydrolysis Warming (40-60°C) Diazonium->Hydrolysis Product 4-Desamino-4-hydroxy trimethoprim (Crude) Hydrolysis->Product Purification Neutralization & Recrystallization/Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

  • Bergh, J. J., Breytenbach, J. C., & Wessels, P. L. (1989). Degradation of trimethoprim. Journal of Pharmaceutical Sciences, 78(4), 348–350. [Link]

  • Basicmedical Key. (2016). Trimethoprim. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. J. Chem. Soc. B, 493-499. [Link]

  • Abdulsattar, J. O. (2019). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Iraqi Journal of Pharmaceutical Sciences, 28(1), 89-97.
  • ResearchGate. (2020). Optimization of the Hydrolysis Reaction Process in the Synthesis of 4‐Aminoantipyrine by Response Surface Methodology and its Kinetics. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of a quantitative method for "4-Desamino-4-hydroxy trimethoprim," a potential impurity or metabolite of the antibacterial drug trimethoprim. The performance of a primary High-Performance Liquid Chromatography (HPLC) method is evaluated against other potential analytical techniques, supported by illustrative experimental data. This document is intended to empower researchers and drug development professionals in selecting and validating the most appropriate analytical technique for their specific research and quality control needs.

The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the assurance of drug safety and efficacy is paramount. This assurance is built upon a foundation of robust analytical data. An analytical method, no matter how sophisticated, is only as reliable as its validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. For a substance like this compound, which could be a critical quality attribute, a validated analytical method is non-negotiable for ensuring product quality and patient safety.

This guide will walk through the essential validation parameters as stipulated by leading regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP). We will explore the causality behind each experimental choice and present a self-validating system of protocols.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, particularly for the separation, identification, and quantification of drug substances and their related compounds. Its high resolution, sensitivity, and specificity make it the ideal primary technique for the analysis of this compound.

A Proposed HPLC Method for Validation

While a specific validated monograph for this compound may not be publicly available, a typical starting point for method development would be based on existing methods for trimethoprim and its known impurities. A reversed-phase HPLC method is proposed as the primary technique for validation in this guide.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of this compound.

Analytical Method Validation Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting protocol Develop Validation Protocol standards Prepare Reference Standards & Samples protocol->standards specificity Specificity & Forced Degradation standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data & Assess Against Acceptance Criteria robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: A typical workflow for the validation of an analytical method.

In-Depth Analysis of Validation Parameters

Here, we delve into the core validation parameters, explaining the rationale behind each and providing a detailed experimental protocol.

Specificity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][2] For an impurity method, this is arguably the most critical parameter. We must demonstrate that the peak corresponding to this compound is free from interference. A powerful way to challenge the specificity of a method is through forced degradation studies.[3][4]

Experimental Protocol: Specificity and Forced Degradation

  • Preparation of Solutions:

    • Prepare a solution of the this compound reference standard.

    • Prepare a solution of the trimethoprim drug substance.

    • Prepare a placebo solution (containing all excipients of a potential drug product formulation).

    • Spike the placebo solution with a known concentration of the this compound reference standard.

    • Subject the trimethoprim drug substance to forced degradation conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[4][5]

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Analyze the resulting chromatograms to ensure that the peak for this compound is well-resolved from trimethoprim, any degradation products, and excipient peaks.

  • Acceptance Criteria:

    • The peak for this compound should be free of co-elution from other components.

    • Peak purity analysis (if a PDA detector is used) should confirm the homogeneity of the analyte peak.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol: Linearity

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of at least five dilutions of the stock solution to cover the expected concentration range of the impurity (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity).

  • Chromatographic Analysis:

    • Inject each dilution in triplicate.

  • Data Analysis:

    • Plot a calibration curve of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[8]

Illustrative Linearity Data (Hypothetical)

Concentration (µg/mL)Mean Peak Area
0.15,250
0.526,100
1.051,900
1.578,200
2.0104,500
  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 52100x + 350

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[6][9] It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix.

Experimental Protocol: Accuracy

  • Sample Preparation:

    • Prepare a placebo solution.

    • Spike the placebo solution with the this compound reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare three replicate samples at each concentration level.

  • Chromatographic Analysis:

    • Analyze the spiked samples.

  • Data Analysis:

    • Calculate the percentage recovery for each sample.

Illustrative Accuracy Data (Hypothetical)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
0.5 (n=3)0.4998.0
1.0 (n=3)1.01101.0
1.5 (n=3)1.4898.7
Mean Recovery 99.2%
Precision

Expertise & Experience: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[8]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the this compound at the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

Illustrative Precision Data (Hypothetical)

ParameterDay 1 / Analyst 1 (RSD%)Day 2 / Analyst 2 (RSD%)Overall RSD%
Repeatability1.2%1.5%-
Intermediate Precision--1.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][8]

Experimental Protocol: LOD and LOQ

  • Determination:

    • LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[3]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Verification:

    • Prepare solutions at the estimated LOD and LOQ concentrations and inject them to confirm the S/N ratio and to demonstrate acceptable precision at the LOQ.

Illustrative LOD and LOQ Data (Hypothetical)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantitation (LOQ)0.1
Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol: Robustness

  • Parameter Variation:

    • Deliberately vary critical chromatographic parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic)

      • Mobile phase pH (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

  • Analysis:

    • Analyze a standard solution under each varied condition.

    • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantitative result.

Illustrative Robustness Data (Hypothetical)

Parameter VariedSystem SuitabilityResult (% of Nominal)
Flow Rate +10%Passes99.5%
Flow Rate -10%Passes100.2%
Temperature +5°CPasses99.8%
Temperature -5°CPasses100.5%

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be considered for specific applications. The choice of method will depend on factors such as the required sensitivity, sample throughput, and available instrumentation.

Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that utilizes smaller particle size columns to achieve faster separations with higher resolution and sensitivity.[5]

Alternative Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique. However, it lacks the specificity of chromatographic methods and is prone to interference from other UV-absorbing compounds.[10][11] It may be suitable for the quantification of this compound in simple, well-characterized matrices where interferences are known to be absent.

Comparison of Key Performance Parameters

The following table provides a comparative summary of the expected performance of HPLC, UPLC, and UV-Vis Spectrophotometry for the analysis of this compound.

ParameterHPLCUPLCUV-Vis Spectrophotometry
Specificity High (with appropriate column and mobile phase)Very HighLow (prone to interference)
Sensitivity (LOQ) Low µg/mL to ng/mLng/mL to pg/mLMid to high µg/mL
Analysis Time 10-30 minutes1-10 minutes< 1 minute
Cost per Sample ModerateHighLow
Instrumentation Cost ModerateHighLow
Robustness HighHighModerate

Logical Framework for Method Selection

The selection of an analytical method should be a logical, risk-based decision. The following diagram illustrates a decision-making framework for choosing the appropriate analytical technique.

Method Selection Framework start Define Analytical Requirements is_complex_matrix Is the sample matrix complex? start->is_complex_matrix high_sensitivity_needed Is high sensitivity required? is_complex_matrix->high_sensitivity_needed Yes use_uv_vis Consider UV-Vis is_complex_matrix->use_uv_vis No high_throughput_needed Is high throughput required? high_sensitivity_needed->high_throughput_needed Yes use_hplc Use HPLC high_sensitivity_needed->use_hplc No high_throughput_needed->use_hplc No use_uplc Consider UPLC high_throughput_needed->use_uplc Yes validate_method Validate the selected method use_hplc->validate_method use_uplc->validate_method use_uv_vis->validate_method

Caption: A decision-making framework for selecting an analytical method.

Conclusion

The validation of an analytical method for a potential impurity like this compound is a rigorous but essential process to ensure the quality and safety of pharmaceutical products. This guide has provided a comprehensive framework for this validation, with a primary focus on the robust and widely applicable HPLC technique. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a method that is fit for its intended purpose.

The comparison with alternative techniques such as UPLC and UV-Vis spectrophotometry highlights the trade-offs between performance, cost, and speed. The ultimate choice of method should be based on a thorough understanding of the analytical requirements and a risk-based assessment. The principles and protocols outlined in this guide, grounded in regulatory expectations and scientific best practices, provide a solid foundation for the successful validation of an analytical method for this compound and other related pharmaceutical compounds.

References

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

  • Hess, S., Ackermann, M., Ropte, D., & Eger, K. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531–538. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • ProPharma Group. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]

  • Abass, A., & Ali, F. A. (2020). Determination of trimethoprim by various analytical techniques- A- review. International journal of research in engineering and innovation, 4(1), 1-4. Retrieved from [Link]

  • Dong, M. W., & Hu, Y. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 539-549. Retrieved from [Link]

  • Hess, S., Ackermann, M., Ropte, D., & Eger, K. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531–538. Retrieved from [Link]

  • Pharma Beginners. (2025, May 2). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Retrieved from [Link]

  • Polonini, H. C., et al. (2015). Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Syringes. International Journal of Pharmaceutical Compounding, 19(5), 426-432. Retrieved from [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Abass, A., & Ali, F. A. (2019). Determination of trimethoprim by various analytical techniques- A- review. ResearchGate. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025, June 15). Stability-Indicating UPLC Method Development and Validation for Sulfamethoxazole and Trimethoprim Injection with Comprehensive Forced Degradation Profiling. Retrieved from [Link]

  • Murahari, M., Nalluri, B. N., & Chakravarthi, G. (2023). Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form. Royal Society of Chemistry, 358, 246-257. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of trimethoprim by various analytical techniques- A- review. Retrieved from [Link]

  • Journal of Engineering Sciences. (2018). Analytical Method Validation – Overview. 9(12). Retrieved from [Link]

  • QbD Group. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Owusu, P. D., & Ofori-Kwakye, K. (2008). Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets. Tropical Journal of Pharmaceutical Research, 7(1), 877-883. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Trimethoprim USP Monograph Reference Guide. Retrieved from [Link]

  • UMT Journals. (n.d.). View of Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. Retrieved from [Link]

  • Aslam, M., et al. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. ResearchGate. Retrieved from [Link]

  • Bergh, J. J., Breytenbach, J. C., & Wessels, P. L. (1989). Degradation of trimethoprim. Journal of Pharmaceutical Sciences, 78(4), 348–350. Retrieved from [Link]

  • Wang, J., et al. (2019). Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology. Water, 11(2), 207. Retrieved from [Link]

  • de Oliveira, G. A. R., et al. (2020). (PDF) Sulfamethoxazole and Trimethoprim Degradation by Fenton and Fenton-Like Processes. ResearchGate. Retrieved from [Link]

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A Comparative Analysis of Trimethoprim and its Analogue, 4-Desamino-4-hydroxy trimethoprim, in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of Trimethoprim and the Quest for Novel Antibacterials

Trimethoprim (TMP) is a synthetic antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[1][2] It is widely used, often in combination with sulfamethoxazole, to treat urinary tract infections, respiratory infections, and other bacterial ailments.[1] Trimethoprim's efficacy stems from its highly selective inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.[1][2] This selective action, with a significantly lower affinity for mammalian DHFR, is a key factor in its therapeutic success.

However, the rise of antibiotic resistance necessitates the continuous exploration of new antibacterial agents.[1] One avenue of research involves the modification of existing antibiotics like trimethoprim to create analogues with potentially improved properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome resistance mechanisms. This guide provides a comparative analysis of trimethoprim and one such analogue, "4-Desamino-4-hydroxy trimethoprim." While direct, head-to-head comparative studies on their antibacterial activity are not extensively available in published literature, this guide will delve into a comparison based on their chemical structures, predicted mechanistic implications, and the standardized experimental protocols used to evaluate such compounds.

Structural and Mechanistic Comparison: A Tale of Two Molecules

The key to understanding the potential differences in the antibacterial activity of trimethoprim and its 4-desamino-4-hydroxy analogue lies in their molecular structures.

Chemical Structures

G cluster_0 Trimethoprim cluster_1 This compound TMP TMP TMP_analog TMP_analog

Caption: Chemical structures of Trimethoprim and this compound.

The fundamental difference between the two molecules is the substitution at the 4-position of the pyrimidine ring. In trimethoprim, this position is occupied by an amino group (-NH2), whereas in the analogue, it is replaced by a hydroxyl group (-OH). This seemingly minor change can have significant implications for the molecule's interaction with its target enzyme, dihydrofolate reductase.

Mechanism of Action: Targeting the Folate Pathway

Both trimethoprim and its analogues are expected to exert their antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids, which are the building blocks of DNA and proteins. By blocking DHFR, these compounds starve the bacteria of essential components, leading to the cessation of growth and eventual cell death.

Folate_Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA DNA Replication Nucleotides->DNA Trimethoprim Trimethoprim / Analogues Trimethoprim->DHFR Inhibition

Caption: The bacterial folate biosynthesis pathway and the target of Trimethoprim.

Predicted Impact of the 4-Amino to 4-Hydroxyl Substitution

The 4-amino group of trimethoprim is known to be a crucial hydrogen bond donor, forming key interactions within the active site of bacterial DHFR. The replacement of this amino group with a hydroxyl group in "this compound" would alter these hydrogen bonding capabilities. A hydroxyl group can act as both a hydrogen bond donor and acceptor, which could lead to a different binding orientation or affinity for the enzyme.

Without direct experimental data, it is challenging to definitively predict whether this change would enhance or diminish the antibacterial activity. It is possible that the altered hydrogen bonding pattern could lead to a weaker interaction with DHFR, resulting in reduced potency. Conversely, the new interaction possibilities might be favorable in certain bacterial species or resistant strains. Further research, employing the standardized protocols outlined below, is necessary to elucidate the precise impact of this structural modification.

Experimental Protocols for Comparative Analysis

To empirically compare the antibacterial activity of "this compound" and trimethoprim, the following standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Principle: A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity, or the optical density is measured, to determine the lowest concentration that inhibits bacterial growth.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve trimethoprim and this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.

  • Serial Dilution: Add 200 µL of the stock solution of the test compound (diluted in MHB to the desired starting concentration) to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

  • Bacterial Inoculum Preparation: Grow the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) in MHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound and the growth control wells.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compounds and the bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be determined visually or by reading the optical density at 600 nm (OD600) with a plate reader.

MIC_Workflow start Start prep_stock Prepare Stock Solutions (TMP & Analogue) start->prep_stock serial_dilution Perform 2-fold Serial Dilutions prep_stock->serial_dilution prep_plate Prepare 96-well Plate with Growth Medium prep_plate->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read MIC (Visual or OD600) incubate->read_results end End read_results->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Data Presentation: The results of the MIC assay should be presented in a clear, tabular format for easy comparison.

CompoundEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
Trimethoprim[Experimental Value][Experimental Value]
This compound[Experimental Value][Experimental Value]
Dihydrofolate Reductase (DHFR) Inhibition Assay

To directly assess the inhibitory activity of the compounds against their molecular target, a DHFR enzyme inhibition assay is performed. This assay measures the ability of the compounds to inhibit the enzymatic activity of purified DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. The inhibitory effect of the test compounds is determined by measuring the reduction in the rate of NADPH oxidation.

Step-by-Step Methodology:

  • Reagents and Buffers:

    • Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5.

    • Enzyme Solution: Purified bacterial DHFR in assay buffer.

    • Substrate Solution: Dihydrofolate (DHF) in assay buffer.

    • Cofactor Solution: NADPH in assay buffer.

    • Test Compounds: Serial dilutions of trimethoprim and this compound in assay buffer.

  • Assay Setup (in a 96-well UV-transparent plate):

    • To each well, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

    • Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding the DHF and NADPH solutions to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in A340) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation: The IC50 values provide a quantitative measure of the inhibitory potency of the compounds against DHFR.

CompoundBacterial DHFR IC50 (µM)
Trimethoprim[Experimental Value]
This compound[Experimental Value]

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of trimethoprim and its analogue, this compound. While a direct comparison of their antibacterial efficacy is currently hampered by a lack of published data, a structural analysis suggests that the substitution of the 4-amino group with a hydroxyl group will likely influence the compound's interaction with its target enzyme, DHFR.

To definitively ascertain the antibacterial potential of this compound, rigorous experimental evaluation is paramount. The detailed protocols for MIC determination and DHFR inhibition assays provided herein offer a standardized approach for researchers to generate the necessary data. Such studies will be instrumental in determining if this structural modification offers any advantages over the parent compound, trimethoprim, and could guide the future design of more effective DHFR inhibitors to combat the growing threat of antibiotic resistance.

References

  • Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. (URL: [Link])

  • Trimethoprim. (URL: [Link])

  • Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) Test. (URL: [Link])

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (URL: [Link])

  • Studies of DNA Linking Capacity Form, Spectroscopic, and Valuation of Hydrophobicity, cytotoxicity and Antibacterial activities for Some New Fe(II) Complexes Bearing ONN Donors Amino Acid Schiff bases. (URL: [Link])

  • Thermogravimetric and antimicrobial properties of some divalent metal complexes of hexamethylenetetramine. (URL: [Link])

  • Composition, Characterization and Antibacterial activity of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes with Schiff base derived from Trimethoprim and 8-Quinolinol. (URL: [Link])

  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (URL: [Link])

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A Senior Application Scientist's Guide to Immunoassay Specificity: The Case of Trimethoprim and its 4-Desamino-4-hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Monitoring

Trimethoprim (TMP) is a widely utilized synthetic antibacterial agent, often administered in combination with sulfamethoxazole to treat a variety of bacterial infections.[1][2] Its mechanism of action involves the potent and selective inhibition of bacterial dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids and proteins.[1] Accurate quantification of trimethoprim in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis.[3][4][5]

Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA) and Fluorescence Polarization Immunoassays (FPIA), are workhorse methods for this purpose due to their high throughput, sensitivity, and ease of use.[3][6] However, the Achilles' heel of any immunoassay is its specificity—the ability to distinguish the target analyte from structurally similar molecules. A critical question for researchers is whether major metabolites of the parent drug interfere with the assay, a phenomenon known as cross-reactivity.[7][8]

This guide provides an in-depth technical comparison of the potential cross-reactivity of a key trimethoprim derivative, 4-Desamino-4-hydroxy trimethoprim, in common trimethoprim immunoassay formats. We will dissect the structural basis for antibody recognition, present a framework for experimentally quantifying cross-reactivity, and offer insights into interpreting the results for reliable data generation.

Pillar 1: Understanding the Immunoassay Landscape for Trimethoprim

For small molecules like trimethoprim, immunoassays are almost invariably designed in a competitive format .[4][6][9] This is a critical design choice rooted in the analyte's structure; small molecules typically have only one or a few antibody-binding sites (epitopes), making it impossible to form a "sandwich" with two different antibodies.

The principle is based on a competition for a limited number of specific antibody binding sites. The competitors are:

  • Analyte of Interest: Unlabeled trimethoprim present in the sample or standard.

  • Labeled Conjugate: A fixed amount of trimethoprim chemically linked to a reporter molecule (e.g., an enzyme like Horseradish Peroxidase (HRP) for ELISA, or a fluorophore for FPIA).

The outcome is an inverse relationship: the higher the concentration of trimethoprim in the sample, the less labeled conjugate can bind to the antibody, resulting in a lower signal.

G cluster_0 Low Trimethoprim in Sample cluster_1 High Trimethoprim in Sample Ab Anti-TMP Antibody TMP_conj HRP-Labeled TMP Ab->TMP_conj High Binding Signal_H High Signal TMP_conj->Signal_H Generates Ab2 Anti-TMP Antibody TMP_conj2 HRP-Labeled TMP Ab2->TMP_conj2 Low Binding Signal_L Low Signal TMP_conj2->Signal_L Generates TMP_sample Sample TMP TMP_sample->Ab2 High Binding

Diagram 1: Principle of a Competitive ELISA for Trimethoprim.

Pillar 2: The Analyte vs. The Metabolite: A Structural Showdown

The degree of cross-reactivity is fundamentally a question of molecular recognition. The antibody's binding site (paratope) is exquisitely shaped to recognize the three-dimensional structure and chemical properties of the immunogen used to create it.[10] Any other molecule that fits sufficiently well into this binding site will be detected.

Trimethoprim (TMP): The structure consists of a 2,4-diaminopyrimidine ring linked by a methylene bridge to a 3,4,5-trimethoxybenzyl ring.[11] The two amino groups on the pyrimidine ring are critical for its biological activity and are key features for antibody recognition.

This compound: As the name implies, this metabolite has undergone two significant changes at the 4-position of the pyrimidine ring: the removal of the amino group (-NH2) and its replacement with a hydroxyl group (-OH).[12] This alteration changes the local size, polarity, and hydrogen-bonding capacity of this region of the molecule.

Diagram 2: Structural Comparison of Trimethoprim and its Metabolite.

Expert Hypothesis: Given that the 2,4-diaminopyrimidine moiety is a primary epitope for antibody generation, the substitution of a critical amino group with a hydroxyl group is expected to significantly reduce binding affinity. Therefore, the cross-reactivity of this compound is predicted to be low in most well-characterized trimethoprim immunoassays. However, this must be experimentally verified.

Pillar 3: A Self-Validating Protocol for Quantifying Cross-Reactivity

Trustworthy data comes from robust validation. The following experimental workflow provides a detailed, self-validating system to determine the precise level of cross-reactivity. We will use a competitive ELISA as the model system, as it is a widely accessible and highly sensitive platform.[5][9][13]

G prep 1. Prepare Standards - Trimethoprim (TMP) serial dilution - Metabolite serial dilution compete 3. Competitive Reaction Add Standards/Samples and HRP-Labeled TMP prep->compete plate 2. Plate Coating Coat microplate with Anti-TMP Antibody plate->compete develop 4. Signal Development Add Substrate (e.g., TMB) and Stop Solution compete->develop read 5. Read Absorbance Measure OD at 450 nm develop->read analyze 6. Data Analysis - Plot standard curves - Calculate IC50 for TMP and Metabolite - Calculate % Cross-Reactivity read->analyze

Diagram 3: Experimental Workflow for Cross-Reactivity Assessment.
Detailed Experimental Protocol: Competitive ELISA

This protocol is based on standard competitive ELISA procedures.[4][9]

1. Reagent Preparation:

  • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6): Prepare fresh.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20): Stable at 4°C.

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer): Prepare fresh.

  • Assay Buffer (e.g., PBS):

  • Trimethoprim (TMP) Stock Solution: Prepare a 1 mg/mL stock in a suitable solvent (e.g., DMSO or methanol) and create serial dilutions in Assay Buffer to generate standards (e.g., from 0.01 ng/mL to 100 ng/mL).

  • This compound Stock Solution: Prepare in the same manner as the TMP stock to create a separate serial dilution series.

  • Anti-TMP Antibody: Dilute in Coating Buffer to the optimal concentration determined by checkerboard titration.

  • HRP-Labeled TMP Conjugate: Dilute in Assay Buffer to the optimal concentration.

2. ELISA Procedure:

  • Coating: Add 100 µL of diluted Anti-TMP Antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing 1: Discard the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

  • Washing 2: Discard the blocking solution and wash the plate 3 times as in step 2.

  • Competitive Reaction:

    • Add 50 µL of Assay Buffer to the "zero standard" (B0) wells.

    • Add 50 µL of each TMP standard to its respective wells.

    • Add 50 µL of each metabolite standard to its respective wells.

    • To all wells, add 50 µL of the diluted HRP-Labeled TMP Conjugate.

    • Incubate for 1 hour at RT with gentle shaking.

  • Washing 3: Discard the reaction solution and wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at RT.

  • Stopping Reaction: Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density (OD) at 450 nm within 15 minutes.

Data Analysis and Interpretation
  • Calculate %B/B0: For each standard curve (TMP and metabolite), normalize the data by dividing the average OD of each standard by the average OD of the zero standard (B0).

    • %B/B0 = (OD_standard / OD_B0) * 100

  • Determine the IC50: Plot the %B/B0 against the logarithm of the concentration for both TMP and the metabolite. Use a four-parameter logistic regression to fit the curves and determine the IC50 value for each. The IC50 is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    • % Cross-Reactivity = (IC50_Trimethoprim / IC50_Metabolite) * 100

Hypothetical Data Summary

The table below illustrates how to present the final data, using hypothetical results that align with our initial hypothesis of low cross-reactivity.

AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
Trimethoprim (TMP)1.5100%Reference Compound
This compound185.00.81%Very Low / Negligible Cross-Reactivity
Other Metabolite (e.g., 3-hydroxy TMP)25.06.0%Weak Cross-Reactivity
Structurally Unrelated Drug>1000<0.15%No Cross-Reactivity

Comparative Insights: Alternative Platforms and Reagents

  • Fluorescence Polarization Immunoassay (FPIA): FPIA is a homogeneous (no-wash) technique that measures the change in polarization of fluorescently labeled TMP when it binds to the antibody.[14] It is extremely rapid, often providing results in minutes.[3] The principles of cross-reactivity are identical; a cross-reactant will displace the fluorescent tracer from the antibody, leading to a decrease in polarization. The experimental design to test cross-reactivity would be analogous, involving the generation of dose-response curves for both TMP and the metabolite.

  • Monoclonal vs. Polyclonal Antibodies: The choice of antibody is critical.

    • Monoclonal Antibodies (mAbs): Produced by a single clone of B-cells, mAbs recognize a single, specific epitope. This generally leads to higher specificity and lower batch-to-batch variability, reducing the likelihood of unexpected cross-reactivity.[15]

    • Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies that recognize multiple epitopes on the same antigen. While often robust, they carry a higher risk of cross-reacting with molecules that share some, but not all, structural features with the target analyte.

Conclusion and Recommendations for Researchers

Our structural analysis and guiding hypothesis predict that This compound will exhibit very low cross-reactivity in specific, well-designed trimethoprim immunoassays. The replacement of a key amino group at the 4-position with a hydroxyl group represents a significant structural modification that is likely to disrupt the high-affinity binding required for a strong immunoassay signal.

However, this guide's central tenet is the imperative of experimental validation. Researchers, scientists, and drug development professionals must not rely on assumptions.

Key Takeaways:

  • Always Validate Specificity: Before deploying an immunoassay for routine use, its specificity against the parent drug's major metabolites must be quantified.

  • Understand Your Assay: The competitive format is standard for small molecules like trimethoprim. The inverse relationship between concentration and signal is a key concept.

  • Structure Dictates Binding: Minor changes to a molecule's structure can have profound impacts on antibody binding. The loss of the 4-amino group in the trimethoprim metabolite is a prime example of a change likely to abrogate binding.

  • IC50 is the Decisive Metric: The calculation of percent cross-reactivity based on the relative IC50 values of the parent drug and potential cross-reactant is the industry standard for quantifying specificity.

By following the principles and protocols outlined herein, researchers can confidently assess the suitability of their chosen immunoassay, ensuring the generation of accurate, reliable, and trustworthy data in their critical work.

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A Comparative In Vivo Efficacy Guide: 4-Desamino-4-hydroxy trimethoprim vs. Trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethoprim, a synthetic antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its mechanism of action, targeting the bacterial dihydrofolate reductase (DHFR), has made it a subject of extensive research for the development of new, more potent analogs.[1][2][3] This guide provides a comparative overview of the parent drug, trimethoprim, and a theoretical analog, "4-Desamino-4-hydroxy trimethoprim."

It is important to note that the existing scientific literature does not provide a clear consensus on the exact structure of "this compound." One interpretation suggests a modification where the 4-amino group on the pyrimidine ring is replaced by a hydroxyl group. However, a significant study by Rashid et al. (2016) describes a "hydroxy trimethoprim" (HTMP) synthesized via demethylation of the 4-methoxy group on the benzyl ring, which would be 4'-hydroxy trimethoprim.[4] Given this ambiguity, this guide will proceed by presenting available in vitro data for the latter compound and will outline a comprehensive, scientifically rigorous framework for a hypothetical in vivo comparison of a 4-hydroxylated trimethoprim analog against its parent drug. This framework is designed to guide researchers in the systematic evaluation of novel trimethoprim derivatives.

Mechanism of Action: A Tale of Two Folate Pathways

Trimethoprim's efficacy stems from its selective inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF).[2][5][6] THF is an essential cofactor in the biosynthesis of nucleotides and amino acids, and its depletion ultimately halts bacterial DNA replication and protein synthesis, leading to bacteriostasis.[2][5] The high selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is a key factor in its therapeutic success.[5]

The introduction of a hydroxyl group at the 4-position of the trimethoxybenzyl ring, as in the case of the HTMP described by Rashid et al. (2016), could potentially influence its binding affinity to DHFR.[4] The hydroxyl group could form additional hydrogen bonds with amino acid residues in the active site of the enzyme, potentially enhancing its inhibitory activity. Molecular docking studies would be instrumental in predicting these interactions and guiding further structural modifications.

cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides DHFR->THF Product Trimethoprim Trimethoprim / this compound Trimethoprim->DHFR Inhibits

Caption: Bacterial folate synthesis pathway and the inhibitory action of trimethoprim.

In Vitro Antibacterial Activity: A Glimpse of Potential

A foundational step in evaluating any new antimicrobial agent is to determine its intrinsic antibacterial activity against a panel of relevant microorganisms. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The study by Rashid et al. (2016) provides valuable in vitro data for their synthesized hydroxy trimethoprim (HTMP) against both a Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterium.[4]

CompoundStaphylococcus aureus MIC (µM)Escherichia coli MIC (µM)
Trimethoprim 22.755.1
Hydroxy trimethoprim (HTMP) 5.04.0
Data sourced from Rashid et al. (2016).[4]

The significantly lower MIC values for HTMP suggest a more potent antibacterial activity in vitro compared to the parent drug. This enhanced activity provides a strong rationale for progressing to in vivo efficacy studies.

A Proposed Framework for In Vivo Efficacy Evaluation

While in vitro data is encouraging, the true test of an antibiotic's potential lies in its performance within a living organism. The following sections outline a comprehensive experimental plan to compare the in vivo efficacy of "this compound" (or a similar analog) with trimethoprim.

Experimental Workflow for In Vivo Efficacy Studies

cluster_setup Pre-clinical Evaluation Pipeline cluster_infection Infection and Treatment cluster_endpoints Efficacy Endpoints strain Bacterial Strain Selection (e.g., S. aureus, E. coli) animal Animal Model Selection (e.g., Murine Sepsis, Thigh Infection) strain->animal pk Pharmacokinetic Profiling (ADME studies) animal->pk dose Dose-Ranging Studies pk->dose infect Establishment of Infection dose->infect treat Drug Administration (TMP vs. Analog) infect->treat bacterial_load Bacterial Load Determination (CFU counts in tissues) treat->bacterial_load survival Survival Analysis treat->survival hist Histopathological Examination treat->hist

Caption: Proposed experimental workflow for in vivo efficacy comparison.

Detailed Experimental Protocols

1. Animal Model Selection and Justification

The choice of animal model is critical for obtaining clinically relevant data. Murine models are widely used in antibiotic research due to their well-characterized immune systems and the availability of a wide range of bacterial strains adapted for use in these models.[7][8][9]

  • Murine Sepsis Model: This model is ideal for evaluating the systemic efficacy of an antibiotic. Mice are infected intraperitoneally with a lethal dose of bacteria, and the primary endpoint is survival. This model assesses the drug's ability to control a rapidly progressing, life-threatening infection.

  • Murine Thigh Infection Model: This localized infection model is particularly useful for studying the pharmacodynamics of an antibiotic. A known inoculum of bacteria is injected into the thigh muscle, and the primary endpoint is the reduction in bacterial load (colony-forming units, CFU) in the infected tissue after a defined treatment period. This model allows for a more direct assessment of the drug's bactericidal or bacteriostatic activity at the site of infection.

2. Step-by-Step Methodology: Murine Sepsis Model

  • Bacterial Strain Preparation: A clinically relevant strain of S. aureus or E. coli is grown in appropriate broth to mid-logarithmic phase. The bacterial suspension is then washed and diluted to the desired concentration (previously determined to be a lethal dose, e.g., LD90).

  • Infection: A cohort of mice (e.g., BALB/c, 6-8 weeks old) is infected via intraperitoneal injection of the bacterial suspension.

  • Drug Administration: At a specified time post-infection (e.g., 1-2 hours), mice are randomized into treatment groups and receive either the vehicle control, trimethoprim, or "this compound" at various dose levels. The route of administration (e.g., oral, intravenous) should be consistent with the intended clinical use.

  • Monitoring and Endpoint: Mice are monitored for signs of illness and survival over a period of 7-14 days. The primary endpoint is the percentage of surviving animals in each treatment group.

3. Step-by-Step Methodology: Murine Thigh Infection Model

  • Bacterial Strain Preparation: As described for the sepsis model.

  • Infection: Mice are rendered neutropenic (e.g., through cyclophosphamide administration) to reduce the influence of the host immune system and allow for a more direct assessment of antibiotic activity. A defined inoculum of bacteria is then injected into the thigh muscle.

  • Drug Administration: At a specified time post-infection, treatment is initiated as described for the sepsis model.

  • Endpoint Measurement: At a predetermined time after the final drug dose (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and serially diluted for CFU enumeration on appropriate agar plates. The primary endpoint is the log10 reduction in CFU per gram of tissue compared to the vehicle control group.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding the pharmacokinetic profile of a new drug is essential for interpreting its in vivo efficacy. Key PK parameters to be determined in an appropriate animal model include:

  • Absorption: The rate and extent to which the drug enters the systemic circulation.

  • Distribution: The extent to which the drug distributes into various tissues and body fluids.

  • Metabolism: The biotransformation of the drug into other compounds (metabolites).

  • Excretion: The elimination of the drug and its metabolites from the body.

Pharmacodynamic parameters, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), can then be correlated with the observed efficacy in the animal models to establish a PK/PD target for predicting clinical success.

Conclusion and Future Directions

The preliminary in vitro data for a hydroxylated trimethoprim analog are promising, suggesting enhanced antibacterial activity. However, a comprehensive in vivo evaluation is imperative to ascertain its true therapeutic potential. The experimental framework outlined in this guide provides a robust and scientifically sound approach for a head-to-head comparison of "this compound" with its parent compound.

Should the in vivo efficacy of the analog prove superior to trimethoprim, further studies would be warranted, including toxicology assessments, investigation of its activity against a broader range of clinical isolates (including resistant strains), and formulation development to optimize its pharmacokinetic properties. The journey from a promising analog to a clinically useful antibiotic is long and arduous, but systematic and rigorous preclinical evaluation is the critical first step.

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A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This document provides a comprehensive framework for establishing and executing an inter-laboratory validation study for the quantification of 4-Desamino-4-hydroxy trimethoprim, a metabolite of the antibiotic trimethoprim. In multi-site clinical trials and collaborative research, ensuring that analytical data is consistent, reliable, and reproducible across different laboratories is not merely a procedural formality; it is the bedrock of data integrity.

While major metabolites of trimethoprim, such as its N-oxide and α-hydroxy forms, are well-documented, the accurate quantification of minor or novel metabolites like this compound is critical for a complete understanding of the drug's disposition, safety profile, and potential for drug-drug interactions.[1][2] As of this writing, no standardized, published inter-laboratory studies for this specific analyte exist. Therefore, this guide synthesizes the rigorous principles of international regulatory guidelines to propose a robust validation framework.

The methodologies and acceptance criteria detailed herein are grounded in the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which is the harmonized standard for regulatory authorities including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Part 1: The Foundational Analytical Method: LC-MS/MS

The cornerstone of any successful inter-laboratory study is a well-characterized, robust, and transferable primary analytical method. For the quantification of small molecules like this compound (C₁₄H₁₇N₃O₄, MW: 291.3 g/mol ) in complex biological matrices such as human plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique.[6][7][8]

Causality for Method Selection:

  • Superior Selectivity: Tandem mass spectrometry allows for the specific detection of the analyte using Multiple Reaction Monitoring (MRM), virtually eliminating interference from endogenous matrix components and other drug metabolites. This is crucial for achieving accurate quantification at low concentrations.[9]

  • High Sensitivity: LC-MS/MS provides the low limits of quantification (LLOQ) necessary to characterize the full pharmacokinetic profile of a minor metabolite.[8]

  • Broad Applicability: The method is compatible with various sample preparation techniques and can be implemented on different manufacturers' instruments, a key consideration for inter-laboratory transferability.

Diagram: Core LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 100 µL Plasma P2 Add Internal Standard (Analyte-d4) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject onto UPLC P5->A1 Sample Injection A2 Gradient Elution (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 MS/MS Detection (MRM Mode) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 Signal Acquisition D2 Calculate Peak Area Ratio D1->D2 D3 Quantify vs. Calibration Curve D2->D3

Caption: Standard workflow for sample analysis.

Detailed Experimental Protocol: Quantification in Human Plasma

This protocol is designed for robustness and serves as the standardized procedure to be deployed by all participating laboratories.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL stock solution of a suitable stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4.

    • Serially dilute the analyte stock solution in 50:50 methanol:water to create spiking solutions for the calibration curve (e.g., 8 levels) and QCs (at least 4 levels: LLOQ, Low, Medium, High).

    • Prepare bulk batches of calibration standards and QCs by spiking the solutions into pooled human plasma. Aliquot and store at -70°C.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to a 96-well plate for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system capable of binary gradient elution.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[10]

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 292.1 -> Q3: 231.1 (Quantifier), 292.1 -> 188.1 (Qualifier)

      • SIL-IS: Q1: 296.1 -> Q3: 235.1

Part 2: The Inter-Laboratory Validation Framework

The objective of an inter-laboratory validation (or "cross-validation") is to demonstrate the reproducibility of an analytical method at different sites.[11][12] This process is a mandatory component for ensuring that data generated from multiple locations can be reliably combined and compared.

Diagram: Inter-Laboratory Validation Workflow

cluster_central Coordinating Laboratory cluster_data Central Data Analysis C1 Prepare & Validate Master Batch of QCs (LLOQ, Low, Mid, High) C2 Develop Standardized Analytical Protocol C1->C2 C3 Ship Blinded QCs on Dry Ice C2->C3 LabA Laboratory A C3->LabA Protocol & Samples LabB Laboratory B C3->LabB Protocol & Samples LabC Laboratory C C3->LabC Protocol & Samples A1 Analysts Perform Independent Runs LabA->A1 B1 Analysts Perform Independent Runs LabB->B1 C1_node Analysts Perform Independent Runs LabC->C1_node D1 Collect Raw Data and Run Summaries A1->D1 Submit Results B1->D1 Submit Results C1_node->D1 Submit Results D2 Statistical Analysis: Accuracy, Precision, Reproducibility D1->D2 D3 Generate Validation Report D2->D3

Caption: Workflow for a centrally managed inter-laboratory study.

Key Validation Parameters and Acceptance Criteria

The success of the validation is judged against pre-defined acceptance criteria derived directly from the ICH M10 guidance.[3][13]

ParameterPurposeAcceptance Criteria
Linearity (r²) To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Intra-Lab Accuracy To assess the closeness of the mean test results to the true (nominal) concentration within each lab.The mean value should be within ±15% of the nominal value (±20% at LLOQ).
Intra-Lab Precision To assess the closeness of agreement among a series of measurements within each lab (repeatability).The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
Inter-Lab Reproducibility (Primary Endpoint) To assess the precision of results between all participating laboratories.The overall %CV for each QC level across all labs should not exceed 15%.
Selectivity To ensure no significant interfering components are detected at the retention time of the analyte in blank matrix.Response in blank samples should be <20% of the LLOQ response.
Stability To ensure the analyte is stable under various storage and processing conditions (e.g., freeze-thaw, bench-top).Mean concentrations of stability samples must be within ±15% of nominal values.

Part 3: Hypothetical Data Comparison and Interpretation

In this section, we present illustrative data from a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, Lab C). Each lab analyzed three replicates of four QC levels in a single analytical run.

Table 1: Intra-Laboratory Performance Summary

This table summarizes the independent performance of each laboratory.

QC Level (ng/mL)ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
1 (LLOQ) Mean Conc. 1.090.951.12-
Accuracy (%) +9.0-5.0+12.0±20%
Precision (%CV) 7.811.29.5≤20%
5 (Low) Mean Conc. 5.254.815.35-
Accuracy (%) +5.0-3.8+7.0±15%
Precision (%CV) 5.56.96.2≤15%
50 (Mid) Mean Conc. 51.547.252.8-
Accuracy (%) +3.0-5.6+5.6±15%
Precision (%CV) 4.15.34.8≤15%
150 (High) Mean Conc. 156.0141.5159.0-
Accuracy (%) +4.0-5.7+6.0±15%
Precision (%CV) 3.84.54.1≤15%

Interpretation of Intra-Lab Data: As shown in Table 1, all three laboratories independently met the pre-defined acceptance criteria for accuracy and precision at all QC levels. This demonstrates that the analytical method is robust and performs well within each individual laboratory environment.

Table 2: Inter-Laboratory Reproducibility Assessment

This table consolidates the data from all labs to evaluate the primary endpoint: reproducibility.

QC Level (ng/mL)All Labs (n=9) Mean Conc.All Labs (n=9) Overall Accuracy (%)All Labs (n=9) Inter-Lab Precision (%CV) Acceptance Criteria (%CV)
1 (LLOQ) 1.05+5.09.2≤20%
5 (Low) 5.14+2.85.8≤15%
50 (Mid) 50.5+1.06.1≤15%
150 (High) 152.2+1.56.3≤15%

Interpretation of Inter-Lab Data: The results in Table 2 are the ultimate measure of the method's transferability and robustness. The inter-laboratory precision (%CV) across all nine data points (3 labs x 3 replicates) for each QC level was well within the acceptance limit of ≤15% (≤20% for LLOQ).[14] This successful outcome provides a high degree of confidence that the analytical method will generate comparable and reliable data regardless of the testing site, thereby validating its suitability for use in multi-center studies.

The slight negative bias observed in Laboratory B's intra-lab results, while within acceptable limits, was effectively averaged out in the combined analysis. However, in a real-world scenario, this would trigger a review to ensure their standard preparation and instrument calibration procedures are perfectly aligned with the other labs to further minimize systematic variance.

Conclusion

The inter-laboratory validation of an analytical method is a critical, non-negotiable step in modern drug development. By following a framework grounded in the ICH M10 guideline, researchers can establish a robust, reproducible, and reliable method for quantifying key analytes like this compound. This guide provides the necessary protocols, diagrams, and comparative data structures to design and execute such a study, ultimately ensuring the global integrity and comparability of bioanalytical data.

References

  • ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • Center for Drug Evaluation and Research (U.S.). (2022). M10: bioanalytical method validation and study sample analysis: guidance for industry. U.S. Food and Drug Administration. [Link]

  • Cribbs, S. K., et al. (2021). Simultaneous quantification of trimethoprim metabolites in pediatric plasma. National Institutes of Health. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]

  • Glover, M. L., et al. (2018). Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. National Institutes of Health. [Link]

  • Vree, T. B., Hekster, Y. A., Baars, A. M., Damsma, J. E., & van der Kleijn, E. (1978). Assay of trimethoprim, sulfamethoxazole and its N4-acetyl metabolite in biological fluids by high-pressure liquid chromatography. Scilit. [Link]

  • Machado, K. C., et al. (2016). Determination of Sulfamethoxazole and Trimethoprim and Their Metabolites in Hospital Effluent. ResearchGate. [Link]

  • Tufa, T. B., et al. (2024). Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE. ACS Omega. [Link]

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  • Patel, J., et al. (2018). Simultaneous determination of sulfamethoxazole and trimethoprim in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study. ResearchGate. [Link]

  • Cribbs, S. K., et al. (2022). Metabolism Profiles of Trimethoprim in Idiosyncratic Adverse Drug Reaction-Affected Tissues. ACS Publications. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • López, A., et al. (2019). A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. SCIRP. [Link]

  • de Graaf, M. A., et al. (2024). Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion. National Institutes of Health. [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rapp, C., et al. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS. ResearchGate. [Link]

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  • Krull, I., & Swartz, M. (2009). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

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A Comparative Guide to the DHFR Specificity of 4-Desamino-4-hydroxy trimethoprim: A Structural and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the predicted specificity of 4-Desamino-4-hydroxy trimethoprim for bacterial versus human dihydrofolate reductase (DHFR). As direct experimental data for this specific analog is not extensively published, this analysis is built upon the well-established structure-activity relationships of its parent compound, trimethoprim, and related analogs. We will explore the molecular basis for trimethoprim's selectivity and extrapolate how the substitution of the critical 4-amino group with a hydroxyl moiety is likely to alter its inhibitory profile. This guide is intended for researchers in drug discovery, microbiology, and pharmacology, offering a framework for evaluating novel antifolates.

Dihydrofolate Reductase: A Conserved Target with a Window for Selectivity

Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital one-carbon carrier required for the synthesis of purines, thymidylate, and certain amino acids.[1][2] The inhibition of DHFR leads to the cessation of DNA synthesis and, ultimately, cell death, making it an attractive target for antimicrobial and anticancer therapies.[1]

The clinical success of DHFR inhibitors like trimethoprim hinges on the principle of selective toxicity. While the overall function and structure of DHFR are conserved across species, subtle but significant differences in the active site architecture between bacterial and human DHFR can be exploited to design inhibitors with high affinity for the bacterial enzyme and low affinity for the human counterpart.[2][3]

The Molecular Basis of Trimethoprim's Selectivity

Trimethoprim is a potent and selective inhibitor of bacterial DHFR, exhibiting an affinity that can be several thousand times greater for bacterial DHFR than for human DHFR. This remarkable selectivity is not accidental; it is the result of specific molecular interactions within the enzyme's active site.

Structural studies have revealed that the active site of bacterial DHFR is narrower than that of vertebrate DHFR.[4] A key interaction responsible for trimethoprim's high affinity for bacterial DHFR is a hydrogen bond formed between the 4-amino group of its diaminopyrimidine ring and the backbone carbonyl of a valine residue (Val115 in some structures) within the active site.[4] This interaction, along with hydrophobic interactions between the trimethoxybenzyl ring and other residues, anchors the inhibitor firmly in place.

In human DHFR, the active site is wider, and the equivalent residue is positioned differently. This altered geometry prevents the formation of the crucial hydrogen bond with the 4-amino group, leading to a significant decrease in binding affinity.[4][5]

Analyzing this compound: A Predicted Shift in Specificity

The proposed analog, this compound, involves the replacement of the 4-amino group with a hydroxyl group. This seemingly small change has profound implications for its interaction with DHFR.

Hypothesized Consequences:

  • Loss of a Key Hydrogen Bond: The hydroxyl group, while capable of acting as a hydrogen bond donor and acceptor, has different geometric and electronic properties compared to an amino group. The precise positioning and hydrogen bonding pattern that is critical for high-affinity binding to bacterial DHFR would be disrupted. The loss of the specific hydrogen bond with the backbone carbonyl of the bacterial DHFR active site is the most significant predicted consequence.

  • Reduced Affinity for Bacterial DHFR: Without this key anchoring interaction, the overall binding affinity of the molecule for bacterial DHFR is expected to decrease substantially.

  • Potential for Altered Selectivity: While the affinity for bacterial DHFR is predicted to decrease, the effect on its binding to human DHFR is less certain without direct experimental data. However, given that the 4-amino group's interaction is a primary determinant of selectivity, its removal would likely diminish the selectivity ratio, making the compound a less effective antibacterial agent.

The following table summarizes the key differences and predicted outcomes:

FeatureTrimethoprimThis compound (Predicted)
4-Position Moiety Amino (-NH2)Hydroxyl (-OH)
Key Interaction with Bacterial DHFR Hydrogen bond with backbone carbonylDisrupted or absent hydrogen bond
Predicted Affinity for Bacterial DHFR HighLow to Moderate
Predicted Selectivity (Bacterial vs. Human) HighLow

Experimental Workflow for Determining DHFR Specificity

To empirically validate the predicted specificity of this compound, a series of in vitro enzyme inhibition assays are required. The following is a generalized protocol for determining the IC50 values of a test compound against bacterial and human DHFR.

Protocol: DHFR Enzyme Inhibition Assay

Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by 50% (IC50).

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[6][7]

Materials:

  • Recombinant bacterial DHFR (e.g., from E. coli)

  • Recombinant human DHFR

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test compound (this compound)

  • Positive control inhibitor (Trimethoprim for bacterial DHFR, Methotrexate for human DHFR)

  • UV/Vis Spectrophotometer with kinetic measurement capabilities

  • 96-well UV-transparent plates or cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 10x stock of Assay Buffer.

    • Dissolve DHF and NADPH in the Assay Buffer to create concentrated stock solutions.

    • Dissolve the test compound and control inhibitors in a suitable solvent (e.g., DMSO) to create a high-concentration stock, then prepare a dilution series.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the Assay Buffer.

    • Add the DHFR enzyme (either bacterial or human) to each well.

    • Add varying concentrations of the test compound or control inhibitor to the respective wells. Include a "no inhibitor" control.

    • Add NADPH to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding DHF to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control (representing 100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Selectivity Index Calculation:

    • Calculate the selectivity index by dividing the IC50 for human DHFR by the IC50 for bacterial DHFR. A higher selectivity index indicates greater specificity for the bacterial enzyme.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Folate Metabolism Pathway and DHFR's Role

folate_pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis DHFR->THF  Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR

Caption: The central role of DHFR in converting DHF to THF for nucleotide biosynthesis.

DHFR Inhibition Assay Workflow

assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme DHFR Enzyme (Bacterial or Human) Mix Incubate Enzyme, Inhibitor, & NADPH Enzyme->Mix Inhibitor Test Compound (e.g., 4-Desamino-4-hydroxy-TMP) Inhibitor->Mix NADPH NADPH NADPH->Mix Add_DHF Initiate with DHF Mix->Add_DHF Measure Monitor A340 nm (NADPH Oxidation) Add_DHF->Measure Calculate Calculate Reaction Velocities Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Step-by-step workflow for the DHFR enzyme inhibition assay.

Structural Comparison in Bacterial DHFR Active Site

binding_comparison cluster_tmp Trimethoprim (High Affinity) cluster_analog 4-Desamino-4-hydroxy-TMP (Predicted Low Affinity) TMP_4NH2 4-Amino Group (-NH2) DHFR_Val Bacterial DHFR Backbone C=O TMP_4NH2->DHFR_Val Strong H-Bond Analog_4OH 4-Hydroxyl Group (-OH) DHFR_Val2 Bacterial DHFR Backbone C=O Analog_4OH->DHFR_Val2 Interaction Lost or Weakened

Caption: Predicted loss of a key hydrogen bond for the 4-hydroxy analog.

Conclusion and Future Directions

The analysis, grounded in the established structure-activity relationships of trimethoprim, strongly suggests that this compound would exhibit significantly reduced affinity and selectivity for bacterial DHFR compared to its parent compound. The replacement of the 4-amino group with a hydroxyl group is predicted to disrupt a critical hydrogen bonding interaction that is fundamental to its potent and selective inhibition of the bacterial enzyme.

While this guide provides a robust theoretical framework, empirical validation through synthesis and in vitro testing is essential. The provided experimental protocol offers a clear path for researchers to determine the precise inhibitory profile of this and other novel antifolate compounds. Such studies are vital for the rational design of new antibiotics that can overcome existing resistance mechanisms and exhibit improved therapeutic indices.

References

  • Kovalevskaya, N. V., et al. (2007). Structural factors determining the binding selectivity of the antibacterial drug trimethoprim to dihydrofolate reductase. Pharmaceutical Chemistry Journal, 41, 351–356. Available at: [Link]

  • Rodrigues, J. S., et al. (2016). High-Order Epistasis in Catalytic Power of Dihydrofolate Reductase Gives Rise to a Rugged Fitness Landscape in the Presence of Trimethoprim Selection. Molecular Biology and Evolution, 33(10), 2693–2705. Available at: [Link]

  • Cisneros, R. J., et al. (2011). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Journal of Bacteriology, 193(1), 173–182. Available at: [Link]

  • Maliszewski, D., et al. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(1), 116. Available at: [Link]

  • G-S, K., et al. (2019). Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. European Journal of Medicinal Chemistry, 182, 111631. Available at: [Link]

  • Wyrębek, P., et al. (2022). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Molecules, 27(19), 6296. Available at: [Link]

  • Maliszewski, D., & Drozdowska, D. (2021). Trimethoprim and Its Derivatives. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Maliszewski, D., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(16), 4985. Available at: [Link]

  • Rashid, U., et al. (2016). Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives. Bioorganic & Medicinal Chemistry Letters, 26(23), 5743-5748. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Trimethoprim? Patsnap Synapse. Available at: [Link]

  • Reeve, S. M., et al. (2016). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 2(12), 894–904. Available at: [Link]

  • Maliszewski, D., et al. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(1), 116. Available at: [Link]

  • De la Cuesta-Zuluaga, J., et al. (2017). Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates. Analytical and Bioanalytical Chemistry, 409(10), 2685–2695. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Biological Activity of Trimethoprim derivative and the Complexes. IOP Conference Series: Earth and Environmental Science, 923, 012015. Available at: [Link]

  • Maliszewski, D., et al. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. ResearchGate. Available at: [Link]

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A Comparative Analysis of the ADME Properties of Trimethoprim and its Metabolite, 4-Hydroxy Trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Trimethoprim (TMP), a synthetic antibacterial agent, is a cornerstone in the treatment of various bacterial infections, most notably urinary tract infections.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). The biotransformation of trimethoprim in the body leads to the formation of several metabolites, one of which is 4-hydroxy trimethoprim. This guide provides a detailed comparative analysis of the ADME properties of trimethoprim and its 4-hydroxy metabolite, offering insights into how this metabolic conversion can influence the overall disposition and potential for drug-drug interactions.

For the purpose of this guide, "4-hydroxy trimethoprim" refers to the metabolite formed by the replacement of the 4-amino group on the pyrimidine ring with a hydroxyl group. This clarification is essential as various hydroxylated and demethylated metabolites of trimethoprim exist.[3][4] Understanding the distinct ADME characteristics of the parent drug and its metabolite is crucial for a comprehensive assessment of its therapeutic window and safety profile.

Absorption

Trimethoprim:

Trimethoprim is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[5][6] Peak serum concentrations are typically achieved within 1 to 4 hours.[1][3] The oral bioavailability of trimethoprim is high, generally reported to be in the range of 85% to 100%.[7][8] As a Biopharmaceutics Classification System (BCS) class II drug, trimethoprim possesses high permeability but low solubility.[8][9] Its absorption can be influenced by efflux transporters such as P-glycoprotein (P-gp) in the intestine.[10][11]

4-Hydroxy Trimethoprim:

Distribution

Trimethoprim:

Trimethoprim exhibits a wide volume of distribution, indicating extensive penetration into various tissues and body fluids.[1][7] It is approximately 44% to 50% bound to plasma proteins.[3][12] This moderate protein binding allows for a significant fraction of the drug to be free and pharmacologically active. Trimethoprim is known to concentrate in prostatic and vaginal secretions, reaching levels higher than in the serum.[3]

4-Hydroxy Trimethoprim:

Specific data on the volume of distribution and tissue penetration of 4-hydroxy trimethoprim is scarce. Generally, metabolites are more polar than their parent compounds, which can limit their distribution into tissues. However, the extent of this limitation would depend on the specific physicochemical properties of the metabolite. It is plausible that 4-hydroxy trimethoprim has a smaller volume of distribution compared to trimethoprim. Information on the plasma protein binding of 4-hydroxy trimethoprim is not extensively documented. However, some studies have investigated the covalent binding of trimethoprim metabolites to plasma proteins like albumin, which can be a factor in idiosyncratic adverse drug reactions.[13]

Metabolism

The metabolic fate of a drug is a critical determinant of its duration of action and potential for toxicity.

Trimethoprim:

Approximately 10-20% of an administered dose of trimethoprim is metabolized in the liver, while the majority is excreted unchanged.[1][3] The primary metabolic pathways are oxidation and O-demethylation.[1][6] The major metabolites include 1- and 3-oxides, and 3'- and 4'-hydroxy derivatives.[3][4] The cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, are the main contributors to its biotransformation.[1][14]

4-Hydroxy Trimethoprim:

4-Hydroxy trimethoprim is a product of phase I metabolism of trimethoprim. Its formation represents a detoxification pathway, as the hydroxylated metabolite is generally more water-soluble and more readily excreted. It is plausible that 4-hydroxy trimethoprim can undergo further phase II metabolism, such as glucuronidation, to facilitate its elimination from the body.[15]

Metabolic Pathway of Trimethoprim

Trimethoprim Trimethoprim Metabolites Metabolites Trimethoprim->Metabolites CYP3A4, CYP2C9 Excretion Excretion Trimethoprim->Excretion Unchanged 1-N-Oxide 1-N-Oxide Metabolites->1-N-Oxide 3-N-Oxide 3-N-Oxide Metabolites->3-N-Oxide 3'-Desmethyl 3'-Desmethyl Metabolites->3'-Desmethyl 4'-Desmethyl 4'-Desmethyl Metabolites->4'-Desmethyl α-Hydroxy α-Hydroxy Metabolites->α-Hydroxy 4-Hydroxy 4-Hydroxy Metabolites->4-Hydroxy 1-N-Oxide->Excretion 3-N-Oxide->Excretion 3'-Desmethyl->Excretion 4'-Desmethyl->Excretion α-Hydroxy->Excretion 4-Hydroxy->Excretion cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Prepare Test Compound Stock Incubate Incubate Compound with Microsomes Compound_Stock->Incubate Microsome_Prep Prepare Microsome Suspension Microsome_Prep->Incubate Add_NADPH Initiate Reaction (Add NADPH) Incubate->Add_NADPH Time_Points Sample at Time Points Add_NADPH->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay.

2. Caco-2 Permeability Assay

This assay is a well-established in vitro model for predicting intestinal drug absorption.

  • Objective: To assess the intestinal permeability of trimethoprim and 4-hydroxy trimethoprim.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (A) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (B) side.

    • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

    • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.

Conclusion

The metabolic conversion of trimethoprim to 4-hydroxy trimethoprim results in a more polar compound, which significantly influences its ADME profile. While trimethoprim is well-absorbed and widely distributed, its 4-hydroxy metabolite is likely to exhibit lower permeability and a more limited distribution. The primary route of elimination for both compounds is renal, with the hydroxylation of trimethoprim facilitating its excretion. A thorough understanding of these comparative ADME properties is paramount for drug development professionals in predicting the pharmacokinetic behavior of trimethoprim and for clinicians in optimizing its therapeutic use and minimizing the risk of adverse effects. Further studies are warranted to quantitatively delineate the ADME parameters of 4-hydroxy trimethoprim to build a more complete pharmacokinetic model.

References

  • Screening Trimethoprim Primary Metabolites for Covalent Binding to Albumin. PMC. [Link]

  • Plasma protein binding of sulphadiazine, sulphamethoxazole and trimethoprim determined by ultrafiltration. PubMed. [Link]

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  • Pharmacokinetics of a sulphamethoxazole/trimethoprim formulation in pigs after intravenous administration. PubMed. [Link]

  • What is the effect of trimethoprim on renal (kidney) function, specifically regarding Impaired renal function? Dr.Oracle. [Link]

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  • Impact of trimethoprim on serum creatinine, sodium, and potassium concentrations in patients taking trimethoprim‐sulfamethoxazole without changes in glomerular filtration rate. Request PDF. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Benchmarking 4-Desamino-4-hydroxy trimethoprim Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates a robust pipeline for novel antibiotic discovery and development. Trimethoprim, a selective inhibitor of bacterial dihydrofolate reductase (DHFR), has been a clinical mainstay for decades, but its efficacy is threatened by widespread resistance. This guide introduces "4-Desamino-4-hydroxy trimethoprim" (DH-TMP), a novel analog, and provides a comprehensive framework for its preclinical benchmarking. We present a structured approach grounded in established methodologies to objectively compare the in vitro performance of DH-TMP against its parent compound and other clinically relevant antibiotics. This document details the scientific rationale behind experimental design, provides step-by-step protocols for key assays, and offers a blueprint for the logical interpretation of comparative data. Our objective is to equip researchers with the necessary tools to rigorously evaluate novel antimicrobial candidates, ensuring both scientific integrity and translational potential.

Introduction: The Rationale for Trimethoprim Analogs

Trimethoprim's success lies in its highly selective inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF).[1][2] THF is an essential cofactor in the biosynthesis of nucleotides and amino acids, and its depletion ultimately halts bacterial DNA replication and cell division.[1][3][4] This targeted mechanism of action provides a significant therapeutic window, as trimethoprim binds to bacterial DHFR with an affinity several orders of magnitude higher than to its human counterpart.[1][3]

However, the clinical utility of trimethoprim is increasingly compromised by resistance, primarily driven by mutations in the bacterial DHFR-encoding gene (folA) or the acquisition of mobile resistance genes (dfr) that produce drug-insensitive DHFR variants.[2][5][6] This evolutionary pressure creates a compelling need for new DHFR inhibitors that can evade existing resistance mechanisms.

The compound This compound (DH-TMP) represents a targeted modification of the parent trimethoprim structure. The replacement of the 4-amino group with a hydroxyl moiety is a strategic chemical alteration. The 4-amino group is a key interaction point within the DHFR active site. Modifying this group could potentially alter the binding affinity and specificity, with the hypothesis that such a change might restore activity against resistant DHFR variants. This guide provides the scientific and methodological framework to test this hypothesis.

Comparative Mechanism of Action: Targeting the Folate Pathway

Both trimethoprim and its analog, DH-TMP, are presumed to target the same critical step in the bacterial folate biosynthesis pathway.[7][8][9] This pathway is an attractive target because, unlike mammals who obtain folate from their diet, many bacteria must synthesize it de novo.[1][10]

The pathway involves several enzymatic steps, with two being clinically significant targets for antibiotics:

  • Dihydropteroate Synthase (DHPS): Inhibited by sulfonamides (e.g., sulfamethoxazole).

  • Dihydrofolate Reductase (DHFR): Inhibited by trimethoprim and, putatively, DH-TMP.[1][11]

The synergistic use of trimethoprim and sulfamethoxazole (as co-trimoxazole) creates a powerful sequential blockade of the same pathway, enhancing efficacy and reducing the likelihood of resistance development.[1][3] A primary goal in benchmarking DH-TMP is to determine if its inhibitory activity against DHFR is retained or enhanced, and whether it maintains potential for synergy with sulfonamides.

Folate_Pathway cluster_bacteria Bacterial Folate Synthesis GTP GTP DHP Dihydropteroate GTP->DHP Multiple Steps PABA p-Aminobenzoic Acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHPS Dihydropteroate Synthase (DHPS) THF Tetrahydrofolate (THF) DHFR Dihydrofolate Reductase (DHFR) Precursors DNA, RNA, Amino Acid Precursors THF->Precursors Sulfonamides Sulfonamides Sulfonamides->DHPS Trimethoprim Trimethoprim & DH-TMP Trimethoprim->DHFR

Figure 1: Bacterial folate biosynthesis pathway highlighting antibiotic targets.

In Vitro Efficacy Benchmarking: A Methodological Blueprint

The cornerstone of evaluating any new antibiotic is the quantitative determination of its activity against a panel of clinically relevant microorganisms. The standard metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Core Experimental Objective

To determine and compare the MIC and MBC values of DH-TMP, trimethoprim, and a panel of comparator antibiotics against susceptible and resistant strains of Gram-positive and Gram-negative bacteria.

Comparator Antibiotics

A robust comparison requires benchmarking against not only the parent compound but also other classes of antibiotics.

  • Primary Comparator: Trimethoprim

  • Synergistic Partner: Sulfamethoxazole

  • Mechanistic Analog: Other DHFR inhibitors (if available)

  • Broad-Spectrum Comparators: Ciprofloxacin (a fluoroquinolone), Amoxicillin (a beta-lactam)

Bacterial Strains

The test panel should include quality control (QC) strains and clinically relevant isolates with known resistance profiles.

  • Escherichia coli (ATCC 25922 - QC strain, and a trimethoprim-resistant clinical isolate)

  • Staphylococcus aureus (ATCC 29213 - QC strain, and a methicillin-resistant, trimethoprim-resistant MRSA isolate)

  • Pseudomonas aeruginosa (ATCC 27853 - QC strain, often intrinsically resistant to trimethoprim)

  • Enterococcus faecalis (ATCC 29212 - QC strain)

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M07 Standard)

The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[12][13][14][15] It provides a quantitative measure of the lowest antibiotic concentration that inhibits visible bacterial growth.[16][17][18]

Materials:

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Bacterial cultures (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Step-by-Step Protocol:

  • Antibiotic Plate Preparation: a. Prepare a stock solution of each antibiotic in a suitable solvent. Further dilute in CAMHB to twice the highest concentration to be tested.[18] b. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. c. Add 200 µL of the 2x antibiotic solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10. e. Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: a. Select several morphologically similar colonies from a fresh agar plate. b. Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] c. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control in well 12) with 100 µL of the final bacterial suspension. The final volume in each well is now 200 µL, and the antibiotic concentrations are halved to their final test concentrations. b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: a. Following incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Experimental Protocol: Determining Minimum Bactericidal Concentration (MBC)

The MBC test is an extension of the MIC assay and determines the lowest antibiotic concentration required to kill ≥99.9% of the initial bacterial inoculum.[19][20]

Step-by-Step Protocol:

  • Subculturing from MIC Plate: a. Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. b. From each of these wells, and from the growth control well, plate a 10-100 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: a. Count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[19][20][21]

MIC_MBC_Workflow cluster_prep Preparation cluster_mbc MBC Determination prep_antibiotic Prepare Antibiotic Serial Dilutions in 96-Well Plate inoculate Inoculate Plate with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate 16-20h at 37°C inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic plate_mic Plate Aliquots from MIC, 2xMIC, 4xMIC wells on Agar read_mic->plate_mic Proceed if MBC is required incubate_mbc Incubate 18-24h at 37°C plate_mic->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Figure 2: Standard workflow for MIC and MBC determination.
Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical MIC/MBC Data for DH-TMP Benchmarking (µg/mL)

Organism Strain Resistance Profile DH-TMP Trimethoprim Sulfamethoxazole Ciprofloxacin
E. coli ATCC 25922 Susceptible 0.5 / 1 1 / 2 >1024 / >1024 0.015 / 0.03
E. coli Clinical 1 Trimethoprim-R 4 / 8 128 / 256 >1024 / >1024 0.015 / 0.03
S. aureus ATCC 29213 Susceptible 0.25 / 0.5 0.5 / 1 32 / >1024 0.25 / 0.5
S. aureus MRSA 1 Trimethoprim-R 2 / 4 64 / 128 >1024 / >1024 32 / 64

| P. aeruginosa | ATCC 27853 | Intrinsic-R | >256 / >256 | >256 / >256 | >1024 / >1024 | 0.5 / 1 |

Values are presented as MIC / MBC. "R" denotes resistant.

Interpretation Causality:

  • If DH-TMP shows a lower MIC against the resistant E. coli and S. aureus strains compared to trimethoprim, it suggests the 4-hydroxy modification may successfully evade the specific resistance mechanism in those isolates.

  • The high MIC/MBC for P. aeruginosa would be expected, as this organism often possesses intrinsic resistance mechanisms (e.g., efflux pumps) that are unlikely to be affected by this specific structural modification.

Resistance Profile Analysis

Understanding how DH-TMP interacts with known resistance mechanisms is critical. Resistance to trimethoprim is predominantly caused by two mechanisms:

  • Target Modification: Point mutations in the chromosomal folA gene reduce the binding affinity of trimethoprim to the DHFR enzyme.[2][5]

  • Target Bypass: Acquisition of plasmid-mediated dfr genes, which code for highly resistant DHFR enzymes that function in the presence of the drug.[5][22][23][24]

The superior performance of a novel analog like DH-TMP against resistant strains would imply that its structural changes interfere with these mechanisms. For example, the 4-hydroxy group might form different hydrogen bonds within the active site, compensating for mutations that would otherwise repel the 4-amino group of trimethoprim.

Resistance_Mechanisms cluster_cell Bacterial Cell TMP Trimethoprim (TMP) TMP_in TMP TMP->TMP_in Enters Cell DHFR_sens Sensitive DHFR (folA product) pathway Folate Pathway (DHF -> THF) DHFR_sens->pathway DHFR_mut Mutated DHFR (folA mutation) DHFR_mut->pathway Continues DHFR_acq Acquired Resistant DHFR (dfr gene product) DHFR_acq->pathway Continues TMP_in->DHFR_sens TMP_in->DHFR_mut Weak Binding TMP_in->DHFR_acq No Binding block Pathway Blocked Cell Death pathway->block no_block Pathway Continues Resistance

Figure 3: Key mechanisms of bacterial resistance to trimethoprim.

Discussion and Future Directions

This guide outlines the foundational in vitro analysis required to benchmark a novel trimethoprim analog. The data generated from these experiments provide the first critical decision point in the drug development process.

Interpreting the Results:

  • Success Criterion: DH-TMP demonstrates significantly lower MIC values (e.g., ≥4-fold) against trimethoprim-resistant strains while maintaining potent activity against susceptible strains.

  • Potential Failure: DH-TMP shows equivalent or reduced activity compared to trimethoprim across the panel, suggesting the modification is detrimental to DHFR binding or does not overcome resistance.

  • Ambiguous Result: DH-TMP is potent against strains with one type of resistance mechanism (e.g., folA mutations) but not another (e.g., acquired dfrA genes).

Future Directions: Should the in vitro data be promising, the logical next steps in preclinical evaluation include:

  • Enzymatic Assays: Directly measuring the inhibitory constant (Kᵢ) of DH-TMP against purified DHFR enzymes from both susceptible and resistant bacteria.

  • Synergy Testing: Performing checkerboard assays to quantify synergistic effects with sulfamethoxazole.

  • Toxicity Screening: Evaluating cytotoxicity against mammalian cell lines to ensure the selectivity for the bacterial target is retained.[25]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Progressing to in vivo models to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its efficacy in an infection model.

By adhering to this structured, evidence-based benchmarking protocol, researchers can ensure that novel candidates like this compound are evaluated with the scientific rigor required to identify the next generation of effective antimicrobial agents.

References

  • What is the mechanism of Trimethoprim? - Patsnap Synapse. (2024-07-17). Synapse. [Link]

  • What is the mechanism of Trimethoprim Hydrochloride? - Patsnap Synapse. (2024-07-17). Synapse. [Link]

  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. National Center for Biotechnology Information. [Link]

  • The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. PubMed. [Link]

  • Folate Synthesis. PDB-101. [Link]

  • New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action. MDPI. [Link]

  • Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. National Center for Biotechnology Information. [Link]

  • Bacterial folic acid biosynthesis pathway. gosset.ai. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

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  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Desamino-4-hydroxy trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Desamino-4-hydroxy trimethoprim, a derivative of the antibiotic trimethoprim. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Given the toxicological profile of the parent compound, trimethoprim, it is crucial to handle this compound with appropriate care to avoid exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator may be necessary.

Always consult your institution's Chemical Hygiene Plan for specific PPE requirements.[3][4]

Waste Characterization and Segregation: A Foundational Step

Proper waste disposal begins with accurate characterization and segregation. Based on the known hazards of trimethoprim, this compound waste should be classified as hazardous chemical waste.

Key Principles of Waste Segregation:

  • Dedicated Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The label should include the chemical name and associated hazard symbols.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible chemicals can react dangerously.[5]

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing the compound).

The following table summarizes the key characteristics of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₁₄H₁₇N₃O₄[6]
Molecular Weight 291.3 g/mol [6]
Parent Compound Hazards Harmful if swallowed, Suspected of damaging fertility or the unborn child[1][2]

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of this compound. Always adhere to your local, state, and federal regulations, as well as your institution's specific procedures.

Step 1: In-Lab Waste Collection

  • Place all materials contaminated with this compound (e.g., unused compound, contaminated gloves, pipette tips, and weighing paper) into the designated and labeled hazardous waste container.

  • For liquid waste, use a compatible, sealed container. Ensure the container is not overfilled.

Step 2: Waste Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure the storage area is compliant with all institutional and regulatory requirements for hazardous waste.[5]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and estimated quantity.

Step 4: Prohibited Disposal Methods

  • DO NOT dispose of this compound down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste to prevent contamination of waterways.[7][8] Trimethoprim and its metabolites are known environmental contaminants found in wastewater and surface water, which can contribute to antibiotic resistance.[9][10][11]

  • DO NOT dispose of this compound in the regular trash. This can lead to environmental contamination and potential exposure to custodial staff.

The decision-making process for the disposal of this compound can be visualized in the following workflow diagram:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal_path Disposal Pathway cluster_prohibited Prohibited Actions start Start: Have 4-Desamino-4-hydroxy trimethoprim Waste assess_hazards Assess Hazards (Consult SDS of parent compound) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe characterize_waste Characterize as Hazardous Chemical Waste don_ppe->characterize_waste segregate_waste Segregate Solid and Liquid Waste characterize_waste->segregate_waste no_drain DO NOT Dispose Down the Drain characterize_waste->no_drain no_trash DO NOT Dispose in Regular Trash characterize_waste->no_trash label_container Use Labeled, Leak-proof Container segregate_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by Approved Vendor contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Decontamination Procedures

In the event of a spill, follow these general decontamination steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the necessary protective equipment before attempting to clean the spill.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use absorbent pads or other suitable materials to contain the liquid.

  • Clean the Area: Carefully collect the spilled material and any contaminated absorbent materials and place them in the designated hazardous waste container.

  • Decontaminate Surfaces: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Dispose of all contaminated materials as hazardous waste.

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide and in accordance with your institution's policies and regulatory requirements, you contribute to a safer working environment and the protection of our ecosystem. The principles of careful handling, proper segregation, and responsible disposal are integral to the practice of sound science.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Trimethoprim Screening Profile. Minnesota Department of Health. Available at: [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. Available at: [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today. Available at: [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available at: [Link]

  • An Environmental Risk Assessment for Human-Use Trimethoprim in European Surface Waters. PMC - PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Handling 4-Desamino-4-hydroxy trimethoprim: Essential Safety Protocols and Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Desamino-4-hydroxy trimethoprim. As a novel analogue of trimethoprim, this compound's toxicological properties are not fully characterized. Therefore, it is imperative to handle it with the caution required for a substance of unknown toxicity, implementing rigorous safety protocols to protect laboratory personnel and the environment. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans based on established chemical safety principles and data from related compounds.

Hazard Identification and Risk Assessment

This compound is a derivative of trimethoprim, an antifolate antibacterial agent.[1] While specific hazard data for this analogue is not available, the precautionary principle dictates that we infer potential risks from the parent compound and its class. Trimethoprim itself is known to have potential reproductive toxicity and can cause hypersensitivity reactions.[2][3] Consequently, all handling procedures must be designed to minimize any potential for exposure.

The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers receive information and training relevant to the hazards of the chemicals present in their workspace.[4] This includes a thorough risk assessment before any new compound is handled.[5]

Inferred Potential Hazards:

Hazard CategoryInferred Risk based on Trimethoprim Analogue StructureRationale & Recommended Action
Acute Toxicity (Oral) Potentially harmful if swallowed.The parent compound, trimethoprim, is harmful if swallowed.[6] Assume similar or greater toxicity. Avoid ingestion.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Trimethoprim has known reproductive effects.[2] Handle with extreme caution, especially for personnel of child-bearing potential.
Skin & Eye Irritation Potential for skin and eye irritation upon contact.A standard assumption for most research chemicals. Direct contact must be avoided through proper PPE.
Sensitization Potential to cause allergic skin reactions or respiratory sensitization.Trimethoprim is a known drug allergen.[1] Repeated exposure could lead to sensitization.

The following diagram illustrates the essential logic for risk assessment when handling a novel chemical compound.

G cluster_0 Risk Assessment Workflow Start Start: New Compound (this compound) CheckSDS Specific SDS Available? Start->CheckSDS YesSDS Follow SDS Guidelines CheckSDS->YesSDS Yes NoSDS No: Treat as Substance of Unknown Toxicity CheckSDS->NoSDS No Analyze Analyze Analogue Data (e.g., Trimethoprim) NoSDS->Analyze Identify Identify Potential Hazards: - Reproductive Toxicity - Acute Toxicity - Sensitization Analyze->Identify Assess Assess Exposure Routes: - Inhalation (powder) - Dermal Contact - Ingestion Identify->Assess Develop Develop Control Plan: - Engineering Controls - Administrative Controls - PPE Protocol Assess->Develop Implement Implement & Review Protocol Develop->Implement

Caption: Risk assessment process for a novel chemical.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial. The OSHA Laboratory Standard requires employers to establish criteria for the selection and use of PPE.[7] This protocol serves as a baseline; your institution's Chemical Hygiene Plan (CHP) may require additional measures.[4][7]

Core PPE Requirements:

PPE CategorySpecificationRationale & Causality
Body Protection Chemical-resistant lab coat with long sleeves and a fully fastened front.Provides a primary barrier to protect personal clothing and skin from incidental splashes and spills.[8][9]
Hand Protection Double-gloved nitrile gloves. Disposable nitrile gloves offer protection against incidental chemical exposure.[8] Double-gloving provides an additional layer of safety against tears and permeation, which is critical when handling potentially hazardous compounds. Gloves must be removed immediately after contact with the chemical.[8]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles when handling liquids or significant quantities of powder. A face shield worn over goggles is required when there is a significant splash risk.Safety glasses are the minimum requirement for impact protection.[8] Goggles provide a seal around the eyes, offering superior protection against splashes and airborne particles.[8] A face shield protects the entire face.
Respiratory Protection NIOSH-approved N95 respirator or higher (if required by risk assessment).Required when engineering controls (like a fume hood) are insufficient to prevent inhalation of airborne particles, particularly when handling the solid, powdered form of the compound outside of a containment device.

Step-by-Step Handling Procedures

All manipulations of this compound, especially in its solid form, must be performed within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[10]

Workflow for Weighing and Preparing Solutions

The following diagram outlines the mandatory workflow for handling the compound, from preparation to post-handling cleanup.

G cluster_1 Safe Handling Workflow Prep 1. Prepare Work Area - Verify Fume Hood Function - Assemble all materials - Line surface with absorbent pad DonPPE 2. Don Full PPE - Lab Coat - Double Nitrile Gloves - Goggles/Face Shield Prep->DonPPE Weigh 3. Weigh Compound - Perform ONLY in fume hood - Use anti-static weigh boat - Close container immediately DonPPE->Weigh Solubilize 4. Prepare Solution - Add solvent to powder slowly - Keep container capped - Mix gently Weigh->Solubilize Use 5. Perform Experiment - Maintain all work within hood Solubilize->Use Decon 6. Decontaminate - Wipe down all surfaces - Clean equipment Use->Decon DoffPPE 7. Doff PPE Correctly - Remove gloves first - Wash hands thoroughly Decon->DoffPPE Dispose 8. Dispose of Waste - Segregate into labeled hazardous waste containers DoffPPE->Dispose

Caption: Procedural workflow for handling the research compound.

Detailed Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Line the work surface within the hood with a disposable absorbent pad.

    • Gather all necessary equipment (spatulas, weigh paper/boats, vials, solvents) and place them inside the hood before starting.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Put on the first pair of nitrile gloves, followed by the second pair over them.

  • Weighing the Solid:

    • Perform all weighing operations inside the fume hood. If using an analytical balance, a ventilated balance enclosure is ideal.

    • Carefully open the container with the solid compound.

    • Use a clean spatula to transfer the desired amount to a weigh boat. Avoid creating dust.

    • Immediately and securely close the primary container.

  • Preparing the Solution:

    • Place the weigh boat with the compound into the vessel you will be dissolving it in.

    • Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing.

    • Cap the vessel and use gentle agitation (e.g., vortexing at low speed) to dissolve the compound.

Decontamination and Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[11] Adherence to federal, state, and local regulations is mandatory.[11]

Operational Plan:

  • Decontamination:

    • Wipe down the work surface inside the fume hood and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste.

  • Waste Disposal:

    • Solid Waste: All contaminated disposables, including gloves, weigh boats, absorbent pads, and wipes, must be placed in a clearly labeled hazardous waste container designated for solid chemical waste.

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.[12]

    • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container for hazardous chemical waste.

Disposal of all hazardous drug waste must comply with all applicable federal, state, and local regulations.[11] It is best practice to properly dispose of all pharmaceutical waste, whether it is officially classified as RCRA hazardous waste or not.[11]

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. Retrieved from [Link]

  • ASPR. OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]

  • Global Market Studies. (2024). Chemical Storage & Hazmat Handling Market. Retrieved from [Link]

  • European Chemicals Agency. Guidance. Retrieved from [Link]

  • European Chemicals Agency. Guidance documents. Retrieved from [Link]

  • Global Substance Registration System. This compound. Retrieved from [Link]

  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]

  • BOHS Video. (2025, November 25). REACH and OSH Legislation: Advancing Safe Chemical Handling Through Occupational Hygiene Expertise [Video]. YouTube. Retrieved from [Link]

  • precisionFDA. This compound. Retrieved from [Link]

  • National Institutes of Health, PubChem. Trimethoprim. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]

  • Society of Infectious Diseases Pharmacists. Antibiotic Disposal. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • San Francisco Environment Department. MEDICINE DISPOSAL PRODUCTS. Retrieved from [Link]

  • Ho, J. M., & Juurlink, D. N. (2011). Considerations when prescribing trimethoprim–sulfamethoxazole. CMAJ, 183(16), 1851–1858. Retrieved from [Link]

  • U.S. National Library of Medicine. Label: SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet. Retrieved from [Link]

  • Mayo Clinic. Sulfamethoxazole and trimethoprim (oral route). Retrieved from [Link]

  • National Institutes of Health, PubChem. 4-Hydroxy Trimethoprim-d9. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.